molecular formula C19H22FN3O3 B1671348 Enrofloxacin CAS No. 93106-60-6

Enrofloxacin

Número de catálogo: B1671348
Número CAS: 93106-60-6
Peso molecular: 359.4 g/mol
Clave InChI: SPFYMRJSYKOXGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Enrofloxacin is a quinolinemonocarboxylic acid that is 1,4-dihydroquinoline-3-carboxylic acid substituted by an oxo group at position 4, a fluoro group at position 6, a cyclopropyl group at position 1 and a 4-ethylpiperazin-1-yl group at position 7. It is a veterinary antibacterial agent used for the treatment of pets. It has a role as an antibacterial agent, an antineoplastic agent and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a quinolone, an organofluorine compound, a N-alkylpiperazine, a N-arylpiperazine and a member of cyclopropanes.
This compound is an antibiotic agent from the fluoroquinolone family produced by the Bayer Corporation. This compound is approved by the FDA for its veterinary use. Due to the identification of fluoroquinolone-resistant strains of Campylobacter, in September 2005, the FDA withdrew the approval of this compound for its use in water to treat flocks of poultry.
This compound is a small molecule drug with a maximum clinical trial phase of II.
A fluoroquinolone antibacterial and antimycoplasma agent that is used in veterinary practice.
See also: Ciprofloxacin (related);  Ofloxacin (related);  Norfloxacin (related) ... View More ...

Propiedades

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFYMRJSYKOXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045619
Record name Enrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enrofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>53.9 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in water @ pH 7
Record name SID855596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name ENROFLOXACIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Pale yellow crystals

CAS No.

93106-60-6
Record name Enrofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93106-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enrofloxacin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093106606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enrofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11404
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enrofloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DX3XEK1BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ENROFLOXACIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Enrofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219-221 °C, 219 - 221 °C
Record name ENROFLOXACIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Enrofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Enrofloxacin's Mechanism of Action Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a second-generation fluoroquinolone antibiotic, is a critical therapeutic agent in veterinary medicine for combating infections caused by a wide spectrum of gram-negative bacteria. Its potent bactericidal activity stems from a highly specific mechanism of action that targets the essential bacterial enzymes responsible for DNA replication and maintenance. This technical guide provides an in-depth exploration of the molecular interactions, cellular consequences, and methodologies used to characterize the efficacy of this compound against these challenging pathogens.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound exerts its bactericidal effects by inhibiting two vital type II topoisomerases in gram-negative bacteria: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair.

1. DNA Gyrase (Topoisomerase II): The Primary Target in Gram-Negative Bacteria

DNA gyrase is a unique enzyme found in bacteria that introduces negative supercoils into the DNA, a process essential for compacting the bacterial chromosome and facilitating the initiation of DNA replication. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. This compound's primary mode of action involves binding to the DNA-gyrase complex.[2] This binding stabilizes the transient double-strand DNA breaks created by the enzyme, forming a drug-enzyme-DNA complex. This complex physically obstructs the progression of the replication fork, leading to a rapid cessation of DNA synthesis and ultimately, cell death.[2][3]

2. Topoisomerase IV: A Secondary but Significant Target

Topoisomerase IV, another type II topoisomerase, is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. While DNA gyrase is the principal target of this compound in most gram-negative species, topoisomerase IV also serves as a secondary target.[4] Inhibition of topoisomerase IV by this compound prevents the separation of interlinked chromosomes, leading to a failure in cell division.

The dual-targeting nature of this compound is a key contributor to its potent bactericidal activity and can help to mitigate the rapid development of resistance that might occur if only a single target were involved.

Signaling Pathway of this compound Action

The following diagram illustrates the molecular cascade initiated by this compound in a gram-negative bacterial cell.

Enrofloxacin_Mechanism cluster_cell Gram-Negative Bacterium cluster_targets Primary Targets cluster_processes Cellular Processes cluster_outcomes Bactericidal Outcomes This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Topo_IV Topoisomerase IV This compound->Topo_IV Replication DNA Replication DNA_Gyrase->Replication Enables Replication_Block Replication Fork Stalling DNA_Gyrase->Replication_Block Inhibition Segregation Chromosome Segregation Topo_IV->Segregation Enables Segregation_Fail Failed Segregation Topo_IV->Segregation_Fail Inhibition DSB Double-Strand Breaks Replication_Block->DSB Cell_Death Cell Death DSB->Cell_Death Segregation_Fail->Cell_Death

Figure 1: this compound's dual-target mechanism of action.

Quantitative Data: In Vitro Efficacy of this compound

The in vitro activity of this compound is quantitatively assessed through the determination of Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50) against purified enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-Negative Pathogens

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.008 - >320.05 - 0.2516.21
Salmonella enterica0.06 - 80.25 - 0.5-
Pseudomonas aeruginosa0.5 - >4--
Klebsiella pneumoniae0.047 - 64--

Note: MIC values can vary significantly between different strains and are influenced by the presence of resistance mechanisms.

Table 2: 50% Inhibitory Concentration (IC50) of Fluoroquinolones against Purified Bacterial Topoisomerases

FluoroquinoloneBacterial SpeciesEnzymeIC50 (µg/mL)
LevofloxacinE. coliDNA Gyrase2.50 ± 0.14
CiprofloxacinS. aureusDNA Gyrase>100
CiprofloxacinS. aureusTopoisomerase IV2.5
SitafloxacinE. faecalisDNA Gyrase1.38
SitafloxacinE. faecalisTopoisomerase IV1.42

Note: Data for this compound-specific IC50 values against purified gram-negative topoisomerases is limited in publicly available literature. The data presented for other fluoroquinolones provides a comparative context for the class of antibiotics.

Experimental Protocols

Standardized methods for determining the in vitro susceptibility of bacteria to this compound are crucial for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these assays.

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35 ± 2°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Methodology:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound incorporated into Mueller-Hinton agar.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only a few tiny colonies.

Experimental Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Broth_Dilution Broth Microdilution Inoculum->Broth_Dilution Agar_Dilution Agar Dilution Inoculum->Agar_Dilution Antibiotic Serial Dilutions of This compound Antibiotic->Broth_Dilution Antibiotic->Agar_Dilution Incubate Incubate 16-20h at 35°C Broth_Dilution->Incubate Agar_Dilution->Incubate Read_MIC Read MIC Incubate->Read_MIC Interpret Interpret Results (S, I, R) Read_MIC->Interpret

Figure 2: General workflow for MIC determination.

Mechanisms of Resistance to this compound

The emergence of resistance to fluoroquinolones, including this compound, is a significant clinical concern. The primary mechanisms of resistance in gram-negative bacteria involve alterations in the drug targets and reduced intracellular drug accumulation.

1. Target Site Mutations:

The most common mechanism of high-level resistance is the accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These mutations alter the amino acid sequence of the DNA gyrase and topoisomerase IV subunits, respectively, leading to a reduced binding affinity of this compound to its targets.

2. Reduced Intracellular Accumulation:

  • Efflux Pumps: Gram-negative bacteria can actively transport this compound out of the cell using multidrug resistance (MDR) efflux pumps. Overexpression of these pumps reduces the intracellular concentration of the antibiotic to sub-inhibitory levels.

  • Decreased Permeability: Mutations that alter the structure or expression of porin proteins in the outer membrane of gram-negative bacteria can decrease the influx of this compound into the cell.

Logical Relationship of Resistance Development

Resistance_Logic cluster_exposure Selective Pressure cluster_mechanisms Resistance Mechanisms cluster_consequence Consequence Enrofloxacin_Exposure This compound Exposure Target_Mutation Target Site Mutations (gyrA, parC) Enrofloxacin_Exposure->Target_Mutation selects for Efflux_Pump Efflux Pump Overexpression Enrofloxacin_Exposure->Efflux_Pump induces Porin_Mutation Porin Mutations Enrofloxacin_Exposure->Porin_Mutation selects for Reduced_Binding Reduced Drug Binding Target_Mutation->Reduced_Binding Increased_Efflux Increased Drug Efflux Efflux_Pump->Increased_Efflux Decreased_Influx Decreased Drug Influx Porin_Mutation->Decreased_Influx Resistance This compound Resistance Reduced_Binding->Resistance Increased_Efflux->Resistance Decreased_Influx->Resistance

Figure 3: Pathways to this compound resistance.

Conclusion

This compound remains a valuable antimicrobial agent against gram-negative bacterial infections due to its potent and specific mechanism of action targeting DNA gyrase and topoisomerase IV. A thorough understanding of its molecular interactions, the quantitative measures of its efficacy, and the mechanisms by which bacteria develop resistance is paramount for its judicious use and for the development of next-generation antimicrobials. The standardized experimental protocols outlined in this guide provide the foundation for consistent and reliable characterization of this compound's activity, aiding in the global effort to combat antimicrobial resistance.

References

Enrofloxacin's Interaction with Bacterial DNA Gyrase and Topoisomerase IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely utilized in veterinary medicine, exerts its bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[2][3] this compound stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.[1] This technical guide provides an in-depth analysis of the molecular interactions between this compound and its target enzymes, presents quantitative data on enzyme inhibition, details key experimental protocols for studying these interactions, and visualizes the underlying mechanisms and workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mode of action.

Mechanism of Action

This compound's primary targets, DNA gyrase and topoisomerase IV, are heterotetrameric enzymes. DNA gyrase is composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of ParC and ParE subunits, which are homologous to GyrA and GyrB, respectively. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the main target in most Gram-positive bacteria.

The bactericidal action of this compound is initiated by its non-covalent binding to the complex formed between the topoisomerase and bacterial DNA. This binding event stabilizes a transient intermediate in the enzyme's catalytic cycle, where the DNA is cleaved by the enzyme's active site tyrosine residues. This compound essentially acts as a molecular wedge, preventing the re-ligation of the cleaved DNA strands. The accumulation of these stalled cleavage complexes obstructs the progression of replication forks, leading to double-strand DNA breaks and the induction of the SOS response at low concentrations. At higher concentrations, this chromosomal fragmentation results in rapid bacterial cell death.

Enrofloxacin_Mechanism_of_Action cluster_0 Bacterial Cell This compound This compound Enzyme_DNA_Complex DNA Gyrase / Topo IV-DNA Complex This compound->Enzyme_DNA_Complex Binds to Cleavage_Complex Stable Ternary Complex (this compound-Enzyme-DNA) Enzyme_DNA_Complex->Cleavage_Complex Stabilizes Cleavage Replication_Fork Replication Fork Cleavage_Complex->Replication_Fork Blocks DSB Double-Strand Breaks Replication_Fork->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces Gyrase_Supercoiling_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) start->prep_mix add_enro Aliquot Mix & Add This compound Dilutions prep_mix->add_enro add_gyrase Add DNA Gyrase add_enro->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_rxn Stop Reaction (SDS/Dye Buffer) incubate->stop_rxn run_gel Agarose Gel Electrophoresis stop_rxn->run_gel visualize Visualize DNA Bands (UV Transilluminator) run_gel->visualize analyze Quantify Supercoiling & Calculate IC50 visualize->analyze end End analyze->end Topo_IV_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, Supercoiled/kDNA, ATP) start->prep_mix add_enro Aliquot Mix & Add This compound Dilutions prep_mix->add_enro add_topo Add Topoisomerase IV add_enro->add_topo incubate Incubate at 37°C add_topo->incubate stop_rxn Stop Reaction (SDS/Dye Buffer) incubate->stop_rxn run_gel Agarose Gel Electrophoresis stop_rxn->run_gel visualize Visualize DNA Bands run_gel->visualize analyze Quantify Relaxation/Decatenation & Calculate IC50 visualize->analyze end End analyze->end Resistance_Mechanism cluster_1 Logical Flow of Resistance Development Mutation Mutation in gyrA/parC (QRDR) AA_Sub Amino Acid Substitution in Target Enzyme Mutation->AA_Sub Binding_Affinity Reduced this compound Binding Affinity AA_Sub->Binding_Affinity Complex_Formation Decreased Formation of Stable Cleavage Complex Binding_Affinity->Complex_Formation Efficacy Reduced Drug Efficacy Complex_Formation->Efficacy Resistance Bacterial Resistance Efficacy->Resistance

References

The Synthesis and Properties of Enrofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Enrofloxacin is a synthetic fluoroquinolone antibiotic developed exclusively for veterinary medicine.[1][2] It possesses a broad spectrum of bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria, making it a crucial therapeutic agent in treating various animal infections.[1][3][4] This technical guide provides an in-depth overview of the chemical synthesis, physicochemical properties, mechanism of action, and pharmacological characteristics of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis

The most common and well-documented method for the synthesis of this compound involves the nucleophilic substitution reaction between 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and N-ethylpiperazine.

A general synthetic route is as follows:

  • Reaction: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is reacted with N-ethylpiperazine. This reaction is typically carried out in a suitable solvent, such as water or an alcohol (e.g., ethanol, isopropanol), and may be facilitated by a catalyst.

  • Catalyst: While the reaction can proceed without a catalyst, the use of catalysts like nano iron oxide on sulfonated zirconia has been reported to improve reaction efficiency.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specific duration, with the progress monitored by techniques like thin-layer chromatography (TLC).

  • Purification: Upon completion, the catalyst is removed, and the product is precipitated by cooling the reaction mixture. The resulting solid is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol or methanol to yield high-purity this compound.

An alternative production process involves the ethylation of ciprofloxacin. This method utilizes ciprofloxacin as the starting material and introduces an ethyl group to the piperazine ring.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on commonly cited laboratory-scale synthesis methods.

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • N-ethylpiperazine

  • Deionized water or ethanol

  • Hydrochloric acid (for pH adjustment if necessary)

  • Sodium hydroxide (for pH adjustment if necessary)

  • Ethanol (96%) for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1 mmol of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in 5 mL of deionized water.

  • Add 1.5 mmol of N-ethylpiperazine to the suspension.

  • Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.

  • Recrystallize the crude product from 96% ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Physicochemical Properties

This compound is a pale yellow crystalline solid. Its physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₉H₂₂FN₃O₃
Molecular Weight 359.39 g/mol
Melting Point 219-221 °C
Solubility Slightly soluble in water at pH 7. Soluble in methylene chloride and sodium hydroxide solution. Slightly soluble in methanol and acetonitrile.
pKa pKa1 ≈ 6.0, pKa2 ≈ 8.7
Log P (Octanol-Water Partition Coefficient) -0.2

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

The key steps in the mechanism of action are:

  • Enzyme Binding: this compound binds to the complex formed between DNA gyrase or topoisomerase IV and the bacterial DNA.

  • Inhibition of DNA Ligation: This binding stabilizes a transient state where the DNA is cleaved, preventing the enzyme from resealing the break.

  • Induction of Cell Death: The accumulation of these DNA strand breaks disrupts essential cellular processes, leading to rapid bacterial cell death. The bactericidal activity of this compound is concentration-dependent.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

G Mechanism of Action of this compound This compound This compound DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Strand_Breaks Accumulation of DNA Strand Breaks This compound->DNA_Strand_Breaks Induces DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death

Caption: Mechanism of action of this compound.

Pharmacological Properties

Antibacterial Spectrum

This compound has a broad spectrum of activity against a wide variety of Gram-negative and Gram-positive bacteria. It is particularly effective against:

  • Gram-negative bacteria: Escherichia coli, Salmonella spp., Pasteurella spp., Klebsiella spp., Pseudomonas aeruginosa, Proteus spp., Enterobacter spp., Campylobacter spp., Shigella spp., Aeromonas spp., Haemophilus spp., Yersinia spp., Serratia spp., and Vibrio spp.

  • Gram-positive bacteria: Staphylococcus spp. (including some methicillin-resistant strains) and Streptococcus spp.

  • Other microorganisms: Mycoplasma spp. and Chlamydia trachomatis.

The minimum inhibitory concentrations (MICs) for some medically significant bacterial pathogens are presented below.

Bacterial PathogenMIC Range (μg/mL)Reference(s)
Escherichia coli0.022 - 0.03
Staphylococcus aureus0.0925 - 64
Pseudomonas aeruginosa0.05
Pharmacokinetics

The pharmacokinetic properties of this compound can vary depending on the animal species, age, and route of administration.

  • Absorption: this compound is generally well-absorbed after oral and parenteral administration in most species, with high bioavailability. However, oral bioavailability is lower in ruminants.

  • Distribution: It is widely distributed throughout the body and penetrates well into various tissues, with tissue concentrations often exceeding plasma concentrations.

  • Metabolism: this compound is partially metabolized in the liver to its active metabolite, ciprofloxacin, through de-ethylation.

  • Excretion: The primary route of excretion is through the kidneys via urine.

The following diagram illustrates the experimental workflow for a typical pharmacokinetic study of this compound.

G Experimental Workflow for this compound Pharmacokinetic Study Animal_Dosing Animal Dosing (Oral or IV) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (e.g., HPLC) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis Results Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) Data_Analysis->Results

Caption: Workflow for a pharmacokinetic study.

Experimental Protocol: Determination of this compound in Plasma by HPLC

This protocol provides a general method for quantifying this compound concentrations in animal plasma.

Materials and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Plasma samples from treated animals

  • Centrifuge

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 20:80 v/v) adjusted to a specific pH (e.g., pH 3.0) with phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma sample, add 400 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and inject a portion into the HPLC system.

  • HPLC Analysis:

    • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength of approximately 278 nm.

    • Inject the prepared standards and samples onto the column.

    • Record the chromatograms and determine the peak areas for this compound.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the plasma samples by interpolating their peak areas from the calibration curve.

Adverse Effects

While generally safe and effective, this compound can have some adverse effects. In young, growing animals, particularly dogs, it can cause cartilage damage. In cats, it has been associated with retinal toxicity, which can lead to blindness. Other potential side effects include gastrointestinal upset and central nervous system effects.

Conclusion

This compound remains a vital antibiotic in veterinary medicine due to its broad-spectrum bactericidal activity and favorable pharmacokinetic profile. A thorough understanding of its chemical synthesis, physicochemical properties, and mechanism of action is essential for its effective and safe use in clinical practice and for the development of new fluoroquinolone derivatives. Researchers and drug development professionals should continue to explore its potential while being mindful of its adverse effects and the growing concern of antibiotic resistance.

References

In Vitro Pharmacodynamics of Enrofloxacin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the in vitro activity of enrofloxacin against key pathogenic bacteria, providing researchers, scientists, and drug development professionals with a comprehensive overview of its pharmacodynamic properties, experimental methodologies, and data interpretation.

This compound, a fluoroquinolone antibiotic developed exclusively for veterinary use, exhibits broad-spectrum activity against a wide range of Gram-negative and Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] Understanding the in vitro pharmacodynamics of this compound is crucial for optimizing dosage regimens, minimizing the development of antimicrobial resistance, and ensuring clinical efficacy. This guide provides a detailed examination of key pharmacodynamic parameters, experimental protocols, and data interpretation.

Core Pharmacodynamic Parameters

The in vitro activity of an antimicrobial agent is primarily assessed by determining its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Mutant Prevention Concentration (MPC). Time-kill kinetics provide further insight into the dynamic relationship between drug concentration and bacterial killing over time.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under standardized laboratory conditions.[3] It is a fundamental measure of an antibiotic's potency.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibiotic required to kill 99.9% of the initial bacterial inoculum. An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.

Mutant Prevention Concentration (MPC)

The MPC is the lowest concentration of an antibiotic that prevents the growth of the least susceptible, single-step mutant subpopulation within a large bacterial population (typically >10^9 CFU/mL). Dosing strategies that maintain drug concentrations above the MPC are hypothesized to restrict the selection of resistant mutants.

Time-Kill Kinetics

Time-kill assays evaluate the rate and extent of bacterial killing at different antibiotic concentrations over time. This compound exhibits concentration-dependent killing, meaning that higher concentrations lead to a more rapid and extensive reduction in bacterial viability.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro pharmacodynamic parameters of this compound against various pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Escherichia coli9290.5016.210.04 - 64
Escherichia coli670.250.25-
Escherichia coli (O78/H12)1--0.015
Salmonella Enteritidis100.50-0.0625 - 1.00
Salmonella typhimurium270.25<0.25-
Pasteurella multocida73-0.016-
Pasteurella multocida10.05--
Actinobacillus pleuropneumoniae67-≤0.016-
Streptococcus suis33-0.25-

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Pathogenic Bacteria

Bacterial SpeciesNumber of IsolatesMBC (µg/mL)Reference
Escherichia coli (Anhui 112)10.5
Salmonella Enteritidis100.25 - 4.00
Pasteurella multocida10.06

Table 3: Mutant Prevention Concentration (MPC) of this compound against Pathogenic Bacteria

Bacterial SpeciesNumber of IsolatesMPC₅₀ (µg/mL)MPC₉₀ (µg/mL)MPC Range (µg/mL)Reference
Escherichia coli (O78/H12)1--4
Escherichia coli (Anhui 112)1--7
Salmonella typhimurium27-4.000.50 - 4.00
Pasteurella multocida73-0.125-
Pasteurella multocida1--1.50
Actinobacillus pleuropneumoniae67-0.5-
Streptococcus suis16-1-

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reliable and reproducible pharmacodynamic data.

Determination of MIC and MBC

The broth microdilution method is a standard technique for determining MIC values.

MIC_MBC_Workflow prep Prepare 2-fold serial dilutions of this compound in a 96-well microplate. inoculum Prepare bacterial inoculum to a standardized density (e.g., 0.5 McFarland). add_inoculum Inoculate each well with the bacterial suspension. inoculum->add_inoculum incubate_mic Incubate the microplate at 35-37°C for 18-24 hours. add_inoculum->incubate_mic read_mic Determine MIC: the lowest concentration with no visible growth. incubate_mic->read_mic plate_mbc Plate aliquots from wells with no visible growth onto antibiotic-free agar. read_mic->plate_mbc incubate_mbc Incubate agar plates at 35-37°C for 24 hours. plate_mbc->incubate_mbc read_mbc Determine MBC: the lowest concentration that results in a ≥99.9% reduction in CFU/mL. incubate_mbc->read_mbc

Workflow for MIC and MBC Determination.
Determination of Mutant Prevention Concentration (MPC)

The MPC is determined using a high-density bacterial inoculum on agar plates containing various concentrations of the antibiotic.

MPC_Workflow culture Grow a large volume of bacterial culture to high density. concentrate Concentrate the bacterial suspension to ≥10¹⁰ CFU/mL. culture->concentrate plate_inoculum Plate the high-density inoculum onto the antibiotic-containing agar plates. concentrate->plate_inoculum prepare_plates Prepare agar plates with a range of this compound concentrations (e.g., 1x to 128x MIC). prepare_plates->plate_inoculum incubate Incubate plates at 37°C for 48-72 hours. plate_inoculum->incubate read_mpc Determine MPC: the lowest concentration that prevents any colony formation. incubate->read_mpc

Workflow for Mutant Prevention Concentration (MPC) Determination.
Time-Kill Curve Analysis

Time-kill assays are performed in a liquid medium to assess the bactericidal activity of an antibiotic over time.

Time_Kill_Workflow setup Prepare flasks with broth containing various this compound concentrations (e.g., 0x, 1x, 4x, 16x MIC). inoculate Inoculate each flask with a standardized bacterial suspension. setup->inoculate incubate Incubate flasks at 37°C with shaking. inoculate->incubate sample Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours). incubate->sample plate Perform serial dilutions and plate samples onto antibiotic-free agar. sample->plate count Incubate plates and count colony-forming units (CFU/mL). plate->count plot Plot log₁₀ CFU/mL versus time to generate time-kill curves. count->plot

Workflow for Time-Kill Curve Analysis.

Signaling Pathways and Logical Relationships

The relationship between MIC, MPC, and the selection of resistant mutants is a critical concept in antimicrobial pharmacodynamics. The "Mutant Selection Window" (MSW) hypothesis posits that the concentration range between the MIC and the MPC is where the selective amplification of resistant subpopulations is most likely to occur.

MSW_Concept cluster_outcomes Bacterial Population Outcomes concentrations Below MIC MIC Mutant Selection Window (MSW) MPC Above MPC growth Growth of susceptible and resistant bacteria. concentrations:f0->growth Drug concentration is too low to inhibit growth. selection Inhibition of susceptible bacteria; selection and amplification of resistant mutants. concentrations:f2->selection Drug concentration is high enough to inhibit susceptible cells but not resistant mutants. inhibition Inhibition of both susceptible and single-step resistant mutants. concentrations:f4->inhibition Drug concentration is high enough to inhibit the entire bacterial population.

The Mutant Selection Window (MSW) Hypothesis.

Conclusion

The in vitro pharmacodynamic profile of this compound demonstrates its potent activity against a variety of significant veterinary pathogens. A thorough understanding and application of concepts such as MIC, MBC, MPC, and time-kill kinetics are indispensable for the rational use of this important antimicrobial agent. By employing standardized experimental protocols and carefully interpreting the resulting data, researchers and drug development professionals can contribute to the development of dosing strategies that maximize therapeutic success while minimizing the emergence of resistance. This technical guide serves as a foundational resource to support these critical endeavors.

References

The Ecological Imprint of Enrofloxacin: A Technical Guide to its Effects on Microbial Communities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a fluoroquinolone antibiotic developed exclusively for veterinary use, is a cornerstone in the treatment of bacterial infections in livestock and aquaculture.[1][2][3] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria has made it an effective therapeutic agent.[2][3] However, the extensive use of this compound has raised significant concerns regarding its environmental fate and its profound impact on the ecology of microbial communities. The discharge of this compound and its metabolites into ecosystems through animal waste can lead to significant alterations in the structure, diversity, and function of natural microbial populations, with potential consequences for ecosystem health and the spread of antibiotic resistance. This technical guide provides an in-depth analysis of the effects of this compound on microbial community ecology, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Principles of this compound's Action

This compound exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. The mechanism involves the formation of a stable complex between this compound, the enzyme, and the bacterial DNA. This complex traps the enzyme in the process of cleaving DNA, preventing the subsequent re-ligation step. This leads to double-stranded DNA breaks, inhibition of DNA synthesis, and ultimately, bacterial cell death. The concentration of this compound plays a critical role; low concentrations may only inhibit bacterial growth (bacteriostatic effect) by triggering the SOS DNA repair response, while higher concentrations lead to chromosome fragmentation and cell death (bactericidal effect).

Enrofloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Binds to Topo_IV Topoisomerase IV This compound->Topo_IV Binds to Complex This compound-Enzyme-DNA Complex This compound->Complex DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Complex Topo_IV->DNA Acts on Topo_IV->Complex DNA->Complex DSB Double-Strand Breaks Complex->DSB Replication_Inhibition Inhibition of DNA Replication DSB->Replication_Inhibition Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death

Caption: Mechanism of action of this compound on bacterial cells.

Impact on Microbial Community Structure and Diversity

This compound significantly alters the composition and diversity of microbial communities in various environments. The extent of this impact is dependent on the concentration of the antibiotic, the duration of exposure, and the specific environmental matrix.

Aquatic Ecosystems

In aquatic environments, this compound has been shown to negatively affect the structure of microbial communities in both water and sediment. High concentrations of this compound can lead to a decrease in bacterial richness and diversity. However, with time, some recovery of the microbial community may be observed, though it often results in a new, altered community structure. Notably, exposure to this compound can increase the relative abundance of certain bacterial phyla, such as Actinomycetes, which may contain a higher proportion of resistant species. The impact of this compound tends to be greater in the water column compared to the sediment, as the antibiotic can persist for longer periods in the sediment and be slowly released back into the water.

Soil Ecosystems

Soil microbial communities are also susceptible to the effects of this compound. The introduction of this antibiotic into the soil can significantly alter the bacterial community and affect the ability of microorganisms to utilize carbon sources. Studies have shown that the presence of this compound in soil is associated with an increase in the number of antibiotic-resistant bacteria. The combined presence of this compound and heavy metals like copper can have even more pronounced and complex effects on soil microbial populations, including bacteria, fungi, and actinomycetes, as well as on crucial biogeochemical cycles like ammonia oxidation.

Animal Gut Microbiota

The gut microbiota of animals, particularly poultry, is profoundly affected by the administration of this compound. Oral treatment with this compound can lead to a significant reduction in the abundance of beneficial bacteria, such as those from the families Lactobacillaceae and members like Oscillospira. This disruption of the gut microbial community can persist even after the withdrawal of the antibiotic, leading to the formation of a new, and potentially less resilient, microbial community. The dominant phyla in the chicken gut, such as Firmicutes, Bacteroidetes, and Proteobacteria, can all be impacted by this compound treatment. These alterations in the gut microbiome can have downstream effects on the host's metabolism, immune system, and overall health.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on microbial communities as reported in various studies.

Table 1: Effect of this compound on Microbial Diversity in Aquatic Environments

EnvironmentThis compound ConcentrationDurationEffect on Diversity/RichnessKey Taxanomic ChangesReference
Aquatic Microcosm (Water)5 mg/L and 50 mg/L7 daysLowest diversity and richness observed-
Aquatic Microcosm (Water)5 mg/L and 50 mg/L30-60 daysDiversity and richness began to recover-
Aquatic Microcosm (Water & Sediment)50 mg/LNot specifiedDecreased diversity and richnessIncreased relative abundance of Actinomycetes
Aquatic Microcosm (Water)< 0.5 mg/LNot specifiedNo significant effect on diversity and abundance-

Table 2: Effect of this compound on Chicken Gut Microbiota

Chicken Age/TreatmentThis compound ConcentrationDurationEffect on DiversityChanges in Bacterial AbundanceReference
30-day-old chicksNot specified14 daysSignificantly distinct microbial compositionsDecreased Firmicutes, Actinobacteria, Thermi, Verrucomicrobia, Lactobacillus, Lactococcus, S24-7, and Corynebacterium
1-day-old chicksLow concentration7 daysGreatest effect on cecum microbial diversityReduced abundance of Lactobacillaceae and Oscillospira
1-day-old chicksNot specifiedOver timeCecum microbial diversity was gradually restored-
Salmonella-infected chickens100 mg/kg b.w.Treatment periodReduced bacterial species richness and diversity23 genera significantly decreased, 25 genera significantly enriched

Proliferation of Antibiotic Resistance

A major consequence of this compound's presence in the environment is the selection and proliferation of antibiotic-resistant bacteria and antibiotic resistance genes (ARGs). This compound exposure can increase the abundance of fluoroquinolone resistance genes. The overuse of this compound in aquaculture is considered a significant contributor to the reservoir of ARGs in these environments. Furthermore, this compound can induce the horizontal gene transfer of ARGs, including those conferring resistance to multiple antibiotics, among bacteria in environments like crayfish guts and pond sediments. This can even lead to the emergence of novel resistant bacterial species. The co-occurrence of ARGs and metal resistance genes suggests that other environmental pressures, such as heavy metal contamination, can co-select for antibiotic resistance.

Experimental Protocols and Methodologies

The study of this compound's impact on microbial communities relies on a suite of molecular and analytical techniques.

Sample Collection and Processing
  • Aquatic Environments: Water and sediment samples are collected from the study sites.

  • Soil Environments: Soil cores are collected, and samples are homogenized.

  • Gut Microbiota: Fecal samples or cecal contents are collected from the host animals.

DNA Extraction and 16S rRNA Gene Sequencing
  • Total genomic DNA is extracted from the collected samples using commercially available kits.

  • The V3-V4 or other variable regions of the 16S rRNA gene are amplified using PCR with universal bacterial primers.

  • The amplified DNA is then sequenced using high-throughput sequencing platforms (e.g., Illumina MiSeq, PacBio SMRT).

  • The resulting sequences are processed through bioinformatics pipelines to identify bacterial taxa and assess community diversity and composition.

Metagenomic and Metabolomic Analyses
  • Metagenomics: Shotgun metagenomic sequencing of the total DNA from a sample allows for the analysis of the entire genetic content of the microbial community, including functional genes and ARGs.

  • Metabolomics: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the metabolic profiles of samples (e.g., cecal contents, fecal water). This provides insights into the functional changes in the microbial community.

Quantitative PCR (qPCR)

  • qPCR is used to quantify the abundance of specific genes, such as fluoroquinolone resistance genes, within a sample.

Experimental_Workflow cluster_workflow Typical Experimental Workflow Sample Sample Collection (Water, Soil, Feces) DNA_Extraction DNA Extraction Sample->DNA_Extraction Metabolomics Metabolite Extraction Sample->Metabolomics PCR 16S rRNA Gene PCR DNA_Extraction->PCR qPCR Quantitative PCR (qPCR) DNA_Extraction->qPCR Sequencing High-Throughput Sequencing PCR->Sequencing Bioinformatics Bioinformatics Analysis Sequencing->Bioinformatics NMR_MS NMR / GC-MS Analysis Metabolomics->NMR_MS Metabo_Analysis Metabolomic Data Analysis NMR_MS->Metabo_Analysis ARG_Analysis ARG Abundance Analysis qPCR->ARG_Analysis

Caption: A generalized workflow for studying this compound's effects.

Perturbations in Microbial Metabolism

The disruption of the microbial community by this compound leads to significant alterations in the metabolic landscape of the host or environment. In chickens, this compound has been shown to significantly affect metabolic pathways such as linoleic acid metabolism and amino acid metabolism. Metabolomic analyses of fecal samples have revealed changes in the concentrations of various metabolites, including amino acids like leucine, phenylalanine, and proline, following this compound exposure. These metabolic shifts can impact host physiology, including nutrient absorption, immune function, and overall health. In marine medaka, this compound exposure was linked to disorders in the gut-liver axis, with significant changes in liver metabolites like phosphatidylcholine and cholic acid, highlighting the systemic effects of gut microbiota disruption.

Conclusion and Implications

This compound, while a valuable tool in veterinary medicine, exerts a significant and multifaceted impact on microbial community ecology. Its use leads to demonstrable shifts in the composition and diversity of microbial communities in aquatic, soil, and gut environments. A critical consequence of this is the promotion and dissemination of antibiotic resistance, posing a potential threat to both animal and human health. The disruption of the microbiota also leads to profound changes in the metabolic functions of these communities, which can have cascading effects on the health of the host or the ecosystem.

For researchers and scientists, a deeper understanding of these ecological effects is crucial for developing strategies to mitigate the negative impacts of this compound and other veterinary antibiotics. For drug development professionals, these findings underscore the importance of considering the ecological and evolutionary consequences of new antimicrobial agents. Future research should focus on developing alternative therapeutic strategies, such as probiotics or prebiotics, that can be used to ameliorate the disruptive effects of antibiotics on microbial communities. A more judicious and informed use of this compound is imperative to preserve its efficacy and minimize its ecological footprint.

References

The Antibacterial Landscape of Enrofloxacin and its Active Metabolite Ciprofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic exclusively used in veterinary medicine, exerts its bactericidal effects through its intrinsic activity and its partial metabolism to ciprofloxacin, a potent antimicrobial also used in human medicine.[1][2] This biotransformation results in a combined and often synergistic antibacterial effect against a wide array of pathogens.[3] Understanding the distinct and overlapping antibacterial spectra of both compounds is crucial for optimizing therapeutic strategies and mitigating the development of resistance. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound and ciprofloxacin, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.

Introduction

This compound is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class.[4] Its therapeutic efficacy is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[5] A key feature of this compound's pharmacology is its in vivo conversion to ciprofloxacin, an active metabolite that also possesses a broad antibacterial spectrum. This metabolic relationship expands the overall antimicrobial coverage and enhances the bactericidal activity against various Gram-positive and Gram-negative bacteria. This guide aims to provide a comprehensive overview of the antibacterial activity of both this compound and ciprofloxacin, with a focus on quantitative data and the methodologies used to determine their efficacy.

Mechanism of Action

The primary mechanism of action for both this compound and ciprofloxacin involves the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, topoisomerase IV is the main target. By binding to these enzymes, the fluoroquinolones stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately inhibiting DNA replication and transcription, resulting in bacterial cell death.

Mechanism_of_Action Mechanism of Action of this compound and Ciprofloxacin Enrofloxacin_Ciprofloxacin This compound & Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Enrofloxacin_Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Enrofloxacin_Ciprofloxacin->Topoisomerase_IV Inhibits Enzyme_DNA_Complex Stabilization of Enzyme-DNA Complex DNA_Gyrase->Enzyme_DNA_Complex Topoisomerase_IV->Enzyme_DNA_Complex DNA_Replication_Inhibition Inhibition of DNA Replication and Transcription Enzyme_DNA_Complex->DNA_Replication_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death

Mechanism of action for fluoroquinolones.

Quantitative Antibacterial Spectrum

The in vitro activity of this compound and ciprofloxacin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for this compound and ciprofloxacin against a range of veterinary pathogens.

Table 1: In Vitro Activity of this compound and Ciprofloxacin against Gram-Negative Bacteria

Bacterial SpeciesThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference(s)
Escherichia coli0.03 - >640.009 - >64
Salmonella spp.0.03-
Pasteurella multocida≤ 1.0≤ 1.0
Actinobacillus pleuropneumoniae≤ 1.0≤ 1.0
Haemophilus parasuis≤ 1.0≤ 1.0
Pseudomonas aeruginosa--
Klebsiella spp.0.03-

Table 2: In Vitro Activity of this compound and Ciprofloxacin against Gram-Positive Bacteria

Bacterial SpeciesThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference(s)
Staphylococcus pseudintermedius--
Staphylococcus aureus--
Streptococcus suis≤ 1.0≤ 1.0
Streptococcus equi≤ 1.0≤ 1.0
Actinomyces pyogenes≤ 1.0≤ 1.0
Erysipelothrix rhusiopathiae≤ 1.0≤ 1.0
Rhodococcus equi≤ 1.0≤ 1.0

Note: MIC values can vary depending on the strain and the testing methodology.

Studies have shown that ciprofloxacin can be more potent than this compound against certain bacterial species. The in vivo conversion of this compound to ciprofloxacin may, therefore, enhance the overall therapeutic efficacy. The activity of this compound and ciprofloxacin in combination has been shown to be additive against E. coli and staphylococcal clinical isolates.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC values is performed using standardized methods to ensure reproducibility and comparability of results between laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial that prevents visible growth.

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare 2-fold serial dilutions of this compound/Ciprofloxacin in microtiter plate Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate each well with the bacterial suspension Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate plate at appropriate temperature and duration (e.g., 35°C for 16-20 hours) Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for turbidity or use a plate reader Incubate_Plate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for broth microdilution MIC testing.

Detailed Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound or ciprofloxacin is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilutions: Serial two-fold dilutions of the antimicrobial are prepared in the wells of a 96-well microtiter plate containing CAMHB.

  • Inoculum Preparation: A suspension of the test organism is prepared in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination. In this technique, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria.

Detailed Methodology:

  • Preparation of Antimicrobial-Containing Agar Plates: A stock solution of the antimicrobial is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton agar (MHA) and poured into sterile petri dishes. A control plate with no antimicrobial is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, typically aiming for a final concentration of 10^4 CFU per spot.

  • Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial that inhibits the visible growth of the bacteria on the agar.

Conclusion

This compound, in conjunction with its active metabolite ciprofloxacin, provides a broad spectrum of antibacterial activity against many clinically relevant veterinary pathogens. The quantitative data presented in this guide highlight their potency against a range of Gram-positive and Gram-negative bacteria. The standardized methodologies for antimicrobial susceptibility testing, such as broth microdilution and agar dilution, are essential for the accurate determination of their in vitro efficacy. A thorough understanding of their mechanism of action, antibacterial spectrum, and the methods used for their evaluation is critical for the judicious use of these important antimicrobial agents in veterinary medicine and for the development of new therapeutic strategies.

References

Enrofloxacin: A Technical Guide to its Genotoxicity and Mutagenicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, has been the subject of numerous studies to evaluate its potential for genotoxicity and mutagenicity. This technical guide provides a comprehensive overview of the key findings from various assays, including the Ames test, chromosomal aberration test, micronucleleus assay, and comet assay. Detailed experimental protocols for these core studies are presented, and quantitative data are summarized in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the methodologies and logical relationships between different genotoxicity endpoints. This document is intended to serve as a thorough resource for researchers, scientists, and drug development professionals involved in the safety assessment of fluoroquinolone antibiotics.

Introduction

This compound is a synthetic chemotherapeutic agent from the fluoroquinolone class of antibiotics.[1][2] It is extensively used in veterinary medicine to treat bacterial infections in a variety of animal species.[3][4][5] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. While effective against a broad spectrum of bacteria, the potential for this compound to interact with eukaryotic DNA and induce genetic damage is a critical aspect of its safety profile. This guide delves into the genotoxicity and mutagenicity studies of this compound, presenting a consolidated view of the available scientific evidence.

Summary of Genotoxicity and Mutagenicity Data

The genotoxic potential of this compound has been evaluated in a range of in vitro and in vivo assays. The following tables summarize the quantitative data from key studies.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)
Test SystemConcentration/DoseMetabolic Activation (S9)ResultsReference
Salmonella typhimuriumNot SpecifiedWith and withoutNegative
Escherichia coliNot SpecifiedWith and withoutNegative
Table 2: Chromosomal Aberration Test
Test SystemConcentration/DoseExposure TimeResults (% Aberrant Cells)Reference
Human peripheral lymphocytes5 µg/mLNot Specified8.3 ± 0.8
Human peripheral lymphocytes50 µg/mLNot Specified9.6 ± 1.2
Human peripheral lymphocytes (Control)0 µg/mLNot Specified3.6 ± 0.6
Table 3: Micronucleus Assay
Test SystemConcentration/DoseExposure TimeResults (Micronuclei Frequency)Reference
Bovine peripheral lymphocytes50 µg/mL24 hoursIncreased
Bovine peripheral lymphocytes100 µg/mL24 hoursIncreased
Bovine peripheral lymphocytes150 µg/mL24 hoursNot significantly modified
Bovine cumulus cells50-150 µg/mL24 hoursNo increase
Allium cepa roots1 and 10 mg L⁻¹Not SpecifiedSignificant induction
Table 4: Comet Assay (Single-Cell Gel Electrophoresis)
Test SystemConcentration/DoseExposure TimeResults (DNA Damage Index)Reference
Bovine peripheral lymphocytes50 µg/mL24 hoursIncreased
Bovine peripheral lymphocytes100 µg/mL24 hoursIncreased
Bovine peripheral lymphocytes150 µg/mL24 hoursIncreased
Bovine cumulus cells50-150 µg/mL24 hoursNo statistical differences

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli).

Protocol:

  • Strain Selection: Tester strains such as S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA are commonly used.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.

  • Exposure: The tester strains are exposed to various concentrations of this compound in the presence of a minimal amount of the required amino acid.

  • Plating: The treated bacterial cultures are plated on a minimal agar medium lacking the specific amino acid.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow start Start bacterial_strains Select Bacterial Strains (e.g., S. typhimurium, E. coli) start->bacterial_strains prepare_cultures Prepare Overnight Cultures bacterial_strains->prepare_cultures prepare_test Prepare Test Mixtures (Bacteria, this compound, S9/Buffer) prepare_cultures->prepare_test plate Plate on Minimal Agar prepare_test->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data count->analyze end End analyze->end

Ames Test Experimental Workflow
In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Protocol:

  • Cell Culture: Human peripheral blood lymphocytes are stimulated to divide using a mitogen (e.g., phytohemagglutinin).

  • Treatment: The cell cultures are treated with at least three concentrations of this compound, along with positive and negative controls. The treatment is conducted with and without metabolic activation (S9).

  • Harvesting: After a suitable treatment period, a metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in the metaphase stage of mitosis.

  • Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Staining: The chromosomes are stained (e.g., with Giemsa).

  • Microscopic Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

  • Data Analysis: The percentage of cells with aberrations and the number of aberrations per cell are calculated and statistically analyzed.

Chromosomal_Aberration_Test_Workflow start Start cell_culture Culture Mammalian Cells (e.g., Human Lymphocytes) start->cell_culture treatment Treat with this compound (± S9) cell_culture->treatment metaphase_arrest Add Metaphase-Arresting Agent treatment->metaphase_arrest harvest Harvest and Fix Cells metaphase_arrest->harvest slide_prep Prepare and Stain Slides harvest->slide_prep microscopy Microscopic Analysis of Metaphases slide_prep->microscopy data_analysis Data Analysis microscopy->data_analysis end End data_analysis->end

Chromosomal Aberration Test Workflow
In Vitro Micronucleus Assay

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

Protocol:

  • Cell Culture: Bovine peripheral lymphocytes are cultured and stimulated to divide.

  • Treatment: Cells are exposed to various concentrations of this compound.

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, and slides are prepared and stained to visualize the cytoplasm and nuclei.

  • Scoring: At least 1000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated binucleated cells is calculated and statistically compared to controls.

Micronucleus_Assay_Workflow start Start cell_culture Culture Cells (e.g., Bovine Lymphocytes) start->cell_culture treatment Treat with this compound cell_culture->treatment cyto_block Add Cytochalasin B (Cytokinesis Block) treatment->cyto_block harvest Harvest and Stain Cells cyto_block->harvest scoring Score Micronuclei in Binucleated Cells harvest->scoring analysis Statistical Analysis scoring->analysis end End analysis->end

In Vitro Micronucleus Assay Workflow
Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., bovine peripheral lymphocytes).

  • Embedding: The cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and nucleoproteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: The slides are subjected to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) migrates from the nucleoid towards the anode, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA).

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Comet_Assay_Workflow start Start cell_prep Prepare Single-Cell Suspension start->cell_prep embedding Embed Cells in Agarose on Slide cell_prep->embedding lysis Cell Lysis embedding->lysis unwinding Alkaline DNA Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Stain DNA electrophoresis->staining visualization Fluorescence Microscopy staining->visualization analysis Image Analysis and Quantification visualization->analysis end End analysis->end

Comet Assay Experimental Workflow

Mechanistic Insights and Logical Relationships

The various genotoxicity assays provide information on different types of genetic damage. The logical relationship between these endpoints is crucial for a comprehensive risk assessment.

Genotoxicity_Endpoints This compound This compound Exposure dna_damage Primary DNA Damage (e.g., Strand Breaks) This compound->dna_damage gene_mutation Gene Mutation (Point Mutations) dna_damage->gene_mutation Replication Errors chromosomal_aberration Chromosomal Aberration (Structural and Numerical) dna_damage->chromosomal_aberration Misrepair comet_assay Comet Assay dna_damage->comet_assay ames_test Ames Test gene_mutation->ames_test chromosome_aberration_test Chromosome Aberration Test chromosomal_aberration->chromosome_aberration_test micronucleus_test Micronucleus Test chromosomal_aberration->micronucleus_test

Logical Relationship of Genotoxicity Endpoints

Discussion and Conclusion

The available data indicate that this compound does not induce gene mutations in bacterial reverse mutation assays. However, there is evidence of clastogenic and aneugenic potential in mammalian cells, as demonstrated by positive results in the in vitro chromosomal aberration and micronucleus tests. The comet assay further supports the finding that this compound can induce DNA strand breaks in certain cell types.

It is important to note that the genotoxic effects of this compound appear to be cell-type dependent, with bovine peripheral lymphocytes showing greater sensitivity than bovine cumulus cells in some studies. The concentrations at which genotoxicity is observed are also a critical consideration in risk assessment.

References

Enrofloxacin's Journey Through the Body: A Technical Guide to Tissue Distribution and Accumulation in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the tissue distribution and accumulation of enrofloxacin, a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine. Understanding the pharmacokinetic profile of this compound is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and adhering to withdrawal periods to safeguard food safety. This document provides a comprehensive overview of quantitative data from various animal models, details of experimental protocols, and visual representations of key processes to facilitate a deeper understanding of this compound's disposition in the body.

Quantitative Tissue Distribution of this compound and Ciprofloxacin

The following tables summarize the quantitative data on this compound and its primary metabolite, ciprofloxacin, concentrations in various tissues across different animal models and administration routes. These values are crucial for assessing drug penetration into target tissues and determining potential residue levels.

Table 1: this compound and Ciprofloxacin Tissue Concentrations in Broiler Chickens

TissueAdministration Route & DosageTime PointThis compound Conc. (µg/g or µg/mL)Ciprofloxacin Conc. (µg/g or µg/mL)Reference
LiverOral, 10 mg/kg/day for 5 days3 days post-treatment42 µg/kg-[1]
LiverOral, 10 mg/kg/day for 5 days15 days post-treatment11 µg/kg-[1]
KidneyOral, 10 mg/kg once daily for 4 days12 days post-dosing-0.020 - 0.075 µg/g[2]
LiverOral, 10 mg/kg once daily for 4 days12 days post-dosing0.025 ± 0.003 µg/g0.020 - 0.075 µg/g[2]
MuscleOral, 10 mg/kg once daily for 4 days12 days post-dosingNot detected0.020 - 0.075 µg/g[2]
FatOral, 10 mg/kg once daily for 4 days12 days post-dosingNot detected-
FeathersOral, 10 mg/kg/day for 5 days1 to 9 days post-treatment0.20 - 5.46 µg/g0.20 - 5.46 µg/g
LiverOral, 5 mg/kg for 7 consecutive days6 hours after last dose1.24 mg/kg-
KidneyOral, 5 mg/kg for 7 consecutive days6 hours after last dose0.50 mg/kg-
MuscleOral, 5 mg/kg for 7 consecutive days6 hours after last dose0.25 - 0.30 mg/kg-
FatOral, 5 mg/kg for 7 consecutive days6 hours after last dose0.13 - 0.15 mg/kg-

Table 2: this compound Tissue Concentrations in Swine (Pigs)

TissueAdministration Route & DosageTime PointThis compound Conc. (µg/kg)Ciprofloxacin Conc. (µg/kg)Total Residue (this compound + Ciprofloxacin) (µg/kg)Reference
LiverOral, 5 mg/kg twice daily for 5 days1 day post-administration--661.5
KidneyOral, 5 mg/kg twice daily for 5 days1 day post-administration--638.0
MuscleOral, 5 mg/kg twice daily for 5 days1 day post-administration--457.0
FatOral, 5 mg/kg twice daily for 5 days1 day post-administration--422.9
LiverIM, 2.5 mg/kg/day for 3 days10 days post-treatment0.012 - 0.017 µg/gNot detected-
KidneyIM, 2.5 mg/kg/day for 3 days10 days post-treatment0.012 - 0.017 µg/gNot detected-

Table 3: this compound Tissue Concentrations in Yellow River Carp (Cyprinus carpio haematoperus)

TissueAdministration Route & DosageTime to Peak Conc. (Tmax) (hours)Peak Concentration (Cmax) (µg/g or µg/mL)Elimination Half-life (T1/2λZ) (hours)Reference
GutOral, 10 mg/kg413.0791.47
BileOral, 10 mg/kg7210.7886.22
LiverOral, 10 mg/kg14.34222.29
KidneyOral, 10 mg/kg82.85157.22
GillOral, 10 mg/kg12.09291.13
Skin-MuscleOral, 10 mg/kg81.0187.77
PlasmaOral, 10 mg/kg80.79129.44

Table 4: this compound Tissue Concentrations in Rats

TissueAdministration Route & DosageElimination Half-life (t1/2β) (hours) - this compound Microspheres (ENR-MICs)Elimination Half-life (t1/2β) (hours) - Conventional InjectionReference
LungIntravenous, 7.5 mg/kg13.287.94
LiverIntravenous, 7.5 mg/kg5.679.95
KidneyIntravenous, 7.5 mg/kg4.8127.42
MuscleIntravenous, 7.5 mg/kg2.032.28
PlasmaIntravenous, 7.5 mg/kg0.991.60

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine this compound and ciprofloxacin concentrations in animal tissues.

Animal Models and Drug Administration
  • Broiler Chickens: Healthy broiler chickens were used in several studies. This compound was administered orally, either as a single dose or in repeated doses mixed in drinking water. Dosages typically ranged from 5 to 10 mg/kg body weight.

  • Swine (Pigs): Healthy male pigs were utilized. Administration routes included oral, as enteric-coated granules, and intramuscular injection. Dosages varied from 2.5 mg/kg to 10 mg/kg.

  • Yellow River Carp: Yellow River carp were maintained in controlled water temperatures. This compound was administered as a single oral gavage at a dose of 10 mg/kg body weight.

  • Rats: Rats were used to evaluate the tissue distribution of different this compound formulations. A single intravenous injection of 7.5 mg/kg of this compound was administered.

  • Sheep: Isolated perfused sheep udders were used to study local distribution after intramammary and simulated systemic administration.

  • Calves: Calves received a subcutaneous administration of this compound at a dose of 12.5 mg/kg.

Sample Collection and Preparation
  • Tissue Collection: At predetermined time points after drug administration, animals were euthanized, and various tissues, including liver, kidney, muscle, fat, skin, and gut, were collected. Blood samples were also collected to determine plasma concentrations.

  • Sample Preparation: Tissue samples were typically homogenized. A liquid-liquid extraction or solid-phase extraction (SPE) was commonly used to isolate this compound and ciprofloxacin from the tissue matrix. The extraction process often involved solvents like acetonitrile, methanol, or dichloromethane, followed by centrifugation and filtration of the supernatant.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence or UV detector was the standard analytical instrument.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column was most frequently used.

    • Mobile Phase: The mobile phase typically consisted of a mixture of an acidic buffer (e.g., phosphoric acid or monobasic sodium phosphate) and an organic solvent like acetonitrile. The pH of the buffer is a critical parameter for achieving good separation.

    • Flow Rate: Flow rates were generally around 1.0 to 1.5 mL/min.

    • Detection: Fluorescence detection was commonly employed, with excitation and emission wavelengths set around 278 nm and 446-456 nm, respectively, for this compound. UV detection was also used, with the wavelength set at approximately 280 nm.

  • Quantification: The concentration of this compound and ciprofloxacin in the samples was determined by comparing the peak areas from the sample chromatograms to a standard curve prepared with known concentrations of the analytes.

Visualizing the Process: Experimental Workflow and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for a tissue distribution study and the key factors that influence the distribution of this compound.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase A Animal Acclimatization B Drug Administration (e.g., Oral, IV, IM) A->B C Sample Collection (Blood, Tissues) at various time points B->C D Sample Preparation (Homogenization, Extraction) C->D E HPLC Analysis D->E F Data Acquisition E->F G Pharmacokinetic Modeling F->G H Statistical Analysis G->H I Result Interpretation H->I J Final Report I->J Technical Report Generation

Caption: Experimental workflow for this compound tissue distribution studies.

Factors_Influencing_Distribution cluster_drug Drug Properties cluster_animal Animal Factors cluster_admin Administration Factors A Lipophilicity Enro_Dist This compound Tissue Distribution A->Enro_Dist B Molecular Size B->Enro_Dist C pKa C->Enro_Dist D Species D->Enro_Dist E Age & Health Status E->Enro_Dist F Metabolism Rate F->Enro_Dist G Route of Administration (Oral, IV, IM) G->Enro_Dist H Dosage & Formulation H->Enro_Dist

Caption: Factors influencing this compound tissue distribution.

References

Physicochemical Properties of Enrofloxacin and Its Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the fluoroquinolone antibiotic enrofloxacin and its various salt forms. The following sections detail key parameters such as solubility, pKa, and melting points, along with the experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of veterinary drug products containing this compound.

Core Physicochemical Properties of this compound

This compound is a synthetic chemotherapeutic agent from the class of fluoroquinolone carboxylic acid derivatives.[1] It is a zwitterionic and amphoteric compound, containing both a carboxylic acid and a basic piperazinyl group, which results in pH-dependent solubility.[2][3]

Table 1: Physicochemical Properties of this compound Base

PropertyValueReferences
Appearance Pale yellow crystals[4]
Molecular Formula C₁₉H₂₂FN₃O₃[4]
Molecular Weight 359.39 g/mol
Melting Point 219-225.5 °C
pKa₁ (Carboxylic Acid) ~6.06
pKa₂ (Piperazinyl Group) ~7.70
Aqueous Solubility Very slightly soluble; ~0.23-0.45 mg/mL at neutral pH
Solubility in Organic Solvents Soluble in chloroform; slightly soluble in methanol; soluble in methylene chloride and sodium hydroxide solution; dissolved in acetonitrile.

Physicochemical Properties of this compound Salts

The poor aqueous solubility of this compound at physiological pH can limit its bioavailability. To overcome this, various salt forms have been developed to enhance solubility. The following tables summarize the properties of common this compound salts.

Table 2: Comparison of Common this compound Salts

Salt FormMolecular Weight ( g/mol )Melting Point (°C)Aqueous SolubilityReferences
This compound Hydrochloride 395.86~228–235 (with decomposition)Soluble; 10 mg/mL
This compound Mesylate -298.5483.01 ± 4.06 mg/mL
This compound Sodium 381.38>208-

Table 3: Solubility of Various this compound Organic Salts

Salt/Cocrystal FormerAqueous SolubilityFold Increase vs. BaseReferences
Tartaric Acid -57-406x
Nicotinic Acid -57-406x
Suberic Acid -57-406x

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound. The following protocol is based on the guidelines provided by the United States Pharmacopeia (USP) for veterinary drugs.

Methodology:

  • Preparation of Media: Prepare buffers at various pH levels (e.g., pH 1.2, 4.6, and 6.8) to simulate different physiological environments.

  • Sample Preparation: Add an excess amount of the this compound compound (base or salt form) to a flask containing a known volume of the selected medium. This ensures that a saturated solution is formed.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 37 °C for simulating body temperature) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant. To prevent undissolved particles from interfering with the analysis, the sample should be filtered through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the drug.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24 and 48 hours). The solubility is considered to be at equilibrium when consecutive measurements are consistent.

G Experimental Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to buffer B Seal flask A->B C Shake at constant temperature (e.g., 37°C) for 24-48h B->C D Filter supernatant C->D E Analyze filtrate by HPLC D->E F Determine concentration E->F

Workflow for Shake-Flask Solubility Determination.
Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable compounds like this compound.

Methodology:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers with known pH values (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a solution of the this compound compound in water or a suitable co-solvent at a known concentration (e.g., 1 mM). To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration Process: For an amphoteric compound like this compound, the solution is first acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, the solution is titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve. Multiple titrations should be performed for each compound to ensure accuracy and reproducibility.

Visualizations of Key Concepts

Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for relieving torsional strain in DNA during replication. By binding to the DNA-gyrase complex, this compound stabilizes the cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

G This compound's Mechanism of Action A Bacterial DNA Replication B DNA Gyrase relieves torsional strain A->B D This compound binds to DNA-Gyrase complex B->D C This compound C->D E Stabilization of the cleavage complex D->E F Inhibition of DNA ligation E->F G Double-strand DNA breaks F->G H Bacterial Cell Death G->H

Inhibition of DNA Gyrase by this compound.
Relationship Between pH, pKa, and Solubility

As an amphoteric compound, the solubility of this compound is highly dependent on the pH of the medium. At its isoelectric point, the molecule exists predominantly as a zwitterion with minimal solubility. The solubility increases at pH values below the acidic pKa (pKa₁) and above the basic pKa (pKa₂), where the cationic and anionic species, respectively, become the dominant forms.

G pH-Dependent Solubility of this compound cluster_ph pH Scale cluster_species Dominant Species cluster_solubility Solubility Low_pH Low pH (Acidic) Isoelectric Isoelectric Point Cationic Cationic (Protonated) [ENR-H₂⁺] Low_pH->Cationic High_pH High pH (Basic) Zwitterionic Zwitterionic [ENR-H⁺⁻] Isoelectric->Zwitterionic Anionic Anionic (Deprotonated) [ENR⁻] High_pH->Anionic High_Sol High Solubility Cationic->High_Sol Low_Sol Low Solubility Zwitterionic->Low_Sol High_Sol2 High Solubility Anionic->High_Sol2

Influence of pH on this compound's Dominant Species and Solubility.

References

Enrofloxacin's Dichotomous Role: A Technical Guide to Concentration-Dependent Bactericidal and Bacteriostatic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the concentration-dependent antibacterial effects of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, quantitative efficacy data, and the experimental protocols used to determine its bactericidal versus bacteriostatic properties.

Core Mechanism of Action: A Concentration-Dependent Switch

This compound exerts its antibacterial effects by targeting bacterial type II topoisomerase enzymes, specifically DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). These enzymes are crucial for managing DNA topology during replication, recombination, and gene expression.[1][2][3]

The interaction of this compound with these enzymes is concentration-dependent, leading to either a bacteriostatic (growth-inhibiting) or bactericidal (cell-killing) outcome.[1][2]

  • At low concentrations , near the Minimum Inhibitory Concentration (MIC), this compound forms a complex with the DNA and topoisomerase, inhibiting the religation of cleaved DNA strands. This disruption of DNA replication triggers the bacterial SOS response, a DNA repair mechanism, resulting in a bacteriostatic effect.

  • At higher concentrations , well above the MIC, the accumulation of double-strand DNA breaks overwhelms the bacterial repair machinery. This leads to chromosome fragmentation and subsequent cell death, demonstrating a bactericidal effect.

The bactericidal activity of this compound is notably concentration-dependent, with the rate and extent of bacterial killing increasing with higher drug concentrations.

Quantitative Efficacy: MIC and MBC Data

The efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Pathogens
Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli0.022 - 0.430.25-
Salmonella spp.0.06 - 0.25--
Pseudomonas aeruginosa0.05 - 4.0--
Staphylococcus aureus0.0925 - 64--
Mannheimia haemolytica0.16 - 0.5--
Leptospira spp.0.1 - 4.00.51.0
Avian Pathogenic E. coli (APEC)≤ 0.125 - > 2.0--

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound
Bacterial SpeciesMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioReference(s)
Escherichia coli (Anhui 112)0.250.52
Escherichia coli (O101/K99)--2:1

The MBC/MIC ratio is an indicator of bactericidal activity. A ratio of ≤ 4 is generally considered indicative of bactericidal action.

Experimental Protocols

The determination of MIC and MBC values is critical for understanding the potency of an antimicrobial agent. Standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are employed to ensure reproducibility and comparability of results.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a commonly used technique for determining the MIC of this compound.

Protocol:

  • Preparation of this compound Solutions: A stock solution of this compound is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 5 x 10⁵ colony-forming units [CFU]/mL).

  • Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Endpoint Determination: The MIC is determined as the lowest concentration of this compound that shows no visible turbidity (bacterial growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC test.

Protocol:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10-100 µL) is taken from each well that showed no visible growth in the MIC assay.

  • Plating: The aliquot is spread onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain any antibiotic.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Endpoint Determination: The MBC is the lowest concentration of this compound from the MIC assay that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizing the Mechanisms and Workflows

This compound's Mechanism of Action and Concentration-Dependent Effects

Enrofloxacin_Mechanism cluster_drug This compound Concentration cluster_target Bacterial Target cluster_effect Cellular Outcome Low_Conc Low Concentration (near MIC) DNA_Gyrase DNA Gyrase Low_Conc->DNA_Gyrase Inhibition of DNA religation Topo_IV Topoisomerase IV Low_Conc->Topo_IV Inhibition of DNA religation Bacteriostatic Bacteriostatic Effect (SOS Response, Growth Inhibition) High_Conc High Concentration (>> MIC) High_Conc->DNA_Gyrase Overwhelming DNA damage High_Conc->Topo_IV Overwhelming DNA damage Bactericidal Bactericidal Effect (Chromosome Fragmentation, Cell Death) DNA_Gyrase->Bacteriostatic triggers DNA_Gyrase->Bactericidal leads to Topo_IV->Bacteriostatic triggers Topo_IV->Bactericidal leads to

Caption: Concentration-dependent mechanism of this compound.

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Prep_Drug Prepare this compound Serial Dilutions Inoculate Inoculate Microtiter Plate Prep_Drug->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate_MIC Incubate Plate (18-24h) Inoculate->Incubate_MIC Read_MIC Read MIC: Lowest concentration with no visible growth Incubate_MIC->Read_MIC Subculture Subculture from clear MIC wells Read_MIC->Subculture Proceed with clear wells Incubate_MBC Incubate Agar Plates Subculture->Incubate_MBC Read_MBC Read MBC: Lowest concentration with ≥99.9% killing Incubate_MBC->Read_MBC

Caption: Workflow for determining MIC and MBC.

Signaling Pathway: this compound's Impact on Bacterial DNA Replication

DNA_Replication_Inhibition cluster_enzymes Target Enzymes cluster_process DNA Replication Process cluster_outcome Outcome This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase binds to Topo_IV Topoisomerase IV This compound->Topo_IV binds to DNA_Unwinding DNA Strand Separation & Unwinding DNA_Gyrase->DNA_Unwinding facilitates DNA_Religation DNA Strand Religation DNA_Gyrase->DNA_Religation catalyzes DNA_Gyrase->DNA_Religation Inhibited by this compound Topo_IV->DNA_Unwinding facilitates Topo_IV->DNA_Religation catalyzes Topo_IV->DNA_Religation Inhibited by this compound DNA_Unwinding->DNA_Religation requires DNA_Replication Successful DNA Replication DNA_Religation->DNA_Replication enables Replication_Block Replication Blocked DNA_Religation->Replication_Block failure leads to

Caption: Inhibition of DNA replication by this compound.

Conclusion

This compound's antibacterial activity is intricately linked to its concentration at the site of infection. At lower concentrations, it acts as a bacteriostatic agent by reversibly inhibiting DNA replication and triggering bacterial survival responses. Conversely, at higher concentrations, it becomes a potent bactericidal agent, causing irreversible DNA damage and cell death. A thorough understanding of the MIC and MBC values for target pathogens is paramount for optimizing dosing regimens to ensure a bactericidal outcome and mitigate the development of antimicrobial resistance. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research and development in the field of fluoroquinolone antibiotics.

References

The Molecular Basis of Enrofloxacin Resistance in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic, is a critical therapeutic agent in both veterinary and human medicine. However, its efficacy is increasingly threatened by the emergence and spread of bacterial resistance. Understanding the molecular underpinnings of this resistance is paramount for the development of novel antimicrobial strategies and for the informed use of existing agents. This technical guide provides a comprehensive overview of the core molecular mechanisms conferring this compound resistance in bacteria, including target-site mutations, plasmid-mediated resistance, and the role of efflux pumps. Detailed experimental protocols for the identification and characterization of these mechanisms are provided, alongside a quantitative summary of their impact on this compound susceptibility.

Introduction to this compound and its Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are responsible for managing DNA topology during replication, transcription, and repair.[3] DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into the bacterial chromosome, a process vital for DNA replication.[2] Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation of daughter chromosomes following replication.[2] this compound binds to the enzyme-DNA complex, trapping it and leading to the accumulation of double-strand DNA breaks, ultimately resulting in cell death.

Core Mechanisms of this compound Resistance

Bacteria have evolved three primary strategies to counteract the action of this compound:

  • Alterations in the drug targets: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of this compound to these enzymes.

  • Plasmid-mediated quinolone resistance (PMQR): The acquisition of mobile genetic elements carrying specific resistance genes provides an alternative layer of protection against quinolones.

  • Increased drug efflux: The overexpression of efflux pumps actively transports this compound out of the bacterial cell, reducing its intracellular concentration.

These mechanisms can occur independently or in combination, often leading to a stepwise increase in the level of resistance.

Target-Site Mutations

Mutations within the quinolone resistance-determining regions (QRDRs) of gyrA, gyrB, parC, and parE are a major cause of this compound resistance. These mutations typically result in amino acid substitutions that sterically hinder the binding of the antibiotic to the enzyme-DNA complex.

In Gram-negative bacteria, DNA gyrase is the primary target of this compound, and initial resistance mutations are most commonly found in the gyrA gene. Subsequent mutations in parC or additional mutations in gyrA can lead to higher levels of resistance. Conversely, in many Gram-positive bacteria, topoisomerase IV is the primary target.

Common Mutations and their Impact on this compound MIC

The specific amino acid substitutions and their combinations have a direct and quantifiable impact on the Minimum Inhibitory Concentration (MIC) of this compound. A single mutation in gyrA can lead to a significant increase in the MIC, and the accumulation of mutations in both gyrA and parC results in high-level resistance.

Bacterial SpeciesResistance MechanismGene(s) with Mutation(s)Amino Acid Substitution(s)This compound MIC (µg/mL)Reference(s)
Escherichia coliWild-Type--≤ 0.125
Single MutationgyrAS83L0.125 - 1
Single MutationgyrAD87N0.25
Double MutationgyrAS83L + D87N≥ 32
Triple MutationgyrA, parCS83L, D87N (gyrA); S80I (parC)≥ 128
Salmonella spp.Wild-Type--≤ 0.25
Single MutationgyrAS83F/Y or D87G/N/Y0.5 - 2
Klebsiella pneumoniaePMQR PositiveMultiple PMQR genes-1.5 - >128
Uropathogenic E. coli (Canine)Single MutationgyrAS83L0.031 - 16
Double MutationgyrA, parCS83L (gyrA); S80I (parC)Intermediate
Triple MutationgyrA, parCS83L, D87N (gyrA); S80I (parC)High (Resistant to ENR, MAR, OBX, CIP)

Plasmid-Mediated Quinolone Resistance (PMQR)

The horizontal transfer of genetic material plays a crucial role in the dissemination of antibiotic resistance. PMQR determinants are encoded on plasmids and confer low-level resistance to quinolones. While often not sufficient to cause clinical failure on their own, they can facilitate the selection of higher-level resistance mutations.

The main families of PMQR genes are:

  • qnr genes (qnrA, qnrB, qnrS, qnrC, qnrD, qnrVC): These genes encode pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from quinolone inhibition.

  • aac(6')-Ib-cr: This gene encodes a variant of an aminoglycoside acetyltransferase that can also acetylate and inactivate ciprofloxacin and norfloxacin.

  • qepA and oqxAB: These genes encode efflux pumps of the major facilitator superfamily (MFS) that actively extrude fluoroquinolones from the cell.

Prevalence of PMQR Genes

The prevalence of PMQR genes varies geographically and by bacterial species. The co-occurrence of multiple PMQR genes and their association with other resistance determinants, such as extended-spectrum β-lactamases (ESBLs), is a growing concern.

Bacterial SpeciesPMQR Gene(s)PrevalenceGeographic Region/SourceReference(s)
Escherichia coliqnr5.7%Humans, Animals, Environment (China)
aac(6')-Ib-cr4.9%Humans, Animals, Environment (China)
qepA2.6%Humans, Animals, Environment (China)
oqxAB20.2%Humans, Animals, Environment (China)
Klebsiella pneumoniaeqnrB6.87%Pediatrics (China)
qnrS22.9%Pediatrics (China)
aac(6')-Ib-cr4.58%Pediatrics (China)
qnrB50.0%Blood Cultures (Korea)
aac(6')-Ib-cr90.9%Blood Cultures (Korea)
Klebsiella spp.oqxAB93.75%Community Isolates (Iran)
aac(6')-Ib-cr50.0%Community Isolates (Iran)
Salmonella spp.qnr35%Non-typhoid isolates

Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, are major contributors to multidrug resistance, including resistance to this compound.

Overexpression of these pumps, often due to mutations in their regulatory genes (e.g., marR, acrR, soxR), leads to a decrease in the intracellular concentration of this compound, thereby reducing its efficacy. The use of efflux pump inhibitors (EPIs) can restore susceptibility to fluoroquinolones in strains that rely on this mechanism of resistance.

Impact of Efflux Pump Inhibition on this compound MIC

The contribution of efflux pumps to this compound resistance can be quantified by measuring the reduction in MIC in the presence of an EPI.

Bacterial SpeciesEfflux Pump Inhibitor (EPI)Fold Reduction in this compound MICReference(s)
Pseudomonas aeruginosaPhenylalanine-arginine β-naphthylamide (PAβN)4- to 128-fold reduction in ciprofloxacin MIC
Pseudomonas aeruginosaCarbonyl cyanide m-chlorophenylhydrazone (CCCP)Significant reduction in ciprofloxacin MIC
Escherichia coliPhenylalanine-arginine β-naphthylamide (PAβN)Median MIC decreased from resistant to susceptible in isolates with a single gyrA mutation

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Protocol:

  • Prepare Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, this compound stock solution, bacterial inoculum adjusted to 0.5 McFarland standard.

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in CAMHB in the microtiter plate to achieve the desired concentration range (e.g., 0.008 to 32 µg/mL).

  • Inoculate Plates: Dilute the 0.5 McFarland bacterial suspension in CAMHB and add to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Identification of Target-Site Mutations in gyrA and parC

This protocol involves PCR amplification of the QRDRs followed by DNA sequencing.

Protocol:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boiling lysis method.

  • PCR Amplification:

    • Design or use previously published primers flanking the QRDRs of gyrA and parC.

    • Perform PCR using the following general conditions: initial denaturation at 94°C for 5 minutes; 30-35 cycles of denaturation at 94°C for 30-60 seconds, annealing at 50-60°C for 30-60 seconds, and extension at 72°C for 60-90 seconds; and a final extension at 72°C for 5-10 minutes. Optimize annealing temperature and extension time based on primer and amplicon characteristics.

  • PCR Product Purification: Purify the PCR products using a commercial kit to remove primers and dNTPs.

  • DNA Sequencing: Sequence the purified PCR products using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC from a susceptible reference strain to identify any nucleotide changes and the corresponding amino acid substitutions.

Detection of Plasmid-Mediated Quinolone Resistance (PMQR) Genes by Multiplex PCR

Multiplex PCR allows for the simultaneous detection of several PMQR genes in a single reaction.

Protocol:

  • DNA Extraction: Extract plasmid or total genomic DNA from the bacterial isolate.

  • Multiplex PCR:

    • Use a validated set of primers for the target PMQR genes (e.g., qnrA, qnrB, qnrS, aac(6')-Ib-cr, qepA).

    • Perform multiplex PCR using an optimized protocol. Cycling conditions will vary depending on the specific primer set used.

  • Agarose Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the bands under UV light. The size of the amplified fragments will indicate the presence of the specific PMQR genes.

Assessment of Efflux Pump Activity using an Ethidium Bromide Accumulation Assay

This assay measures the accumulation of the fluorescent dye ethidium bromide (a substrate of many efflux pumps) within bacterial cells. Lower accumulation indicates higher efflux activity.

Protocol:

  • Bacterial Culture: Grow the bacterial isolate to the mid-logarithmic phase in a suitable broth.

  • Cell Preparation: Harvest the cells by centrifugation, wash with a buffer (e.g., phosphate-buffered saline), and resuspend in the same buffer to a specific optical density.

  • Assay Setup:

    • In a 96-well black microtiter plate, add the bacterial suspension to the wells.

    • If testing the effect of an efflux pump inhibitor (EPI), pre-incubate the cells with the EPI.

  • Ethidium Bromide Addition: Add ethidium bromide to the wells at a final concentration that is sub-inhibitory.

  • Fluorescence Measurement: Immediately measure the fluorescence over time using a fluorescence plate reader (excitation ~530 nm, emission ~600 nm).

  • Data Analysis: Compare the fluorescence levels of the test strain to a susceptible control strain or the same strain in the presence of an EPI. Lower fluorescence indicates higher efflux activity.

Visualizations of Key Pathways and Workflows

Signaling Pathway of AcrAB-TolC Efflux Pump Regulation

Caption: Regulation of the AcrAB-TolC efflux pump in E. coli.

Experimental Workflow for Investigating this compound Resistance

G start Bacterial Isolate with Suspected This compound Resistance mic Determine this compound MIC (Broth Microdilution) start->mic resistant Resistant (MIC > Breakpoint) mic->resistant susceptible Susceptible mic->susceptible dna_extraction Genomic DNA Extraction resistant->dna_extraction efflux_assay Efflux Pump Activity Assay (e.g., Ethidium Bromide Accumulation) resistant->efflux_assay pcr_qrdr PCR of gyrA and parC QRDRs dna_extraction->pcr_qrdr pcr_pmqr Multiplex PCR for PMQR Genes dna_extraction->pcr_pmqr sequencing DNA Sequencing pcr_qrdr->sequencing mutation_analysis Sequence Analysis for Mutations sequencing->mutation_analysis results Correlate Genotype with Phenotype mutation_analysis->results pcr_pmqr->results efflux_assay->results

Caption: Laboratory workflow for identifying this compound resistance mechanisms.

Logical Relationship of Resistance Mechanisms

G cluster_mechanisms Resistance Mechanisms wild_type Wild-Type Susceptible Bacterium gyrA_mut Single gyrA Mutation wild_type->gyrA_mut Selection Pressure (this compound) pmqr Acquisition of PMQR Genes wild_type->pmqr Horizontal Gene Transfer efflux Efflux Pump Upregulation wild_type->efflux Stress Response low_resistance Low-Level Resistance parC_mut parC Mutation low_resistance->parC_mut Further Selection multiple_mut Multiple Target-Site Mutations low_resistance->multiple_mut Further Selection high_resistance High-Level Clinical Resistance gyrA_mut->low_resistance pmqr->low_resistance efflux->low_resistance parC_mut->high_resistance multiple_mut->high_resistance

Caption: Stepwise accumulation of this compound resistance mechanisms.

Conclusion

This compound resistance in bacteria is a multifaceted problem driven by a combination of target-site mutations, the acquisition of mobile resistance genes, and the activity of efflux pumps. A thorough understanding of these mechanisms is essential for effective surveillance, clinical decision-making, and the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and combat the growing threat of this compound resistance. Future efforts should focus on the development of inhibitors for these resistance mechanisms and the discovery of new antimicrobial agents with novel modes of action.

References

Enrofloxacin's Dual Role in Neutrophil Extracellular Trap Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, is primarily known for its bactericidal activity through the inhibition of bacterial DNA gyrase.[1][2] Beyond its direct antimicrobial effects, emerging evidence suggests that this compound can modulate the host's innate immune response, specifically by influencing the formation of Neutrophil Extracellular Traps (NETs).[1][3] NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens.[4] This technical guide provides an in-depth analysis of the current understanding of this compound's effect on NET formation, detailing the underlying molecular mechanisms, experimental protocols for investigation, and a summary of key quantitative findings. The seemingly contradictory effects of this compound on NETosis under different experimental conditions are also explored, offering a nuanced perspective for researchers in immunology and drug development.

Quantitative Data Summary

The effect of this compound on NET formation and related neutrophil functions has been quantified in several studies. The following tables summarize the key findings.

ParameterTreatmentConcentrationSpeciesResultReference
NET FormationThis compound10 µg/mlBovineSignificant increase compared to control
Oxidative Burst (ROS Production)This compound10 µg/mlBovineSignificant increase in ROS production
DegranulationThis compound10 µg/mlBovineNo effect on cell granularity
PhagocytosisThis compound10 µg/mlBovineNo significant effect
PAD4 Protein ExpressionThis compound10 µg/mlBovineDistinctly induced relative PAD4 protein expression
Histone H3 CitrullinationThis compound10 µg/mlBovineIncreased presence of citrullinated H3
NET Formation with InhibitorsThis compound + DPI (NADPH oxidase inhibitor)10 µg/mlBovineSignificantly decreased this compound-induced NET formation
NET Formation with InhibitorsThis compound + YW3-56 (PAD4 inhibitor)10 µg/mlBovinePartial decrease in this compound-mediated NET formation
NET Formation with InhibitorsThis compound + Nocodazole (Tubulin polymerization inhibitor)10 µg/mlBovineSignificantly decreased NET production
NET Formation with InhibitorsThis compound + Cytochalasin D (Actin filament disruption)10 µg/mlBovineSignificantly decreased NET production
ParameterTreatmentConcentrationSpeciesDurationResultReference
NET FormationThis compound10-100 µg/LZebrafish28 daysImpaired NET formation
ROS ProductionThis compound10-100 µg/LZebrafish28 daysSuppressed ROS production
Neutrophil CountsThis compound10-100 µg/LZebrafish28 daysReduced by 12.2-55.1% in hematopoietic organs

Signaling Pathways in this compound-Induced NETosis

In bovine granulocytes, this compound at a physiologically relevant concentration of 10 µg/ml has been shown to enhance NET formation. This process is dependent on several key signaling pathways.

NADPH Oxidase-Dependent ROS Production:

This compound treatment stimulates the production of reactive oxygen species (ROS) in bovine granulocytes. The inhibition of NADPH oxidase with diphenyleneiodonium (DPI) significantly reduces this compound-induced NET formation, indicating a crucial role for the oxidative burst in this process.

G This compound This compound NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase stimulates ROS ROS Production NADPH_Oxidase->ROS NET_Formation NET Formation ROS->NET_Formation leads to DPI DPI (Inhibitor) DPI->NADPH_Oxidase inhibits

Caption: this compound-induced NET formation via NADPH oxidase.

PAD4-Mediated Histone Citrullination:

This compound treatment leads to an increase in the expression of Peptidyl-arginine deiminase 4 (PAD4) and subsequent hypercitrullination of histones, such as H3. PAD4 is a key enzyme in chromatin decondensation, a critical step in NET formation. Inhibition of PAD4 activity partially decreases this compound-mediated NET formation.

G This compound This compound PAD4 PAD4 Expression This compound->PAD4 induces Histone_Cit Histone H3 Citrullination PAD4->Histone_Cit Chromatin_Decon Chromatin Decondensation Histone_Cit->Chromatin_Decon NET_Formation NET Formation Chromatin_Decon->NET_Formation YW3_56 YW3-56 (Inhibitor) YW3_56->PAD4 inhibits

Caption: Role of PAD4 in this compound-induced NETosis.

Cytoskeletal Rearrangement:

The formation of NETs induced by this compound is also dependent on the integrity of the cytoskeleton. Disruption of actin filaments with cytochalasin D and inhibition of microtubule polymerization with nocodazole both abolish this compound-mediated NET induction.

G This compound This compound Actin Actin Polymerization This compound->Actin requires Microtubule Microtubule Polymerization This compound->Microtubule requires NET_Formation NET Formation Actin->NET_Formation Microtubule->NET_Formation Cytochalasin_D Cytochalasin D (Inhibitor) Cytochalasin_D->Actin disrupts Nocodazole Nocodazole (Inhibitor) Nocodazole->Microtubule inhibits

Caption: Cytoskeletal involvement in this compound-induced NETs.

Contrasting Effects: The Zebrafish Model

In contrast to the findings in bovine granulocytes, a study on zebrafish demonstrated that chronic exposure to environmental concentrations of this compound (10-100 µg/L for 28 days) impairs NET formation. This impairment was linked to the suppression of ROS production. The study also reported a significant reduction in neutrophil counts in hematopoietic organs. The authors suggest that this compound may indirectly impair neutrophil function by dysregulating the hypothalamic-pituitary-thyroid (HPT) axis. These findings highlight the importance of considering the dose, duration of exposure, and model organism when evaluating the immunomodulatory effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and NET formation.

Isolation of Bovine Granulocytes
  • Source: Fresh blood from healthy cows.

  • Method: Density gradient centrifugation.

  • Post-Isolation: Cells are washed and resuspended in an appropriate buffer for subsequent assays.

NET Visualization and Quantification (Immunofluorescence)
  • Cell Seeding: 1 x 10^6 bovine granulocytes are seeded on poly-L-lysine-coated glass slides.

  • Treatment: Cells are treated with 10 µg/ml this compound or a vehicle control for 2 hours at 37°C in 5% CO2.

  • Fixation: Cells are fixed with 4% paraformaldehyde.

  • Permeabilization and Blocking: Cells are washed with PBS and blocked with 2% bovine serum albumin in PBS containing 0.2% Triton X-100.

  • Staining:

    • Primary Antibody: Mouse monoclonal anti-H2A-H2B-DNA antibodies are used to visualize NETs.

    • Secondary Antibody: A fluorescently labeled secondary antibody is used for detection.

  • Imaging: Slides are analyzed using immunofluorescent microscopy.

  • Quantification: The percentage of NET-forming cells is determined by counting the number of cells with extracellular DNA structures relative to the total number of cells in multiple fields of view.

G cluster_0 Cell Preparation cluster_1 Treatment & Fixation cluster_2 Immunostaining cluster_3 Analysis A Isolate Bovine Granulocytes B Seed on Poly-L-Lysine Coated Slides A->B C Treat with this compound (10 µg/ml, 2h) B->C D Fix with 4% Paraformaldehyde C->D E Block and Permeabilize D->E F Incubate with Primary Ab (anti-H2A-H2B-DNA) E->F G Incubate with Fluorescent Secondary Ab F->G H Visualize with Fluorescence Microscopy G->H I Quantify NET-forming Cells H->I

Caption: Workflow for NET visualization and quantification.

Western Blot for PAD4 and Citrullinated Histone H3
  • Cell Lysis: Bovine granulocytes (1.75 x 10^7) are incubated with 10 µg/ml this compound or a vehicle control for 2 hours, then lysed.

  • Protein Quantification: Protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting:

    • The membrane is blocked and then incubated with primary antibodies against PAD4 or citrullinated histone H3.

    • After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Conclusion and Future Directions

The available evidence indicates that this compound can exert a significant, yet complex, influence on neutrophil extracellular trap formation. In bovine neutrophils, at concentrations relevant to therapeutic use, this compound enhances NETosis through pathways involving NADPH oxidase, PAD4, and cytoskeletal rearrangement. This pro-NETotic effect could potentially contribute to the antibiotic's overall efficacy in clearing bacterial infections.

Conversely, long-term exposure to low environmental concentrations of this compound in zebrafish leads to an impairment of NET formation, suggesting potential immunotoxic effects with chronic exposure. This discrepancy underscores the need for further research to delineate the dose-dependent and species-specific effects of this compound on neutrophil function.

For drug development professionals, these findings open up avenues for exploring the immunomodulatory properties of fluoroquinolones. Future studies should aim to:

  • Investigate the effects of this compound on human neutrophils to determine the clinical relevance of the findings from animal models.

  • Elucidate the precise molecular mechanisms by which this compound activates the signaling pathways leading to NET formation.

  • Evaluate the impact of this compound's modulation of NETosis on the outcomes of various bacterial infections in vivo.

  • Assess the potential for both beneficial and detrimental effects of this compound's immunomodulatory properties in different clinical and environmental contexts.

A deeper understanding of the interplay between this compound and the innate immune system will be crucial for optimizing its therapeutic use and assessing its environmental impact.

References

Enrofloxacin's Intrusion: A Technical Guide to its Impact on Host Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, exerts its therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] However, a growing body of evidence reveals that this compound is not merely a bystander in host cells. This technical guide delves into the intricate interactions of this compound with eukaryotic cell signaling pathways, providing a comprehensive overview of its cytotoxic, genotoxic, and immunomodulatory effects. Through a synthesis of current research, this document outlines the key signaling cascades affected by this compound, presents quantitative data on its cellular impact, and provides detailed experimental protocols for investigating these interactions. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand the multifaceted cellular consequences of this compound exposure.

Core Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling pathways within host cells, leading to a range of cellular responses from inflammation and apoptosis to altered immune function. The primary pathways identified are the NF-κB, PI3K/Akt, mTOR, and JNK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Studies have demonstrated that this compound can activate the NF-κB pathway in host cells, such as common carp macrophages.[1] This activation leads to an immune response characterized by the formation of reactive oxygen species (ROS) and the expression of various cytokines.[1] The activation of the NF-κB pathway appears to be a significant contributor to the inflammatory response observed at the site of this compound injection.

NF_kB_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., Cytokines) Nucleus->Gene_Expression Induces

Figure 1: this compound-induced NF-κB pathway activation.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Research in crucian carp has shown that this compound exposure can activate the PI3K/Akt pathway in the brain. This activation leads to an upregulation of GABA synthesis, which in turn stimulates testosterone synthesis. This finding highlights a potential mechanism for this compound-induced neuroendocrine disruption and reproductive injury.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates GAD_GABA_T GAD & GABA-T Expression Akt->GAD_GABA_T Upregulates GABA GABA Synthesis GAD_GABA_T->GABA Testosterone Testosterone Synthesis GABA->Testosterone Stimulates

Figure 2: PI3K/Akt pathway activation by this compound.
mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. In chickens, this compound has been found to affect the mTOR signaling pathway, which may in turn influence the inflammatory response. The activation of mTOR is linked to downstream NF-κB activation, leading to the production of pro-inflammatory cytokines and oxidative stress.

mTOR_Pathway This compound This compound mTOR mTOR This compound->mTOR Affects NFkB_Activation NF-κB Activation mTOR->NFkB_Activation Coordinates Inflammation Pro-inflammatory Cytokine Production & Oxidative Stress NFkB_Activation->Inflammation

Figure 3: this compound's impact on the mTOR signaling pathway.
JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK signaling pathways, is involved in cellular responses to stress, including apoptosis. In loach fin cells, this compound-induced apoptosis was found to involve the JNK pathway. This suggests that JNK signaling plays a role in mediating the cytotoxic effects of this compound in certain cell types.

Apoptosis Induction: The Mitochondrial Pathway

A significant mechanism of this compound-induced cytotoxicity is the induction of apoptosis. Studies in various cell types, including chicken cells and grass carp hepatocytes, have demonstrated that this compound can trigger the mitochondrial pathway of apoptosis. This process is characterized by:

  • Changes in mitochondrial morphology and size.

  • Disruption of the mitochondrial membrane potential (ΔΨm).

  • Generation of reactive oxygen species (ROS).

  • Formation of the apoptosome.

  • Activation of executive caspases (e.g., caspase-3 and -8).

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS ROS Generation Mitochondria->ROS dPsi_m ΔΨm Disruption Mitochondria->dPsi_m Apoptosome Apoptosome Formation dPsi_m->Apoptosome Caspases Caspase Activation (Caspase-3, -8) Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 4: Mitochondrial pathway of apoptosis induced by this compound.

Quantitative Data on this compound's Cellular Effects

The following tables summarize the quantitative data from various studies on the cytotoxic and genotoxic effects of this compound on host cells.

Table 1: Cytotoxicity of this compound in Different Cell Types

Cell TypeConcentration (μg/mL)EffectReference
Bovine Peripheral Lymphocytes50, 100, 150Induction of cell death
Bovine Cumulus Cells150Cellular cytotoxicity, mitochondrial activity alterations
Loach Fin Cells400, 800, 1200 (μmol/L)Loss of cell viability, increased vacuoles, disappearance of microvilli, apoptotic bodies
Grass Carp Hepatic Cells50, 100, 200Increased LDH release, induced cell apoptosis
Human Hepatocytes (THLE-2)25 - 500Dose-dependent inhibition of proliferation

Table 2: Genotoxicity of this compound in Bovine Peripheral Lymphocytes

Concentration (μg/mL)EffectReference
50, 100, 150Induction of DNA damage
50, 100Increased frequencies of micronuclei (MNi)

Table 3: Immunomodulatory Effects of this compound

Model SystemTreatmentCytokine ChangeReference
PigsThis compound treatment during vaccinationDecreased IFN-γ production; Altered IL-6, IL-10, and TNF-α secretion
MiceOral this compoundIncreased IL-10 and TGF-β secretion; Decreased IL-17A and IFN-γ secretion

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of this compound on host cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with This compound Incubate1->Treat Incubate2 Incubate for desired time period Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure

Figure 5: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Single-Cell Gel Electrophoresis (Comet Assay)

This assay is used to detect DNA damage in individual cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cells.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Cytokinesis-Block Micronucleus (CBMN) Assay

This assay is used to assess chromosomal damage by detecting the presence of micronuclei in binucleated cells.

Methodology:

  • Cell Culture and Treatment: Culture cells and treat them with this compound.

  • Addition of Cytochalasin B: Add cytochalasin B to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells under a microscope. An increase in the frequency of micronuclei indicates chromosomal damage.

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound's impact extends beyond its antibacterial activity, significantly influencing host cell signaling pathways. The activation of pro-inflammatory cascades like NF-κB and mTOR, the modulation of cell survival pathways such as PI3K/Akt, and the induction of apoptosis via the mitochondrial and JNK pathways underscore the complex and multifaceted interactions of this antibiotic with eukaryotic cells. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to further investigate these effects, paving the way for a more comprehensive understanding of this compound's cellular mechanisms and informing the development of safer and more effective therapeutic strategies. A deeper exploration of these interactions is crucial for assessing the full spectrum of this compound's biological consequences.

References

The Historical Development of Enrofloxacin: A Veterinary Antibiotic Cornerstone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical development, mechanism of action, and key experimental data related to enrofloxacin, a foundational fluoroquinolone antibiotic in veterinary medicine.

Introduction and Historical Development

This compound, a synthetic chemotherapeutic agent, marked a significant advancement in the treatment of bacterial infections in animals. Belonging to the fluoroquinolone class of antibiotics, its development addressed the need for a broad-spectrum, bactericidal agent with favorable pharmacokinetic properties.

The journey of this compound began with the foundational discovery of the quinolone class of antibiotics. The first of this class, nalidixic acid, was introduced in the 1960s but had a limited spectrum of activity. The subsequent addition of a fluorine atom to the quinolone ring structure led to the creation of the more potent fluoroquinolones.

This compound was first synthesized in 1983, derived from nalidixic acid.[1] Following its synthesis, the first medicinal product containing this compound was commercialized in 1991 by Bayer under the trade name Baytril®, initially as an oral medication for poultry.[1] This introduction provided veterinarians with a powerful tool against a wide range of Gram-negative and Gram-positive bacteria.

Over the years, the use of this compound has expanded to treat various infections in a multitude of animal species, including dogs, cats, cattle, and swine.[1][2][3] However, its use has also been met with regulatory scrutiny. For instance, in 2005, the U.S. Food and Drug Administration (FDA) withdrew the approval for the use of this compound in poultry due to concerns about the development of fluoroquinolone-resistant Campylobacter strains.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

This compound exerts its bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in Gram-positive bacteria. This compound binds to the enzyme-DNA complex, stabilizing it and leading to a cessation of DNA synthesis. This action prevents the resealing of the DNA strands, resulting in double-stranded DNA breaks and subsequent cell death. The bactericidal activity of this compound is concentration-dependent, with bacterial cell death typically occurring within 20-30 minutes of exposure.

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

Enrofloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against various veterinary pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli--0.25-
Salmonella spp.-0.128 - 1.0--
Leptospira spp.-0.1 - 4.00.51.0
Canine Urinary Pathogens130≤0.015 - >320.061.0
Feline Urinary Pathogens50≤0.015 - >320.062.0

Data compiled from multiple sources.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound varies across different animal species. The following tables provide a summary of key pharmacokinetic parameters after oral (PO) and intravenous (IV) administration.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

ParameterOral (5 mg/kg)Intravenous (5 mg/kg)
Cₘₐₓ (µg/mL) 1.47 ± 0.19-
Tₘₐₓ (h) 1.0-
AUC₀₋₂₄ (µg·h/mL) 8.028.55 ± 0.85
t₁/₂ (h) 2.5 - 3.0-

Data from multiple sources.

Table 3: Pharmacokinetic Parameters of this compound in Cats

ParameterOral (5 mg/kg)Intravenous (5 mg/kg)
Cₘₐₓ (µg/mL) --
Tₘₐₓ (h) --
AUC₀₋₂₄ (µg·h/mL) --
t₁/₂ (h) >4.0-

Data from multiple sources.

Table 4: Pharmacokinetic Parameters of this compound in Cattle (SC)

Parameter2.5 mg/kg5 mg/kg
Cₘₐₓ (µg/mL) 0.40.8
Tₘₐₓ (h) 2.02.0
AUC (µg·h/mL) 2.85.9
t₁/₂ (h) 4.34.6

Data from European Medicines Agency.

Table 5: Pharmacokinetic Parameters of this compound in Swine (IM)

Parameter2.5 mg/kg
Cₘₐₓ (µg/mL) 1.1
Tₘₐₓ (h) 1.0
AUC (µg·h/mL) 7.4
t₁/₂ (h) 5.9

Data from European Medicines Agency.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Workflow for MIC Determination:

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Detailed Methodology:

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Several colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

DNA Gyrase Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and a suitable buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Incubation: The mixtures are incubated at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • Interpretation: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of this compound. The IC₅₀ (the concentration of inhibitor that causes 50% inhibition of the enzyme's activity) can then be determined.

Timeline of this compound Development

Enrofloxacin_Timeline cluster_timeline Historical Development of this compound y1983 1983: This compound first synthesized y1991 1991: First commercialization as Baytril® for poultry y1983->y1991 Development & Trials y2005 2005: FDA withdraws approval for use in poultry in the US y1991->y2005 Widespread Use & Resistance Concerns y2008 2008: FDA approves injectable solution for swine respiratory disease y2005->y2008 Continued Use in Other Species & New Approvals

Caption: Key milestones in this compound's history.

Conclusion

This compound has played a pivotal role in veterinary medicine for several decades. Its broad spectrum of activity and favorable pharmacokinetic profile have made it an effective treatment for a wide range of bacterial infections in numerous animal species. Understanding its historical development, mechanism of action, and key quantitative parameters is essential for its continued judicious use in the face of emerging antimicrobial resistance. The experimental protocols outlined in this guide provide a foundation for further research and development in the field of veterinary antibiotics.

References

Methodological & Application

enrofloxacin application in treating mycoplasma contamination in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma contamination is a pervasive and often insidious problem in cell culture, capable of altering cellular physiology, metabolism, and morphology, thereby compromising experimental results and the integrity of research data. Due to their small size and lack of a cell wall, Mycoplasma are resistant to many common antibiotics and can evade detection by simple microscopy. Enrofloxacin, a fluoroquinolone antibiotic, presents an effective solution for the elimination of Mycoplasma from contaminated cell cultures. This document provides detailed application notes and protocols for the use of this compound in treating Mycoplasma contamination, including methods for detection, treatment, and assessment of cell viability post-treatment.

Mechanism of Action of this compound

This compound belongs to the fluoroquinolone class of antibiotics and exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, this compound stabilizes the cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.[3][4] Eukaryotic cells possess topoisomerases, but they are structurally different from their bacterial counterparts, providing a degree of selective toxicity for this compound against bacteria.[2]

cluster_mycoplasma Mycoplasma Cell DNA Mycoplasma DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase unwinding Replication DNA Replication Gyrase->Replication CellDeath Cell Death Gyrase->CellDeath DNA fragmentation This compound This compound This compound->Gyrase inhibits

Mechanism of this compound Action on Mycoplasma.

Efficacy and Cytotoxicity of this compound

This compound has demonstrated high efficacy in eliminating Mycoplasma from cell cultures. However, as with any antibiotic treatment, it is crucial to consider its potential cytotoxicity to the host cells. The optimal concentration of this compound should be high enough to eradicate the contamination without causing significant harm to the cultured cells.

Comparative Efficacy of Anti-Mycoplasma Agents

The following table summarizes the cure rates of this compound in comparison to other commonly used anti-mycoplasma agents in a study of 32 chronically infected cell lines.

AntibioticActive Ingredient ClassCure Rate (%)
This compound (Baytril) Fluoroquinolone 94%
Ciprofloxacin (Ciprobay)Fluoroquinolone91%
BM-CyclinTiamulin (Pleuromutilin) & Minocycline (Tetracycline)81%
MRA (Mycoplasma Removal Agent)Quinolone derivative75%
Cytotoxicity of this compound

The cytotoxic effects of this compound are dose-dependent and can vary between different cell types. It is recommended to determine the IC50 (half-maximal inhibitory concentration) for the specific cell line being treated. The following table provides examples of this compound's cytotoxic effects on various cell lines from published studies.

Cell LineCell TypeAssayConcentration (µg/mL)EffectReference
THLE-2Human Liver EpithelialCCK-80.025 - 0.5Dose-dependent inhibition of proliferation
L8824Grass Carp LiverLDH Release50, 100, 200Significant increase in LDH release
Horse Tendon CellsTenocytesCell Proliferation AssayNot specifiedInhibition of cell proliferation

Experimental Protocols

Detection of Mycoplasma Contamination by PCR

Polymerase Chain Reaction (PCR) is a highly sensitive and specific method for detecting Mycoplasma DNA in cell culture supernatants.

Materials:

  • Cell culture supernatant

  • Microcentrifuge tubes

  • Heat block or thermal cycler

  • PCR tubes

  • Mycoplasma-specific primers (targeting the 16S rRNA gene)

  • Taq DNA polymerase and dNTPs

  • PCR buffer

  • Nuclease-free water

  • Positive control (Mycoplasma DNA)

  • Negative control (nuclease-free water)

  • Agarose gel and electrophoresis equipment

  • DNA stain (e.g., ethidium bromide)

  • UV transilluminator

Protocol:

  • Sample Preparation:

    • Culture cells to a high density (80-100% confluency).

    • Collect 1 mL of the cell culture supernatant into a sterile 1.5 mL microcentrifuge tube.

    • Heat the sample at 95°C for 5-10 minutes to lyse any Mycoplasma and release their DNA.

    • Centrifuge at high speed (e.g., 12,000-20,000 x g) for 2-10 minutes to pellet cell debris.

    • Use 1-5 µL of the supernatant as the template for the PCR reaction.

  • PCR Amplification:

    • Prepare a PCR master mix containing PCR buffer, dNTPs, Mycoplasma-specific primers, Taq DNA polymerase, and nuclease-free water.

    • Aliquot the master mix into PCR tubes.

    • Add the prepared cell culture supernatant (template DNA), positive control DNA, and negative control (water) to their respective tubes.

    • Perform PCR using a thermal cycler with an appropriate program. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis:

    • Prepare a 1.5-2% agarose gel containing a DNA stain.

    • Load the PCR products, along with a DNA ladder, into the wells of the gel.

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates Mycoplasma contamination. The positive control should show a band of the same size, while the negative control should be clear.

Start Start SamplePrep Sample Preparation (Supernatant Collection, Lysis) Start->SamplePrep End End PCR PCR Amplification (with Mycoplasma-specific primers) SamplePrep->PCR Gel Agarose Gel Electrophoresis PCR->Gel Visualize UV Visualization Gel->Visualize Result Interpret Results (Positive/Negative) Visualize->Result Result->End

Workflow for PCR-based Mycoplasma Detection.
This compound Treatment Protocol

This protocol describes the elimination of Mycoplasma from a contaminated cell culture using this compound.

Materials:

  • Mycoplasma-contaminated cell culture

  • This compound solution (e.g., Baytril, 100 mg/mL stock)

  • Sterile, nuclease-free water or PBS

  • Appropriate cell culture medium and supplements

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Preparation of this compound Working Solution:

    • Prepare a sterile stock solution of this compound. For example, dilute a 100 mg/mL stock 1:100 in sterile water to get a 1 mg/mL (1000 µg/mL) solution.

    • Further dilute the stock solution in cell culture medium to a final working concentration of 25 µg/mL. Prepare this fresh for each medium change.

  • Treatment Procedure:

    • Thaw a vial of the Mycoplasma-contaminated cell line.

    • Culture the cells in their standard growth medium supplemented with 25 µg/mL of this compound.

    • Passage the cells as you normally would, maintaining the this compound concentration in the fresh medium at each passage.

    • Continue the treatment for a minimum of two weeks.

    • During the treatment, it is advisable to change the medium every 2-3 days to maintain a constant antibiotic concentration.

  • Post-Treatment Monitoring:

    • After the two-week treatment period, culture the cells for at least two to four weeks in antibiotic-free medium. This allows any residual, non-eradicated Mycoplasma to grow to a detectable level.

    • Test the culture for the presence of Mycoplasma using a sensitive detection method, such as PCR, at the end of the antibiotic-free culture period.

    • It is recommended to perform a second detection test (e.g., DNA staining with DAPI or Hoechst) to confirm the absence of contamination.

    • If the culture tests negative, it can be considered cured. Cryopreserve a stock of the cured cell line immediately.

    • If the culture remains positive, a second round of treatment with a different anti-mycoplasma agent may be necessary.

Assessment of Cell Viability by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of medium).

    • Include wells with medium only as a blank control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium at various concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells with fresh medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.

    • Plot the cell viability against the this compound concentration to determine the IC50 value.

Conclusion

This compound is a highly effective antibiotic for the eradication of Mycoplasma contamination in cell cultures. By following the detailed protocols for detection, treatment, and viability assessment outlined in these application notes, researchers can effectively manage and eliminate Mycoplasma contamination, thereby ensuring the reliability and reproducibility of their experimental data. It is imperative to always practice good aseptic technique and to regularly test cell lines for Mycoplasma to prevent the spread of contamination in the laboratory.

References

Standardized Methods for Enrofloxacin Antibacterial Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for standardized methods of enrofloxacin antibacterial susceptibility testing, a critical process for determining the efficacy of this fluoroquinolone antibiotic against various bacterial pathogens. The methodologies outlined are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority on antimicrobial susceptibility testing (AST).

Introduction to this compound Susceptibility Testing

This compound is a synthetic fluoroquinolone antimicrobial agent with broad-spectrum bactericidal activity.[1][2] It functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, leading to rapid cell death.[2][3] Determining the susceptibility of a bacterial isolate to this compound is crucial for guiding appropriate therapeutic use in veterinary medicine to ensure clinical efficacy and mitigate the development of antimicrobial resistance.[4] Standardized testing methodologies are essential for generating accurate, reproducible, and comparable results across different laboratories. The most common quantitative methods are broth microdilution and agar dilution, which determine the minimum inhibitory concentration (MIC), while the disk diffusion method is a widely used qualitative technique.

Key Concepts in Susceptibility Testing

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Clinical Breakpoints: MIC or zone diameter values used to categorize a microorganism as susceptible (S), intermediate (I), or resistant (R) to an antimicrobial agent. The CLSI has recently introduced a "susceptible-dose dependent" (SDD) category for this compound in dogs, which indicates that susceptibility is dependent on the dosage regimen.

  • Quality Control (QC): The use of reference strains with known susceptibility profiles to ensure the accuracy and precision of the testing procedure.

Experimental Workflows

The following diagrams illustrate the general workflows for the broth microdilution and disk diffusion susceptibility testing methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Bacterial Suspension Dilution Dilute Suspension in Cation-Adjusted Mueller- Hinton Broth (CAMHB) Inoculum->Dilution Plate Inoculate 96-well Plate containing Serial Dilutions of this compound Dilution->Plate Incubate Incubate at 35-37°C for 16-24 hours Plate->Incubate QC Include QC Strain (e.g., E. coli ATCC 25922) QC->Plate Read Read Plate for Visible Growth Incubate->Read Determine_MIC Determine MIC: Lowest Concentration with No Growth Read->Determine_MIC

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Bacterial Suspension Swab Swab Mueller-Hinton Agar (MHA) Plate for a Confluent Lawn Inoculum->Swab Disk Apply this compound Disk (e.g., 5 µg or 10 µg) Swab->Disk Incubate Incubate at 35-37°C for 16-24 hours Disk->Incubate QC Include QC Strain (e.g., E. coli ATCC 25922) QC->Swab Measure Measure Zone of Inhibition Diameter (mm) Incubate->Measure Interpret Interpret as S, I, or R using CLSI Breakpoints Measure->Interpret

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Quantitative Data Summary

Quality Control (QC) Ranges

The use of specific American Type Culture Collection (ATCC) reference strains is mandatory for validating the accuracy of susceptibility testing methods. The acceptable MIC and zone diameter ranges for these QC strains when tested with this compound are provided below.

Quality Control StrainTesting MethodAcceptable QC Range
Escherichia coli ATCC 25922Broth Microdilution (MIC)0.008 - 0.03 µg/mL
Disk Diffusion (Zone Diameter)32 - 40 mm (5 µg disk)
Staphylococcus aureus ATCC 29213Broth Microdilution (MIC)0.03 - 0.12 µg/mL
Pseudomonas aeruginosa ATCC 27853Broth Microdilution (MIC)1 - 4 µg/mL
Disk Diffusion (Zone Diameter)15 - 19 mm (5 µg disk)
Actinobacillus pleuropneumoniae ATCC 27090Broth Microdilution (MIC)Varies by study
CLSI Clinical Breakpoints for this compound (Veterinary)

The interpretation of MIC values and zone diameters is based on clinical breakpoints established by the CLSI. These breakpoints can vary by bacterial species, animal host, and site of infection. Recent updates from CLSI have introduced dose-dependent breakpoints for certain pathogens in dogs.

For Enterobacterales and Staphylococcus spp. isolated from dogs:

Interpretive CategoryMIC (µg/mL)Rationale/Dosage
Susceptible (S)≤ 0.06For a dose of 5 mg/kg
Susceptible-Dose Dependent (SDD)0.12For a dose of 10 mg/kg
Susceptible-Dose Dependent (SDD)0.25For a high dose of 20 mg/kg
Resistant (R)≥ 0.5---

For other specific veterinary pathogens (Note: Always refer to the latest CLSI documents for current breakpoints):

PathogenHostSusceptible (S)Intermediate (I)Resistant (R)
Pasteurella multocidaCattle/Swine≤ 0.25 µg/mL0.5 - 1 µg/mL≥ 2 µg/mL
Mannheimia haemolyticaCattle≤ 0.25 µg/mL0.5 - 1 µg/mL≥ 2 µg/mL
Actinobacillus pleuropneumoniaeSwine≤ 0.25 µg/mL0.5 µg/mL≥ 1 µg/mL

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method is considered a gold standard for quantitative MIC determination.

1. Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Bacterial isolates and QC strains (e.g., E. coli ATCC 25922)

  • Incubator (35-37°C)

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in an appropriate solvent (refer to manufacturer's instructions).

  • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate (e.g., 0.004 to 32 µg/mL).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension 1:100 in CAMHB.

4. Test Procedure:

  • Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate.

  • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

  • Seal the plate to prevent evaporation.

5. Incubation:

  • Incubate the plate at 35-37°C for 16-24 hours in ambient air.

6. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Compare the MIC of the QC strain to the acceptable ranges to validate the test results.

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method widely used in diagnostic laboratories.

1. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound disks (e.g., 5 µg or 10 µg)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Bacterial isolates and QC strains (e.g., E. coli ATCC 25922)

  • Incubator (35-37°C)

  • Calipers or ruler

2. Inoculum Preparation:

  • Prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland standard.

3. Test Procedure:

  • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the this compound disk to the surface of the agar.

  • Gently press the disk to ensure complete contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

  • Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the CLSI clinical breakpoints.

  • The zone diameter for the QC strain must fall within the established acceptable range.

Protocol 3: Agar Dilution Method

This method is another quantitative gold standard, particularly useful for testing multiple isolates simultaneously.

1. Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound analytical standard

  • Sterile petri dishes

  • 0.5 McFarland turbidity standard

  • Bacterial isolates and QC strains

  • Inoculator (optional)

  • Incubator (35-37°C)

2. Preparation of this compound-Containing Agar Plates:

  • Prepare molten MHA and cool to 45-50°C.

  • Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.004 to 32 µg/mL in two-fold increases).

  • Mix well and pour the agar into sterile petri dishes.

  • Allow the plates to solidify. Include a drug-free control plate.

3. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Dilute this suspension 1:10 in sterile saline or PBS.

4. Test Procedure:

  • Spot 1 µL of the diluted inoculum onto the surface of each agar plate, resulting in a final concentration of approximately 10⁴ CFU per spot.

  • Allow the spots to dry completely before inverting the plates.

5. Incubation:

  • Incubate the plates at 35-37°C for 16-24 hours.

6. Interpretation of Results:

  • The MIC is the lowest concentration of this compound on the agar plate that inhibits any visible bacterial growth.

  • The QC strain MIC must be within the acceptable range.

Conclusion

Standardized antibacterial susceptibility testing of this compound is fundamental for its effective and prudent use in veterinary medicine. The broth microdilution, disk diffusion, and agar dilution methods, when performed according to established protocols and quality control measures, provide reliable data to guide clinical decisions and support antimicrobial stewardship efforts. Researchers and drug development professionals should always refer to the most current CLSI guidelines for the latest recommendations on breakpoints and QC ranges.

References

Application Note: High-Throughput Analysis of Enrofloxacin Residues in Animal-Derived Food Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine to treat bacterial infections in animals.[1][2] Its use, however, can lead to the presence of drug residues in animal-derived food products, posing potential risks to human health, including the development of antibiotic resistance.[1] This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and its primary metabolite, ciprofloxacin, in various animal tissues. The described protocol offers high sensitivity, specificity, and throughput for routine monitoring and regulatory compliance.

Introduction

The monitoring of veterinary drug residues in food products is crucial for ensuring consumer safety.[3] this compound is frequently used in poultry and aquaculture, making it a key analyte for residue analysis in matrices such as chicken liver, muscle tissue, and aquatic products.[1] Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for the combined residues of this compound and ciprofloxacin in various food commodities. Consequently, sensitive and reliable analytical methods are required for their accurate quantification. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity and sensitivity. This document provides a detailed protocol for the analysis of this compound and ciprofloxacin residues, from sample preparation to data acquisition and analysis.

Experimental Protocols

Sample Preparation: Extraction from Animal Tissue

A streamlined liquid-liquid extraction procedure is employed for the efficient extraction of this compound and ciprofloxacin from tissue samples.

Materials:

  • Homogenized animal tissue (e.g., chicken liver, fish muscle)

  • 5% Phosphoric acid in 50% acetonitrile/water solution

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Centrifuge tubes (50 mL)

  • High-speed centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Weigh 5 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add 20 mL of 5% phosphoric acid in 50% acetonitrile/water.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and protein precipitation.

  • For enhanced phase separation, freeze the sample at -20°C for 15 minutes.

  • Centrifuge the sample at 10,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

cluster_sample_prep Sample Preparation start Homogenized Tissue Sample (5g) add_extraction Add 20 mL Extraction Solvent (5% Phosphoric Acid in 50% ACN) start->add_extraction vortex Vortex (5 min) add_extraction->vortex freeze Freeze (-20°C, 15 min) vortex->freeze centrifuge Centrifuge (10,000 rpm, 20 min, 4°C) freeze->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter end_prep Sample for LC-MS/MS Analysis filter->end_prep

Caption: Workflow for the extraction of this compound and ciprofloxacin from animal tissues.

LC-MS/MS Analysis

The chromatographic separation is performed using a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 35°C
Gradient Program 0-5 min: 10% B; 6-7 min: 65% B; 7-9 min: 95% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 4500 V
Ion Source Temperature 550°C
Nebulizer Gas Pressure 40 psi
Drying Gas Temperature 350°C
Sheath Gas Temperature 400°C
Sheath Gas Flow 10 L/min

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 360342, 316
Ciprofloxacin 332314, 231
This compound-d5 (IS) 365347, 321

LC-MS/MS Analysis Workflow

cluster_lcms LC-MS/MS Analysis autosampler Autosampler Injection (5 µL) hplc HPLC Separation (C18 Column, Gradient Elution) autosampler->hplc esi Electrospray Ionization (ESI+) hplc->esi ms Triple Quadrupole MS (MRM Mode) esi->ms data Data Acquisition & Processing ms->data

Caption: General workflow for the LC-MS/MS analysis of prepared samples.

Quantitative Data Summary

The presented method has been validated to demonstrate its performance for the analysis of this compound and ciprofloxacin in various tissue matrices. The following tables summarize the key quantitative performance parameters.

Table 1: Method Performance in Chicken Liver

ParameterThis compoundCiprofloxacin
Linearity Range (ng/g) 1 - 5001 - 500
Correlation Coefficient (r²) > 0.99> 0.99
LOD (ng/g) 0.22 - 1.170.47 - 1.24
LOQ (ng/g) 0.85 - 3.901.44 - 4.13
Recovery (%) 95 - 10593 - 103
Precision (RSD%) < 5< 5

Table 2: Method Performance in Aquatic Products

ParameterThis compound
Linearity Range (µg/kg) 2 - 13,122
Correlation Coefficient (r²) > 0.99
LOD (µg/kg) 0.5
LOQ (µg/kg) 2
Recovery (%) 97.1 - 106
Precision (RSD%) < 2.14 (intra-day)

Results and Discussion

The developed LC-MS/MS method provides excellent sensitivity and specificity for the determination of this compound and its metabolite ciprofloxacin. The use of a simple and rapid extraction protocol allows for high sample throughput. The chromatographic conditions ensure good separation of the analytes from matrix interferences, while the MS/MS detection in MRM mode provides a high degree of selectivity and minimizes the risk of false positives.

The method has been successfully applied to the analysis of this compound in various real-world samples, including chicken liver and different aquatic products, with residue levels ranging from a few µg/kg to several thousand µg/kg. The wide linear range of the method allows for the quantification of both low-level residues and instances of higher concentration without the need for extensive sample dilution. The use of a deuterated internal standard (this compound-d5) is recommended to compensate for any matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the routine analysis of this compound and ciprofloxacin residues in food products of animal origin. The protocol is characterized by a straightforward sample preparation procedure and a highly selective and sensitive instrumental analysis. The method's performance meets the stringent requirements for regulatory monitoring and is suitable for implementation in food safety and quality control laboratories.

References

Application Notes: In Vitro Antibacterial Activity Assay of Enrofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is widely used in veterinary medicine to treat a variety of bacterial infections.[2] The efficacy of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair, leading to dose-dependent bacteriostatic and bactericidal effects.[3] Assessing the in vitro antibacterial activity of this compound is crucial for determining its potency, monitoring for the development of resistance, and establishing appropriate therapeutic regimens.

This document provides detailed protocols for determining the in vitro antibacterial activity of this compound using standardized methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, agar disk diffusion, and the subsequent determination of the Minimum Bactericidal Concentration (MBC).

Key Experimental Methodologies

The primary methods for evaluating the in vitro antibacterial activity of this compound are the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] It is the most widely used metric for antimicrobial susceptibility testing.

  • Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5] It is determined as a subsequent step after an MIC assay and is particularly important for understanding the bactericidal (killing) versus bacteriostatic (inhibiting) nature of an antibiotic.

Protocol 1: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of this compound.

1. Materials and Reagents

ItemSpecifications
This compoundAnalytical grade powder
Bacterial StrainsTest isolates and Quality Control (QC) strains
Growth MediumCation-Adjusted Mueller-Hinton Broth (CAMHB)
Agar MediumMueller-Hinton Agar (MHA) for bacterial culture
LabwareSterile 96-well microtiter plates, pipettes, tubes
ReagentsSterile saline or Phosphate-Buffered Saline (PBS)
EquipmentIncubator (35-37°C), spectrophotometer/turbidimeter

2. Preparation of Inoculum

  • From a fresh MHA plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this adjusted suspension. For the final inoculum, dilute the suspension 1:100 in CAMHB (e.g., 100 µL into 10 mL of broth). This creates the working inoculum.

3. Assay Procedure

  • Prepare a stock solution of this compound in an appropriate solvent and then dilute it in CAMHB to the highest concentration to be tested.

  • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

  • Add 100 µL of the highest this compound concentration to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard the final 50 µL from the last dilution well.

  • Add 50 µL of the working bacterial inoculum to each well, resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

  • Seal the plate and incubate at 37°C for 18-24 hours.

4. Interpretation of Results

  • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the first clear well).

MIC_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation & Reading P1 Select 3-5 Colonies from MHA Plate P2 Suspend in Saline Adjust to 0.5 McFarland (1-2 x 10^8 CFU/mL) P1->P2 I1 Dilute Suspension 1:100 in CAMHB P2->I1 P3 Prepare this compound Serial Dilutions in 96-Well Plate I2 Add 50 µL of Diluted Suspension to Each Well (Final: 5 x 10^5 CFU/mL) P3->I2 I1->I2 Inc Incubate at 37°C for 18-24 hours I2->Inc Read Read MIC: Lowest Concentration with No Visible Growth Inc->Read

Workflow for Broth Microdilution MIC Assay.

Protocol 2: Agar Disk Diffusion Assay

This qualitative or semi-quantitative method determines the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition.

1. Materials and Reagents

ItemSpecifications
This compound DisksStandard concentration (e.g., 5 µg or 10 µg)
Bacterial StrainsTest isolates and Quality Control (QC) strains
Agar MediumMueller-Hinton Agar (MHA) plates (4 mm depth)
LabwareSterile cotton swabs, forceps
EquipmentIncubator (35-37°C), ruler or caliper

2. Procedure

  • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1.

  • Within 15 minutes, dip a sterile cotton swab into the adjusted suspension and remove excess liquid by pressing it against the inside of the tube.

  • Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Using sterile forceps, place the this compound disk onto the agar surface. Press gently to ensure complete contact.

  • Invert the plates and incubate at 37°C for 18-24 hours in ambient air.

3. Interpretation of Results

  • Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper.

  • Interpret the result (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to the established clinical breakpoints provided by standards like CLSI.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following an MIC test to ascertain the concentration required for bactericidal activity.

1. Procedure

  • Use the 96-well plate from a completed broth microdilution MIC test (Protocol 1).

  • Select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture a fixed volume (typically 10-100 µL) from each of these clear wells onto a fresh MHA plate.

  • Spread the inoculum evenly across the surface of the agar.

  • Also, plate the growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubate the MHA plates at 37°C for 18-24 hours.

2. Interpretation of Results

  • Count the number of colonies (CFU) on each MHA plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

MBC_Workflow Start Start with Completed MIC Assay Plate SelectWells Select Clear Wells: MIC, MICx2, MICx4, etc. Start->SelectWells Subculture Subculture 10-100 µL from Each Selected Well onto Fresh MHA Plates SelectWells->Subculture Incubate Incubate MHA Plates at 37°C for 18-24 hours Subculture->Incubate Count Count Colonies (CFU) on Each Plate Incubate->Count Calculate Calculate % Kill Rate vs. Initial Inoculum Count->Calculate Result MBC = Lowest Concentration with ≥99.9% Kill Calculate->Result

Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Quality Control

For all susceptibility testing, it is essential to include standardized quality control (QC) reference strains in each run to ensure the accuracy and reproducibility of the results.

Table 1: CLSI-Recommended QC Strains and Expected Ranges for this compound

Quality Control StrainAssay TypeThis compound Conc.Expected Range (µg/mL or mm)
Escherichia coli ATCC® 25922Broth Microdilution (MIC)-0.008 - 0.03 µg/mL
Staphylococcus aureus ATCC® 29213Broth Microdilution (MIC)-0.06 - 0.25 µg/mL
Escherichia coli ATCC® 25922Disk Diffusion5 µg disk27 - 34 mm
Staphylococcus aureus ATCC® 25923Disk Diffusion5 µg disk22 - 30 mm
Pseudomonas aeruginosa ATCC® 27853Disk Diffusion5 µg disk15 - 21 mm

Note: Ranges should be confirmed against the most current CLSI (or equivalent) guidelines. The specific ATCC strain for S. aureus differs between MIC and disk diffusion testing as per CLSI standards.

References

Detecting Enrofloxacin Residues in Chicken and Milk: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacteria.[1] It is widely used in veterinary medicine to treat infections in poultry and cattle.[1][2] However, the overuse or improper administration of this compound can lead to the presence of its residues in food products of animal origin, such as chicken and milk.[2] These residues pose potential health risks to consumers, including the development of antibiotic resistance and allergic reactions. To ensure food safety, regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in various food commodities.[3] This document provides detailed application notes and protocols for the detection of this compound residues in chicken and milk, intended for researchers, scientists, and professionals in drug development and food safety.

Analytical Methods for this compound Detection

Several analytical methods are employed for the detection and quantification of this compound residues in food matrices. The choice of method often depends on factors such as sensitivity, specificity, cost, and throughput. The most common techniques include High-Performance Liquid Chromatography (HPLC) with various detectors, Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the detection of this compound in chicken and milk.

Table 1: Performance of HPLC Methods for this compound Detection in Chicken

MethodDetectorSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLCFluorescenceMuscle0.00048 µg/mL0.0039 µg/mL86.67
HPLCUVLiver, Skin-< MRL-
HPLCPhotodiode ArrayMeat-30 µg/kg88 - 94
HPLCUVLiver, Kidney, Muscle-->75
LC-MS/MS-Liver0.22 ng/g0.85 ng/g-

Table 2: Performance of Analytical Methods for this compound Detection in Milk

| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference | | :--- | :--- | :--- | :--- | | ELISA | Raw & Pasteurized Milk | - | < 100 ppb | | | HPLC | Bulk Tank Milk | - | - | | | Microbiological Assay | Buffalo Milk | 50 ppb | - | | | ELISA | Raw & Pasteurized Milk | - | - | |

Experimental Protocols

This section provides detailed protocols for the most common methods used for the detection of this compound residues.

Protocol 1: HPLC-UV Detection of this compound in Chicken Tissue

This protocol is based on the dispersive liquid-liquid microextraction (DLLME) technique followed by HPLC with UV detection.

1. Sample Preparation (DLLME)

  • Homogenize 5 g of chicken tissue (liver, muscle, or skin).
  • Add 5 mL of a 30:70 (v/v) solution of 25 mM phosphoric acid and acetonitrile.
  • Shake vigorously for 30 seconds and centrifuge at 4500 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm membrane filter.
  • Adjust the pH of the acetonitrile extract to 7.0 with 0.1 N NaOH.
  • In a separate conical tube, add 5 mL of double-distilled water.
  • Add 1 mL of the pH-adjusted acetonitrile extract (disperser solvent) to the water.
  • Rapidly inject 200 µL of chloroform (extraction solvent) into the mixture.
  • Vortex for 30 seconds to form a cloudy solution and then centrifuge at 4500 rpm for 5 minutes.
  • Collect the sedimented phase and dry it under a gentle stream of nitrogen gas at 25°C.
  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

2. HPLC Conditions

  • Column: C18 column (4.6 mm × 250 mm, 5 µm particle size)
  • Mobile Phase: Acetonitrile and 0.01 M phosphoric acid buffer (pH 3) (25:75 v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 25°C
  • Detection: UV detector at 278 nm

Protocol 2: ELISA for this compound Detection in Milk

This protocol describes a competitive ELISA for the quantitative analysis of this compound.

1. Sample Preparation

  • For raw milk, use the sample directly after proper mixing.
  • For milk powder, dissolve 1 g of the powder in 9 mL of deionized water.

2. ELISA Procedure

  • Bring all reagents and samples to room temperature.
  • Add 50 µL of standard solutions or prepared samples to the appropriate wells of the microtiter plate pre-coated with this compound antigen.
  • Add 50 µL of HRP-conjugate to each well.
  • Add 50 µL of the antibody solution to each well. Mix gently by shaking the plate manually and incubate for 30 minutes at 25°C.
  • Wash the plate 5 times with diluted wash buffer.
  • Add 50 µL of Substrate A and 50 µL of Substrate B to each well. Incubate for 15 minutes at 25°C in the dark.
  • Add 50 µL of Stop Solution to each well to terminate the reaction.
  • Measure the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the this compound concentration.

Protocol 3: LC-MS/MS for this compound Detection in Chicken Liver

This protocol provides a highly sensitive and specific method for the determination of this compound.

1. Sample Preparation

  • Weigh 2 g of homogenized chicken liver tissue into a 50 mL centrifuge tube.
  • Add 10 mL of an extraction solvent (5% phosphoric acid in 50% acetonitrile in water).
  • Homogenize the mixture for 5-10 minutes, followed by vortexing for 2-3 minutes.
  • Ultrasonicate for 10 minutes and then place in a freezer at -20°C for 1 hour.
  • Centrifuge at 10,000 rpm for 20 minutes at 4°C.
  • Filter the supernatant and inject it into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 4.6 x 50 mm, 2.1 µm)
  • Mobile Phase:
  • A: 0.1% formic acid in water
  • B: 0.1% formic acid in acetonitrile
  • Injection Volume: 10 µL
  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Monitor specific precursor-product ion transitions for this compound and its metabolite, ciprofloxacin.

Visualizations

Mechanism of Action of this compound

This compound functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination. This action ultimately leads to bacterial cell death.

This compound This compound DNA_Gyrase Bacterial DNA Gyrase (Subunit A) This compound->DNA_Gyrase Binds to & Inhibits DNA_Replication DNA Replication & Transcription Inhibited DNA_Gyrase->DNA_Replication Leads to Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Results in

Caption: Mechanism of action of this compound.

Experimental Workflow for HPLC Detection of this compound in Chicken

The following diagram illustrates the workflow for detecting this compound in chicken samples using HPLC.

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Homogenization 1. Homogenize Chicken Tissue Extraction 2. Liquid-Liquid Extraction Homogenization->Extraction Centrifugation 3. Centrifuge to Separate Phases Extraction->Centrifugation Drying 4. Dry Extract Centrifugation->Drying Reconstitution 5. Reconstitute in Mobile Phase Drying->Reconstitution Injection 6. Inject Sample into HPLC Reconstitution->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. UV/Fluorescence Detection Separation->Detection Quantification 9. Quantify this compound Detection->Quantification

Caption: HPLC workflow for this compound detection.

Experimental Workflow for ELISA Detection of this compound in Milk

This diagram outlines the key steps in the ELISA protocol for milk samples.

Sample_Prep 1. Prepare Milk Sample Add_Sample_Standard 2. Add Sample/Standard to Well Sample_Prep->Add_Sample_Standard Add_Reagents 3. Add HRP-Conjugate & Antibody Add_Sample_Standard->Add_Reagents Incubate_Wash 4. Incubate and Wash Add_Reagents->Incubate_Wash Add_Substrate 5. Add Substrate Solution Incubate_Wash->Add_Substrate Stop_Reaction 6. Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance 7. Read Absorbance at 450nm Stop_Reaction->Read_Absorbance Calculate_Concentration 8. Calculate Concentration Read_Absorbance->Calculate_Concentration

Caption: ELISA workflow for this compound detection.

References

Application Note: Analyzing Enrofloxacin's Effect on Bacterial Gene Expression via RNA-Seq

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a fluoroquinolone antibiotic, is a critical therapeutic agent in veterinary medicine, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1][2][3] This interference with DNA topology can lead to a bacteriostatic effect at low concentrations by triggering the SOS response, or a bactericidal effect at higher concentrations through chromosome fragmentation.[1]

Understanding the global transcriptomic changes induced by this compound is paramount for elucidating mechanisms of action, identifying potential resistance determinants, and discovering new drug targets. RNA sequencing (RNA-Seq) has emerged as a powerful, unbiased tool for comprehensively profiling the transcriptome of bacteria in response to antibiotic treatment. This application note provides a detailed protocol for utilizing RNA-Seq to analyze the effects of this compound on bacterial gene expression, from experimental design to data analysis and interpretation.

Key Applications of This Protocol:

  • Elucidating the molecular mechanisms of this compound's antibacterial activity.

  • Identifying genes and pathways involved in this compound resistance.

  • Discovering novel biomarkers for antibiotic efficacy and bacterial response.

  • Screening and validating new antimicrobial compounds.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the overall experimental workflow for an RNA-Seq experiment and the signaling pathway of this compound's action on a bacterial cell.

experimental_workflow Experimental Workflow for Bacterial RNA-Seq cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Bacterial_Culture Bacterial Culture & this compound Treatment RNA_Isolation RNA Isolation Bacterial_Culture->RNA_Isolation rRNA_Depletion rRNA Depletion RNA_Isolation->rRNA_Depletion Library_Preparation cDNA Library Preparation rRNA_Depletion->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing QC Quality Control (FastQC) Sequencing->QC Trimming Adapter & Quality Trimming (Trimmomatic) QC->Trimming Alignment Read Alignment to Reference Genome Trimming->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Enrichment Functional Enrichment Analysis (GO, KEGG) DEA->Enrichment

Caption: A comprehensive workflow for analyzing this compound's effect on bacterial gene expression using RNA-Seq.

enrofloxacin_pathway This compound's Mechanism of Action cluster_targets Intracellular Targets This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane Enters cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Binds to complex Topoisomerase_IV Topoisomerase IV (ParC/ParE) This compound->Topoisomerase_IV Binds to complex DNA_Replication_Fork DNA Replication Fork DNA_Gyrase->DNA_Replication_Fork Relaxes supercoils Topoisomerase_IV->DNA_Replication_Fork Decatenates daughter chromosomes DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Replication_Fork->DNA_Replication_Inhibition is blocked SOS_Response SOS Response DNA_Replication_Inhibition->SOS_Response Low concentration Cell_Death Cell Death DNA_Replication_Inhibition->Cell_Death High concentration

Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to DNA replication blockage and cell death.

Materials and Methods

Bacterial Culture and this compound Treatment

This protocol is adapted from procedures for antibiotic exposure for RNA sequencing.

  • Materials:

    • Bacterial strain of interest (e.g., Aeromonas hydrophila)

    • Appropriate growth medium (e.g., Luria-Bertani broth)

    • This compound stock solution

    • Spectrophotometer

    • Incubator with shaking capabilities

    • RNA stabilization solution (e.g., RNAProtect Bacteria Reagent)

  • Protocol:

    • Inoculate a single colony of the bacterial strain into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of ~0.05.

    • Grow the culture with shaking to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Divide the culture into two equal volumes: "treated" and "control".

    • To the "treated" culture, add this compound to the desired final concentration (e.g., the minimum inhibitory concentration, MIC). To the "control" culture, add an equivalent volume of sterile water or solvent.

    • Incubate both cultures for a defined period (e.g., 30-60 minutes).

    • Harvest the bacterial cells by centrifugation after mixing with an RNA stabilization solution according to the manufacturer's instructions.

    • Cell pellets can be stored at -80°C until RNA isolation.

RNA Isolation and Quality Control

High-quality, intact RNA is crucial for successful RNA-Seq. This protocol incorporates steps for efficient lysis and purification.

  • Materials:

    • Lysozyme

    • RNA isolation kit (e.g., silica-based column kits)

    • DNase I, RNase-free

    • RNase-free water, tubes, and pipette tips

    • Spectrophotometer (e.g., NanoDrop)

    • Bioanalyzer or equivalent for RNA integrity assessment

  • Protocol:

    • Resuspend the bacterial cell pellet in a lysozyme-containing buffer to facilitate cell wall degradation. Incubate at 37°C for 15 minutes.

    • Proceed with RNA isolation following the manufacturer's protocol of your chosen kit. This typically involves cell lysis, homogenization, and binding of RNA to a silica membrane.

    • Perform an on-column DNase I treatment to remove contaminating genomic DNA.

    • Elute the purified RNA in RNase-free water.

    • Assess RNA quantity and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Evaluate RNA integrity by calculating the RNA Integrity Number (RIN). A RIN value > 7.0 is recommended for library preparation.

rRNA Depletion and Library Preparation

Bacterial RNA is predominantly composed of ribosomal RNA (rRNA), which must be removed to enable efficient sequencing of messenger RNA (mRNA).

  • Materials:

    • rRNA depletion kit specific for bacteria

    • RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)

  • Protocol:

    • Deplete rRNA from the total RNA samples using a commercially available kit.

    • Following rRNA depletion, proceed with the RNA-Seq library preparation protocol. This generally includes:

      • RNA fragmentation

      • First and second-strand cDNA synthesis

      • Adenylation of 3' ends

      • Ligation of sequencing adapters

      • PCR amplification of the library

High-Throughput Sequencing
  • Protocol:

    • Quantify the final libraries and assess their quality.

    • Pool the libraries in equimolar concentrations.

    • Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate single-read or paired-end reads of a desired length (e.g., 150 bp).

Bioinformatic Analysis

This workflow outlines the key steps for processing and analyzing the raw sequencing data.

  • Protocol:

    • Quality Control: Assess the quality of the raw sequencing reads using FastQC.

    • Trimming: Remove adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.

    • Alignment: Align the trimmed reads to a reference bacterial genome using a splice-aware aligner.

    • Quantification: Count the number of reads mapping to each annotated gene to generate a count matrix.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the this compound-treated and control samples. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significant.

    • Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on the list of DEGs to identify over-represented biological processes, molecular functions, and metabolic pathways.

Results and Data Presentation

A study on this compound-resistant and -susceptible strains of Aeromonas hydrophila identified 218 differentially expressed genes upon this compound treatment. Of these, 135 genes were upregulated, and 83 were downregulated. The data highlighted significant enrichment in several key functional categories.

Table 1: Summary of Differentially Expressed Genes in A. hydrophila after this compound Treatment

CategoryNumber of Upregulated GenesNumber of Downregulated GenesTotal DEGsKey Enriched GO/KEGG Pathways
Overall 13583218Metabolic process, Biological process, Response to stress, Protein folding, ABC transporters, Topoisomerase IV
Metabolic Process --136-
Biological Process --126-
Resistance-Related ---ABC transporters, SOS response

Data summarized from a study on this compound's effect on A. hydrophila.

The results from this study suggest that in response to this compound, A. hydrophila upregulates genes associated with drug efflux (ABC transporters) and the drug's target (topoisomerase IV), which are common mechanisms of fluoroquinolone resistance. The enrichment of stress response and protein folding pathways indicates a broader cellular response to the antibiotic-induced damage.

Conclusion

RNA-Seq is a powerful and comprehensive method for dissecting the transcriptomic response of bacteria to this compound treatment. The detailed protocols and analysis pipeline presented in this application note provide a robust framework for researchers to investigate the molecular mechanisms of this compound's action and the genetic basis of bacterial resistance. The insights gained from such studies are invaluable for the development of more effective antimicrobial strategies and for combating the growing threat of antibiotic resistance.

References

Application Notes and Protocols for the Use of Enrofloxacin in Treating Equine Tendon Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enrofloxacin, a fluoroquinolone antibiotic, is widely utilized in veterinary medicine for its broad-spectrum bactericidal activity.[1][2][3] However, its use has been associated with tendinopathy and spontaneous tendon rupture in humans and has raised concerns about its effects on equine tendon health.[1][2] In vitro studies on equine tendon cell cultures have demonstrated that this compound can inhibit cell proliferation, induce morphological changes, and alter the synthesis of crucial extracellular matrix components. These application notes and protocols are designed to provide researchers with a comprehensive guide to studying the effects of this compound on equine tendon cell cultures, based on established methodologies.

I. Data Presentation: Effects of this compound on Equine Tendon Cells

The following tables summarize the reported dose-dependent effects of this compound on equine tendon cell cultures. These findings are critical for designing experiments and understanding the potential toxicological impact of this antibiotic on tendon health.

Table 1: Effects of this compound on Cell Proliferation and Morphology

This compound ConcentrationEffect on Cell ProliferationMorphological Changes ObservedReference
Increasing ConcentrationsProgressive inhibitionInduction of pores and perforations in the cellular membrane
Not specifiedInhibition of cell proliferationAltered cell morphology

Table 2: Effects of this compound on Extracellular Matrix Components

This compound ConcentrationEffect on Total Monosaccharide ContentEffect on Proteoglycan SynthesisSpecific Proteoglycans AffectedReference
Not specifiedDecreaseAltered at the glycosylation levelBiglycan and Decorin
Increasing Concentrations35% decrease in total monosaccharidesChanges in glycosylation of decorinDecorin
>1,000 µg/mlNot specifiedElimination of proteoglycan synthesisNot specified
2 µg/ml and 10 µg/mlNot specifiedNo difference from control in proteoglycan degradationNot specified

Table 3: Age-Dependent Effects of this compound

Cell TypeObserved EffectsReference
Juvenile equine tendon cellsMore pronounced inhibition of cell proliferation, morphological changes, and alteration of proteoglycan synthesis compared to adult cells.
Adult equine tendon cellsLess pronounced effects compared to juvenile cells.

II. Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on equine tendon cell cultures.

Protocol 1: Equine Tenocyte Isolation and Cell Culture

  • Tendon Harvest: Aseptically harvest superficial digital flexor tendons (SDFTs) from juvenile or adult horses.

  • Tissue Preparation: Dissect the tendon sheath and surrounding connective tissue. Mince the tendon fascicles into small pieces (1-2 mm³).

  • Enzymatic Digestion: Digest the minced tendon tissue with a solution of 0.25% collagenase type I in Dulbecco's Modified Eagle Medium (DMEM) for 12-16 hours at 37°C with gentle agitation.

  • Cell Isolation: Filter the digest through a 70 µm cell strainer to remove undigested tissue. Centrifuge the filtrate at 1500 rpm for 10 minutes to pellet the tenocytes.

  • Cell Culture: Resuspend the cell pellet in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Culture the cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Passage the cells upon reaching 80-90% confluency using 0.25% trypsin-EDTA.

Protocol 2: Assessment of Cell Proliferation

  • Cell Seeding: Seed equine tenocytes in 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µg/mL).

  • Cell Counting: At desired time points (e.g., 24, 48, 72 hours), detach the cells using trypsin-EDTA and count the viable cells using a hemocytometer and trypan blue exclusion.

  • Data Analysis: Express cell proliferation as the percentage of the control (untreated) cells.

Protocol 3: Evaluation of Cell Morphology using Scanning Electron Microscopy (SEM)

  • Sample Preparation: Grow tenocytes on glass coverslips and treat with this compound as described above.

  • Fixation: Fix the cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2 hours at 4°C.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (30%, 50%, 70%, 90%, 100%).

  • Critical Point Drying: Subject the samples to critical point drying with liquid CO₂.

  • Sputter Coating: Coat the samples with gold-palladium.

  • Imaging: Examine the samples using a scanning electron microscope to observe changes in cell shape, surface morphology, and the presence of any abnormalities like pores.

Protocol 4: Analysis of Proteoglycan Synthesis

  • Metabolic Labeling: Culture tenocytes in the presence of this compound and [³⁵S]-sulfate to label newly synthesized proteoglycans.

  • Proteoglycan Extraction: Extract proteoglycans from the cell layer and culture medium using 4 M guanidine HCl.

  • Purification: Purify the extracted proteoglycans using anion exchange chromatography.

  • Quantification: Measure the amount of radiolabeled proteoglycans using a scintillation counter.

  • Western Blot Analysis:

    • Separate proteoglycans by SDS-PAGE.

    • Transfer proteins to a nitrocellulose membrane.

    • Probe with primary antibodies specific for biglycan and decorin.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using a chemiluminescent substrate.

  • Northern Blot Analysis:

    • Isolate total RNA from this compound-treated and control cells.

    • Separate RNA by agarose gel electrophoresis.

    • Transfer RNA to a nylon membrane.

    • Hybridize with radiolabeled cDNA probes for biglycan and decorin.

    • Visualize the mRNA expression levels by autoradiography.

III. Visualization of Cellular Mechanisms

The following diagrams illustrate the proposed mechanisms and workflows related to the effects of this compound on equine tendon cells.

Enrofloxacin_Mechanism This compound This compound Tenocyte Equine Tenocyte This compound->Tenocyte Enters Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV This compound->DNA_Gyrase Proteoglycan_Synthesis Altered Proteoglycan Synthesis This compound->Proteoglycan_Synthesis Alters Morphological_Changes Morphological Changes This compound->Morphological_Changes Induces Tenocyte->DNA_Gyrase Tenocyte->Proteoglycan_Synthesis DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Inhibits Cell_Proliferation Decreased Cell Proliferation DNA_Replication->Cell_Proliferation ECM_Disruption Extracellular Matrix Disruption Cell_Proliferation->ECM_Disruption Biglycan_Decorin Impaired Biglycan & Decorin Production Proteoglycan_Synthesis->Biglycan_Decorin Biglycan_Decorin->ECM_Disruption Tendon_Weakness Tendon Weakness/ Rupture ECM_Disruption->Tendon_Weakness Morphological_Changes->Tendon_Weakness

Caption: Proposed mechanism of this compound-induced tendinopathy.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment This compound Treatment cluster_analysis Analysis Tendon_Harvest Tendon Harvest (SDFT) Tenocyte_Isolation Tenocyte Isolation (Collagenase Digestion) Tendon_Harvest->Tenocyte_Isolation Cell_Culture Primary Cell Culture Tenocyte_Isolation->Cell_Culture Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Cell_Proliferation Cell Proliferation Assay (Cell Counting) Treatment->Cell_Proliferation Morphology Morphological Analysis (SEM) Treatment->Morphology Proteoglycan_Analysis Proteoglycan Analysis (Western/Northern Blot) Treatment->Proteoglycan_Analysis

Caption: Workflow for studying this compound effects on tenocytes.

Logical_Relationship cluster_cellular cluster_matrix This compound This compound Exposure Cellular_Effects Cellular Effects This compound->Cellular_Effects Matrix_Effects Extracellular Matrix Effects This compound->Matrix_Effects Inhibited_Proliferation Inhibited Proliferation Cellular_Effects->Inhibited_Proliferation Altered_Morphology Altered Morphology Cellular_Effects->Altered_Morphology Decreased_Proteoglycans Decreased Proteoglycans Matrix_Effects->Decreased_Proteoglycans Altered_Glycosylation Altered Glycosylation Matrix_Effects->Altered_Glycosylation Tendon_Pathology Tendon Pathology Inhibited_Proliferation->Tendon_Pathology Altered_Morphology->Tendon_Pathology Decreased_Proteoglycans->Tendon_Pathology Altered_Glycosylation->Tendon_Pathology

References

Application Notes and Protocols for Oral Administration of Enrofloxacin in Experimental Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of enrofloxacin in various experimental animal models. The information compiled herein, including detailed experimental protocols, pharmacokinetic data, and safety profiles, is intended to guide researchers in designing and executing robust preclinical studies.

Introduction to this compound

This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.[1][4] Due to its efficacy, it is widely used in veterinary medicine to treat infections of the respiratory, digestive, and urinary tracts. In experimental animal studies, oral administration is a common route for evaluating its pharmacokinetic properties, efficacy against various pathogens, and potential toxicity.

Pharmacokinetic Profile

Oral bioavailability of this compound is generally high in monogastric animals, with rapid absorption leading to peak serum concentrations within 1 to 2 hours. However, bioavailability can be lower in ruminants. The drug is widely distributed throughout the body, penetrating tissues effectively. A significant portion of this compound is metabolized to ciprofloxacin, which is also an active antimicrobial agent.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Various Animal Species
Animal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
Mice (CD1) ~7.5 (0.05 mg/mL in water)0.063 ± 0.02224--
~15 (0.1 mg/mL in water)0.107 ± 0.03624--
Rats 5---~75
Rabbits 5-2.3-61
Dogs (Beagle) 2.75 (every 12h)-1-2.5--
5.5 (every 12h)-1-2.5--
11 (every 12h)-1-2.5--
Broiler Chickens 103.82 ± 0.590.6520.84 ± 0.0598.60 ± 8.90
Yellow River Carp 100.79-67.45-
Brown Trout 104.635.04242.02-
20----
40----

Note: '-' indicates data not available in the cited source. Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the concentration-time curve.

Efficacy Studies

Oral this compound has demonstrated efficacy in various animal models of bacterial infections. For instance, it has been shown to be effective in treating salmonellosis in cattle and poultry. In a mouse model of sepsis caused by Escherichia coli, subcutaneous administration of this compound was found to be more effective than oral administration in drinking water.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Species
Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
E. coli0.015-0.030.0150.03
Staphylococcus0.06-1280.125-
Salmonella spp.0.06-0.25--
Pseudomonas aeruginosa1-4--
Aeromonas hydrophila0.063–4--
Aeromonas sobria0.063–2--

Note: MIC50 and MIC90 represent the minimum concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Safety and Toxicology

This compound is generally well-tolerated at therapeutic doses. However, high doses can lead to adverse effects. In dogs, high doses may cause inappetence, depression, and vomiting. Chronic high-dose administration in rats has been associated with degenerative changes in auricular cartilage and testicular toxicity.

Table 3: Acute Oral Toxicity of this compound
Animal SpeciesSexLD50 (mg/kg bw)Reference
Mouse Male>5000
Female4336
Rat Male>5000
Rabbit Male500-800

Note: LD50 refers to the lethal dose for 50% of the test animals.

Experimental Protocols

Oral Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following a single oral dose.

Materials:

  • Male/Female CD1 mice or Sprague-Dawley rats

  • This compound solution

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical equipment (e.g., HPLC)

Protocol:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight (with access to water) before dosing.

  • Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process blood samples to separate plasma.

  • Analyze plasma samples for this compound and its metabolite, ciprofloxacin, concentrations using a validated HPLC method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Dosing Dosing Fasting->Dosing Blood_Collection Blood_Collection Dosing->Blood_Collection Sample_Processing Sample_Processing Blood_Collection->Sample_Processing Analysis Analysis Sample_Processing->Analysis PK_Calculation PK_Calculation Analysis->PK_Calculation

Workflow for a typical oral pharmacokinetic study.
Efficacy Study in a Mouse Model of Sepsis

This protocol is based on a study evaluating the efficacy of this compound against an enteropathogenic E. coli infection in mice.

Objective: To evaluate the efficacy of oral this compound in reducing bacterial load and improving survival in a mouse model of sepsis.

Materials:

  • Male CD1 mice

  • Bioluminescent strain of enteropathogenic E. coli

  • This compound

  • Drinking water bottles

  • Bioluminescence imaging system

Protocol:

  • Infect male CD1 mice with a bioluminescent strain of enteropathogenic E. coli.

  • Divide the mice into treatment and control groups.

  • Administer this compound to the treatment group in the drinking water at desired concentrations (e.g., 0.05 mg/mL or 0.1 mg/mL). The control group receives untreated drinking water.

  • Monitor the mice for clinical signs of disease and mortality.

  • Quantify the bacterial burden at various time points (e.g., 12 and 16 hours post-infection) using bioluminescence imaging.

  • At the end of the study, collect serum samples to measure this compound and ciprofloxacin concentrations.

  • Compare survival rates and bacterial bioluminescence between the treatment and control groups to determine efficacy.

G Infection Infect Mice with Bioluminescent E. coli Grouping Group Allocation (Treatment vs. Control) Infection->Grouping Treatment Oral this compound (in drinking water) Grouping->Treatment Monitoring Monitor Clinical Signs & Survival Treatment->Monitoring Imaging Bioluminescence Imaging (12h, 16h) Treatment->Imaging Data_Analysis Data Analysis (Survival & Bioluminescence) Monitoring->Data_Analysis Imaging->Data_Analysis Serum_Collection Serum Collection (End of Study) Serum_Collection->Data_Analysis

Experimental workflow for a mouse sepsis efficacy study.

Mechanism of Action

This compound exerts its bactericidal effect by targeting bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents the resealing of the DNA strands, leading to DNA damage and ultimately, bacterial cell death.

G This compound This compound DNA_Gyrase Bacterial DNA Gyrase This compound->DNA_Gyrase inhibits Cell_Death Bacterial Cell Death This compound->Cell_Death DNA_Supercoiling Negative Supercoiling of DNA DNA_Gyrase->DNA_Supercoiling mediates DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication is essential for DNA_Replication->Cell_Death disruption leads to

Simplified signaling pathway of this compound's mechanism of action.

Conclusion

The oral administration of this compound is a valuable tool in preclinical animal research. Understanding its pharmacokinetic profile, efficacy against specific pathogens, and potential toxicities is crucial for designing meaningful studies and for the development of new therapeutic strategies. The protocols and data presented in these application notes serve as a foundation for researchers working with this important antimicrobial agent.

References

Application Notes and Protocols for Enrofloxacin Treatment in Specific Animal Infections

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and quantitative data for the use of enrofloxacin in treating specific bacterial infections in cattle, poultry, and dogs. The information is intended for researchers, scientists, and drug development professionals.

Bovine Respiratory Disease (BRD)

Bovine Respiratory Disease is a significant cause of morbidity and mortality in cattle. This compound is a fluoroquinolone antibiotic effective against the primary bacterial pathogens associated with BRD.

Treatment Efficacy and Pharmacokinetics

Table 1: this compound Treatment Protocols and Efficacy for Bovine Respiratory Disease

Pathogen(s)Animal ModelTreatment ProtocolEfficacyReference
Mannheimia haemolytica, Pasteurella multocida, Histophilus somniCommercial feedlot calvesThis compound (generic) 7.5 mg/kg SC, single doseNo significant difference in BRD case fatality risk compared to pioneer this compound.[1]
Mannheimia haemolyticaStocker calves at high risk of BRDThis compound 7.5 mg/kg SQ, single dose33.7% required treatment for BRD within 45 days. Tulathromycin (18.3%) was significantly more effective for prevention (P = 0.040).[2][3][2][3]
Mannheimia haemolyticaExperimentally challenged calvesThis compound 8 mg/kg SC, single doseAchieved Cmax-to-MIC ratios >10 and AUC(12h)-to-MIC ratios >125 hours, suggesting concentration-dependent bactericidal activity.

Table 2: Pharmacokinetic Parameters of this compound in Calves

ParameterValueAnimal ModelReference
MIC for M. haemolytica0.03 µg/mLExperimentally challenged calves
Cmax (8 mg/kg SC)Geometric Mean higher than ciprofloxacin metaboliteExperimentally challenged calves
AUC(12h) (8 mg/kg SC)Sufficient to exceed target ratiosExperimentally challenged calves
Elimination Half-life (7.5 mg/kg IV)4.27 hBadri Cows
Volume of Distribution (7.5 mg/kg IV)7.63 L/kgBadri Cows
Experimental Protocol: Comparative Efficacy of this compound for BRD Control

This protocol is based on a randomized, double-blinded, clinical trial to compare the efficacy of this compound to tulathromycin for the control of BRD in high-risk stocker calves.

1.2.1. Animal Model

  • Species: Bovine (stocker calves)

  • Number of Animals: 341

  • Inclusion Criteria: High risk of developing BRD.

1.2.2. Experimental Design

  • Randomization: Calves were randomly assigned to one of two treatment groups:

    • This compound group (n=172)

    • Tulathromycin group (n=169)

  • Treatment Administration:

    • This compound group received 7.5 mg/kg SQ once.

    • Tulathromycin group received 2.5 mg/kg SQ once.

  • Housing: Calves were housed in replicate pens for each treatment group.

  • Monitoring: Animals were monitored for 45 days for signs of BRD.

1.2.3. Data Collection and Analysis

  • The cumulative incidence of BRD was recorded.

  • The number of treatments required per calf was recorded.

  • Mortality rates were recorded.

  • Nasal swabs were collected for the isolation and antimicrobial susceptibility testing of Mannheimia haemolytica.

  • Statistical analysis was performed to compare the outcomes between the two groups.

Salmonellosis in Poultry

Salmonella infections in poultry are a significant concern for both animal health and food safety. This compound has been used to control salmonellosis, but the optimal dosing strategy to ensure efficacy while minimizing resistance is crucial.

Treatment Efficacy and Pharmacokinetics

Table 3: this compound Treatment Protocols and Efficacy for Salmonellosis in Poultry

PathogenAnimal ModelTreatment ProtocolEfficacyReference
Salmonella EnteritidisBroiler chickens25 mg/kg or 50 mg/kg in drinking water for 5 days (prophylactic)Increased susceptibility to S. Enteritidis organ invasion and intestinal colonization compared to non-treated controls (P<0.05).
Salmonella TyphimuriumSPF chicks100 mg/kg b.w. for 7 daysCompletely eradicated Salmonella.
Salmonella TyphimuriumSPF chicks4 mg/kg b.w. for 7 daysEffectively reduced Salmonella during treatment, but repopulation occurred after cessation.

Table 4: Pharmacokinetic Parameters of this compound in Broiler Chickens (10 mg/kg b.w.)

RouteCmax (µg/mL)Tmax (h)AUC0–24 (h·µg/mL)Bioavailability (%)Reference
Per-oral (PO)3.82 ± 0.590.6520.84 ± 5.0098.60 ± 8.90
Intravenous (IV)6.74 ± 0.030.2221.13 ± 0.90-
Experimental Protocol: Evaluation of this compound Dosages on Salmonella Clearance

This protocol is based on a study evaluating the effects of different this compound dosages on the clearance of Salmonella Typhimurium in experimentally infected chickens.

2.2.1. Animal Model

  • Species: Specific-pathogen-free (SPF) chicks

  • Number of Animals: 20 (5 per group)

2.2.2. Experimental Design

  • Infection: Chicks were orally challenged with Salmonella Typhimurium.

  • Treatment Groups: Chicks were randomly assigned to four groups:

    • High dose: 100 mg/kg b.w. This compound daily.

    • PK/PD based dose: 4 mg/kg b.w. This compound daily.

    • Low dose: 0.1 mg/kg b.w. This compound daily.

    • Control: No treatment.

  • Treatment Duration: Three cycles of 7-day treatment followed by a 7-day withdrawal period.

  • Sample Collection: Fecal samples were collected to determine Salmonella shedding and the presence of this compound-resistant coliforms.

2.2.3. Data Analysis

  • Quantification of Salmonella Typhimurium in fecal samples.

  • Determination of the minimum inhibitory concentration (MIC) of this compound for isolated coliforms.

  • Statistical comparison of Salmonella clearance and resistance development among the treatment groups.

Canine Bacterial Infections

This compound is effective against a range of bacterial infections in dogs, including urinary tract, skin, and respiratory infections.

Treatment Efficacy

Table 5: this compound Treatment Protocols and Efficacy for Canine Infections

InfectionPathogen(s)Treatment ProtocolEfficacyReference
Uncomplicated Urinary Tract InfectionAerobic bacteria18-20 mg/kg PO q24h for 3 daysMicrobiologic cure rate: 77.1%; Clinical cure rate: 88.6%. Not inferior to a 14-day amoxicillin-clavulanic acid regimen.
Dermal, Respiratory, and Urinary Tract InfectionsE. coli, K. pneumoniae, P. mirabilis, S. intermedius, S. aureus5-20 mg/kg PO, IV, IM, or SQ q24hEffective against susceptible strains.
Experimental Protocol: High-Dose, Short-Duration this compound for Canine UTI

This protocol is based on a prospective, multicenter, controlled, randomized, blinded clinical trial.

3.2.1. Animal Model

  • Species: Canine

  • Inclusion Criteria: Adult, otherwise healthy dogs with uncomplicated bacterial UTI confirmed by urine culture (≥ 10^3 CFU/mL).

3.2.2. Experimental Design

  • Randomization: Dogs were randomized into two treatment groups:

    • Group 1 (n=35): this compound 18-20 mg/kg PO q24h for 3 days.

    • Group 2 (n=33): Amoxicillin-clavulanic acid 13.75-25 mg/kg PO q12h for 14 days.

  • Monitoring: Urine cultures were obtained at day 0, day 10, and day 21. Clinical signs and any adverse events were recorded.

3.2.3. Outcome Assessment

  • Microbiologic Cure: Negative urine culture 7 days after the end of treatment.

  • Clinical Cure: Resolution of clinical signs of UTI.

  • Statistical analysis was performed to determine if the high-dose, short-duration this compound treatment was non-inferior to the conventional treatment.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

G cluster_bacterium Bacterial Cell enro This compound dna_gyrase DNA Gyrase (GyrA, GyrB) enro->dna_gyrase Inhibits topo_iv Topoisomerase IV (ParC, ParE) enro->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Supercoiling topo_iv->dna Decatenation replication DNA Replication & Transcription dna->replication death Bacterial Cell Death replication->death Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Workflow: Veterinary Clinical Trial for Antimicrobial Efficacy

G start Start: Identify Animal Population inclusion Define Inclusion/ Exclusion Criteria start->inclusion random Randomize Animals into Treatment Groups inclusion->random treat_a Administer Treatment A (e.g., this compound) random->treat_a treat_b Administer Treatment B (Control/Standard) random->treat_b monitor Monitor Clinical Signs & Adverse Events treat_a->monitor treat_b->monitor collect Collect Samples (e.g., Blood, Urine, Swabs) monitor->collect analyze Laboratory Analysis (e.g., Culture, PK/PD) collect->analyze data Statistical Analysis of Efficacy & Safety Data analyze->data end End: Evaluate Outcomes data->end

Caption: Generalized workflow for a veterinary clinical trial.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Enrofloxacin Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous solubility of enrofloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound is an amphoteric molecule with a carboxyl group (pKa1 ≈ 5.94) and a basic piperazinyl group (pKa2 ≈ 8.70).[1][2] At a near-neutral pH, it exists predominantly in a zwitterionic form, which leads to high lipophilicity and, consequently, poor aqueous solubility.[1][2] Its solubility in water at 25°C is approximately 146 µg/mL.[1]

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: Several effective methods can be employed to enhance the aqueous solubility of this compound for research purposes. These include:

  • pH Adjustment: Modifying the pH of the aqueous solution.

  • Co-solvents: Using a mixture of water and a miscible organic solvent.

  • Surfactants: Incorporating surfactants to form micelles that encapsulate the drug.

  • Cyclodextrin Inclusion Complexes: Forming a complex with cyclodextrins.

  • Salt Formation: Synthesizing a more soluble salt form of this compound.

  • Solid Dispersions: Dispersing this compound in a solid carrier.

  • Nanoemulsions: Creating a nano-sized emulsion of the drug.

Q3: How significant is the solubility improvement with these different methods?

A3: The degree of solubility enhancement varies considerably depending on the chosen method. For instance, using co-solvents and buffers can increase solubility up to 26-fold. The formation of inclusion complexes with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been reported to increase solubility by as much as 916-fold. Synthesizing this compound mesylate, a salt form, has been shown to increase aqueous solubility by approximately 2000 times.

Troubleshooting Guides

Issue 1: Precipitation Occurs After Dissolving this compound with pH Adjustment.
  • Question: I adjusted the pH of my buffer to dissolve this compound, but it precipitated out of solution over time or when I tried to dilute it. Why is this happening and what can I do?

  • Answer: this compound's solubility is highly pH-dependent. While adjusting the pH can initially dissolve the compound, subsequent changes in pH (e.g., upon dilution with a neutral buffer) or temperature can cause it to crash out of solution. The isoelectric point of this compound is around pH 7.32, where it has minimal solubility.

    • Troubleshooting Steps:

      • Maintain pH: Ensure that any diluents are pre-adjusted to the same pH as your stock solution.

      • Use a Crystallization Inhibitor: For some applications, adding a crystallization inhibitor can help maintain a supersaturated state.

      • Consider an Alternative Method: If maintaining a specific pH is problematic for your experiment, consider using co-solvents or cyclodextrins, which are less sensitive to minor pH fluctuations.

Issue 2: My Co-solvent System is Not Effective Enough or is Incompatible with My Experiment.
  • Question: I'm using a co-solvent like ethanol or propylene glycol, but I'm not achieving the desired concentration, or the solvent is interfering with my biological assay. What are my options?

  • Answer: While co-solvents are a straightforward approach, their solubilizing power can be limited, and they may exhibit cytotoxicity or other undesirable effects in sensitive experimental systems.

    • Troubleshooting Steps:

      • Combine with a Buffer: The combination of a co-solvent with a buffer (e.g., 0.1 M phosphate buffer at pH 7.4) can have a synergistic effect on solubility, significantly increasing it more than either component alone.

      • Test Different Co-solvents: The effectiveness of co-solvents can vary. Ethanol has been shown to be more effective than propylene glycol or glycerol for this compound.

      • Explore Surfactants: Ionic surfactants like sodium dodecyl sulfate (SDS) can be very effective at solubilizing this compound, but be mindful of their potential to disrupt cell membranes in biological experiments.

      • Consider Cyclodextrins: Cyclodextrin inclusion complexes are often more biocompatible than high concentrations of organic co-solvents.

Issue 3: Difficulty Forming a Stable this compound-Cyclodextrin Complex.
  • Question: I am trying to prepare an this compound solution using HP-β-cyclodextrin, but the solubility is not improving as much as expected. What could be wrong?

  • Answer: The formation of an inclusion complex depends on several factors, including the molar ratio of this compound to cyclodextrin, the preparation method, and the pH of the solution.

    • Troubleshooting Steps:

      • Optimize Molar Ratio: Ensure you are using an adequate molar excess of the cyclodextrin.

      • Method of Preparation: Simple mixing may not be sufficient. Techniques like kneading or co-evaporation can improve complexation efficiency.

      • Check pH: The stability and solubility of the complex can still be influenced by pH. While cyclodextrins are effective over a wider pH range than simple pH adjustment, extreme pH values can affect the interaction.

      • Confirm Complex Formation: Use analytical techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.

Data Summary: this compound Solubility Enhancement

MethodSystem/ReagentThis compound SolubilityFold Increase (Approx.)Reference
Baseline Water (25°C)146 µg/mL1
0.1 M Phosphate Buffer (pH 7.4)182 µg/mL1.25
Co-solvents 40% Ethanol in Water439 µg/mL3
40% Propylene Glycol in Water~300 µg/mL2
Co-solvents + Buffer 40% Ethanol in 0.1 M PB (pH 7.4)1.7 mg/mL11.6
40% Propylene Glycol in 0.1 M PB (pH 7.4)1.2 mg/mL8.3
Surfactants 50 mM SDS in Water3.4 mg/mL23.3
50 mM SDS in 0.1 M PB (pH 7.4)3.8 mg/mL26
Solid Dispersion PEG 8000 (2:1 ratio) in Water233 µg/mL1.6
PEG 8000 (2:1 ratio) in 0.1 M PB (pH 7.4)486 µg/mL3.3
Inclusion Complex HP-β-Cyclodextrin210 mg/mL916
Salt Formation This compound Mesylate483.01 mg/mL~2000

Experimental Protocols

Protocol 1: Solubilization using Co-solvent and Buffer

This protocol describes how to prepare a stock solution of this compound using a combination of ethanol and a phosphate buffer.

  • Prepare 0.1 M Phosphate Buffer (pH 7.4):

    • Prepare solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.

    • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 7.4 is achieved.

  • Prepare 40% Ethanol in Buffer:

    • In a sterile container, mix 40 mL of absolute ethanol with 60 mL of the 0.1 M phosphate buffer (pH 7.4).

  • Dissolve this compound:

    • Weigh the desired amount of this compound powder.

    • Add the 40% ethanol/buffer solution to the this compound powder.

    • Stir the mixture vigorously using a magnetic stirrer at a constant temperature (e.g., 25°C) until the this compound is completely dissolved. For determining maximum solubility, add an excess of the drug and stir for at least 24 hours to ensure equilibrium is reached.

  • Sterilization (Optional):

    • Filter the final solution through a 0.22 µm syringe filter for sterilization if required for your experiment.

Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex

This protocol outlines the formation of a highly soluble inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Molar Ratio Calculation:

    • Determine the required masses of this compound and HP-β-CD for a specific molar ratio (e.g., 1:1). The molecular weight of this compound is 359.4 g/mol . The average molecular weight of HP-β-CD is approximately 1380-1500 g/mol ; use the value provided by your supplier.

  • Complex Formation (Kneading Method):

    • Place the accurately weighed this compound and HP-β-CD in a mortar.

    • Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste.

    • Knead the paste thoroughly for 45-60 minutes.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting powder is the this compound-HP-β-CD inclusion complex, which can then be dissolved in your desired aqueous medium.

  • Solubility Determination:

    • Add an excess of the prepared complex to your aqueous solvent (e.g., purified water).

    • Stir for 24 hours at a constant temperature.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Filter the supernatant through a 0.45 µm filter.

    • Determine the concentration of this compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Visualizations

Enrofloxacin_Solubility_Workflow Workflow for Selecting a Solubilization Method cluster_less_sensitive For Less Sensitive Systems cluster_sensitive For Sensitive/Biocompatible Systems start Start: Poorly Soluble This compound Powder decision1 Is the experiment sensitive to organic solvents/surfactants? start->decision1 decision2 Is a very high concentration (>10 mg/mL) required? decision1->decision2 Yes method1 Use Co-solvents (e.g., Ethanol, PG) +/- Buffer decision1->method1 No method3 Form Cyclodextrin Inclusion Complex decision2->method3 No method4 Synthesize a Soluble Salt Form (e.g., Mesylate) decision2->method4 Yes end_solution Aqueous this compound Solution for Research method1->end_solution method2 Use Surfactants (e.g., SDS) method2->end_solution method3->end_solution method4->end_solution

Caption: A decision-making workflow for selecting an appropriate method to improve this compound solubility.

Cyclodextrin_Complexation Mechanism of Cyclodextrin Inclusion Complex Formation cluster_before cluster_after Enro This compound (Poorly Soluble) Complex Soluble This compound-CD Inclusion Complex Enro->Complex Enters Cavity CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Encapsulates Water Water Molecules

Caption: this compound is encapsulated within the cyclodextrin's lipophilic cavity, increasing its solubility.

References

stability of enrofloxacin in stock solutions and different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of enrofloxacin in stock solutions and various solvents. Find answers to frequently asked questions, detailed experimental protocols, and key stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: this compound in its solid, crystalline form is stable for at least four years when stored at room temperature.[1] Stock solutions, particularly aqueous solutions, are less stable and it is not recommended to store them for more than one day.[1] For longer-term storage of stock solutions, it is advisable to prepare them in organic solvents like DMSO or DMF, aliquot them, and store them at -20°C or -80°C for up to one year or two years, respectively.[2] All solutions should be protected from light to prevent photodegradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by the pH of the solution. The degradation of this compound is sensitive to pH, with increased degradation observed at higher pH values.[3] The photodegradation, in particular, is accelerated with rising pH from 4.0 to 7.2.[3] One study noted that the best solubility is achieved at a pH of 5.02, while the hydrolysis rate is not significantly affected by pH.

Q3: What is the photosensitivity of this compound?

A3: this compound is highly sensitive to light, and photodegradation is a major pathway for its degradation. Exposure to simulated sunlight can lead to rapid degradation, with half-lives ranging from a few minutes to a few hours depending on the pH and the presence of other substances. Therefore, it is crucial to protect this compound solutions from light by using amber-colored vials or by covering the containers with aluminum foil.

Q4: In which organic solvents can I dissolve this compound and what are its solubilities?

A4: this compound is sparingly soluble in aqueous buffers but shows better solubility in some organic solvents. For preparing stock solutions, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used. It is also soluble in other solvents such as methanol, ethanol, acetonitrile, and acetone. For detailed solubility data, please refer to Table 1.

Q5: What are the main degradation products of this compound?

A5: Forced degradation studies have identified several degradation products of this compound. The primary degradation pathways include the removal of the ethyl group from the piperazine ring, cleavage of the piperazine ring, and decarboxylation of the quinolone core. Common degradation products include ciprofloxacin, ethylenediamine impurity, desfluoro impurity, chloro impurity, fluoroquinolonic acid impurity, and decarboxylated impurity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage - Supersaturation- Change in temperature or pH- Solvent evaporation- Gently warm the solution and sonicate to redissolve.- Ensure the storage temperature is appropriate and the container is tightly sealed.- Consider preparing a fresh stock solution at a slightly lower concentration.
Inconsistent results in biological assays - Degradation of this compound in the working solution- Interaction with components of the cell culture medium- Prepare fresh working solutions from a frozen stock for each experiment.- Verify the stability of this compound in your specific experimental medium and conditions.
Unexpected peaks in HPLC analysis - Presence of degradation products- Contamination of the sample or solvent- Perform a forced degradation study to identify potential degradation peaks.- Use high-purity solvents and ensure proper sample handling to avoid contamination.

Quantitative Stability Data

Table 1: Solubility of this compound in Various Solvents

SolventTemperatureSolubilityReference
Water25°C146 µg/mL
0.1 M Phosphate Buffer (pH 7.4)25°C182 µg/mL
Dimethylformamide (DMF)Room Temperature~10 mg/mL
Dimethyl sulfoxide (DMSO)Room Temperature (warmed)~1 mg/mL
Ethanol30°CMole Fraction: 0.000371
2-Propanol30°CMole Fraction: 0.000427
Acetonitrile30°CMole Fraction: 0.001156
Methanol20°CMole Fraction: 0.000155
Acetone20°CMole Fraction: 0.000216

Table 2: Half-life of this compound under Photodegradation

pHHalf-life (hours)Reference
4.01.5
5.5Not specified
7.20.2

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution:

    • For Organic Stock Solutions: Add the appropriate volume of high-purity solvent (e.g., DMSO or DMF) to the powder. If necessary, gently warm and sonicate the solution to ensure complete dissolution.

    • For Aqueous Solutions (for immediate use): For maximum solubility, first dissolve the this compound in a small amount of DMF and then dilute with the desired aqueous buffer (e.g., PBS pH 7.2).

  • Sterilization (if required): Filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C for long-term storage.

Protocol for Stability Assessment of this compound by HPLC

This protocol provides a general guideline. Specific parameters may need to be optimized based on the available instrumentation and the nature of the samples.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • Prepare working standard solutions by diluting the stock solution to a series of known concentrations.

    • Prepare sample solutions by diluting the this compound stock or formulation to be tested to a concentration within the linear range of the assay.

  • Forced Degradation Study (Stress Testing):

    • Acidic Degradation: Incubate the sample solution with an acid (e.g., 0.1 N HCl).

    • Basic Degradation: Incubate the sample solution with a base (e.g., 0.1 N NaOH).

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid powder or solution to elevated temperatures (e.g., 105°C).

    • Photolytic Degradation: Expose the solution to UV light or simulated sunlight.

  • HPLC Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5-5.0) and an organic solvent (e.g., acetonitrile or methanol).

      • Flow Rate: 0.8 - 1.0 mL/min.

      • Detection: UV detector at 267-278 nm.

      • Column Temperature: 35°C or room temperature.

    • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Determine the peak area of this compound in the chromatograms.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve generated from the standard solutions.

    • In the forced degradation samples, assess the decrease in the this compound peak and the appearance of new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output prep_stock Prepare this compound Stock Solution prep_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->prep_samples hplc HPLC Analysis prep_samples->hplc data_analysis Data Analysis and Interpretation hplc->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile degradation_pathway Identify Degradation Products data_analysis->degradation_pathway

Figure 1. Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_factors Degradation Factors cluster_products Degradation Products enro This compound cipro Ciprofloxacin enro->cipro forms decarboxy Decarboxylated Product enro->decarboxy forms piperazine_cleavage Piperazine Ring Cleavage Products enro->piperazine_cleavage forms desfluoro Desfluoro Product enro->desfluoro forms ph pH ph->enro influences light Light light->enro influences temp Temperature temp->enro influences oxidant Oxidizing Agent oxidant->enro influences

Figure 2. Factors influencing this compound degradation and resulting products.

References

Technical Support Center: Minimizing Enrofloxacin Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize enrofloxacin interference in various analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with analytical assays?

A: this compound is a synthetic fluoroquinolone antibiotic developed exclusively for veterinary use.[1] It functions by inhibiting bacterial DNA gyrase, which is essential for DNA replication in bacteria.[1][2] Interference in analytical assays can arise from several factors:

  • Matrix Effects: Complex biological samples (e.g., tissue, milk, plasma) contain endogenous substances that can enhance or suppress the analytical signal, leading to inaccurate quantification.[3][4]

  • Cross-Reactivity: In immunoassays like ELISA, antibodies raised against this compound may also bind to its primary metabolite, ciprofloxacin, or other structurally similar fluoroquinolones.

  • Physicochemical Properties: this compound's solubility and binding to proteins can affect its extraction efficiency and interaction with analytical components.

  • Inhibition of Biological Components: In microbiological or enzymatic assays, residual this compound can inhibit the growth of test organisms or the activity of enzymes, leading to false results.

Q2: What are the most common analytical methods for detecting this compound?

A: The most common methods include High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence (FLD) or mass spectrometry (LC-MS/MS) detectors, Enzyme-Linked Immunosorbent Assay (ELISA), and microbiological assays. HPLC and LC-MS/MS are highly specific and sensitive, making them suitable for confirmation and quantification. ELISA is a rapid screening tool, while microbiological assays measure the antibacterial activity of the residue.

Q3: What is a "matrix effect" and how does it affect this compound analysis?

A: A matrix effect is the alteration of an analytical signal caused by co-eluting, un-analyzed components in the sample matrix. In the context of this compound analysis, especially with LC-MS/MS, components from samples like chicken meat or maize can interfere with the ionization of this compound, leading to either signal suppression or enhancement. This can result in underestimation or overestimation of the this compound concentration. Significant differences have been observed between calibration curves prepared in a pure solvent versus those prepared in a sample matrix, highlighting the impact of these effects.

Troubleshooting Guide: Immunoassays (ELISA)

Issue: High background signal or low sensitivity in a competitive ELISA.

Possible Cause Troubleshooting Step Explanation
Suboptimal Reagent Concentration Optimize the concentrations of the coating antigen (e.g., ENR-OVA) and the primary antibody.In a competitive ELISA, a balance is crucial. Low concentrations of coating antigen can increase analyte inhibition but may yield a weak signal, while inadequate antibody concentrations can lead to inaccurate results.
Solvent Interference Minimize the concentration of organic solvents like methanol in the final sample dilution.Methanol can interfere with the binding between the antibody and the antigen. It is recommended to keep the methanol concentration below 30% to ensure a reproducible inhibition curve.
Incorrect Buffer Conditions (pH, Ionic Strength) Optimize the pH and salt concentration of the assay buffer.The binding of the antibody to the antigen is sensitive to pH and ionic strength. For instance, using a buffer with 5% NaOH or a physiological pH of 7.4 with 1.2% NaCl has been shown to provide optimal conditions in specific assays.
Non-specific Binding Ensure adequate blocking of the microtiter plate.The blocking step is critical to prevent the antibody from binding directly to the plate surface, which would cause a high background signal.

Diagram: Competitive ELISA Workflow and Interference Points

ELISA_Workflow cluster_workflow Competitive ELISA Principle cluster_interference Potential Interference Points Sample Sample (with this compound) Antibody Anti-Enrofloxacin Antibody Sample->Antibody Binding Plate Plate Coated with This compound-Protein Conjugate Antibody->Plate Competitive Binding Enzyme_Conj Enzyme-Conjugated Secondary Antibody Plate->Enzyme_Conj Binding Substrate Substrate Enzyme_Conj->Substrate Catalysis Signal Colorimetric Signal (Inversely Proportional to this compound) Substrate->Signal CrossReact Cross-Reactivity (e.g., Ciprofloxacin) CrossReact->Antibody Binds to Antibody Matrix Matrix Components (Binding Interference) Matrix->Antibody Hinders Binding Solvent Organic Solvents (Altering Protein Conformation) Solvent->Antibody Affects Antibody

Caption: Workflow of a competitive ELISA for this compound detection.

Troubleshooting Guide: Chromatographic Assays (HPLC, LC-MS/MS)

Issue: Poor peak shape (e.g., tailing, broadening) in HPLC.

Possible Cause Troubleshooting Step Explanation
Secondary Silanol Interactions Add a competing agent like Triethylamine (TEA) to the mobile phase.Free silanol groups on the surface of the HPLC column can interact with basic compounds like this compound, causing peak tailing. TEA competes for these sites, improving peak symmetry.
Suboptimal Mobile Phase pH Adjust the pH of the mobile phase buffer.The retention and peak shape of ionizable compounds like this compound are highly dependent on pH. A pH of 2.5 to 3.0 has been found effective in achieving good separation.
Inappropriate Column Temperature Adjust the column temperature.Increasing the column temperature (e.g., to 40°C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.

Issue: Inaccurate quantification due to matrix effects in LC-MS/MS.

Possible Cause Troubleshooting Step Explanation
Ion Suppression or Enhancement Use an isotope-labeled internal standard (e.g., this compound-d5).An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate compensation during data processing.
Matrix Interference Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).Effective sample preparation removes interfering matrix components before injection, reducing their impact on the analysis.
Matrix Interference Prepare calibration standards in a blank matrix extract that matches the sample type.This method, known as matrix-matched calibration, helps to compensate for systematic errors caused by matrix effects.

Diagram: Troubleshooting Matrix Effects in LC-MS/MS

Matrix_Effects_Troubleshooting Start Inaccurate Quantification (Suspected Matrix Effect) Check Evaluate Matrix Effect (Post-extraction spike vs. Neat solution) Start->Check Prep Improve Sample Preparation (e.g., SPE, LLE, dilution) Check->Prep Effect > 15% Revalidate Re-validate Method Check->Revalidate Effect < 15% InternalStd Use Isotope-Labeled Internal Standard (e.g., ENR-d5) Prep->InternalStd MatrixMatch Use Matrix-Matched Calibration Curve InternalStd->MatrixMatch MatrixMatch->Revalidate

Caption: A logical workflow for diagnosing and mitigating matrix effects.

Troubleshooting Guide: Microbiological & Molecular Assays

Issue: Inhibition observed in microbiological assays.

Possible Cause Troubleshooting Step Explanation
High this compound Concentration Dilute the sample.This compound has a broad antibacterial effect and can inhibit the growth of the test organism, leading to poor signal or inaccurate results.
Test Organism Sensitivity Select an appropriate test organism.Different bacterial strains have varying sensitivities to this compound. E. coli and Staphylococcus aureus have been successfully used as test organisms.

Issue: PCR inhibition when analyzing samples for bacterial DNA.

Possible Cause Troubleshooting Step Explanation
Residual this compound Implement a robust DNA extraction and purification protocol.This compound inhibits DNA gyrase and can potentially interfere with the DNA polymerase used in PCR. Ensure purification steps effectively remove the antibiotic.
Co-extracted Inhibitors Dilute the DNA template.Diluting the template reduces the concentration of inhibitors, although it may increase the Ct value.
Co-extracted Inhibitors Add PCR enhancers like Bovine Serum Albumin (BSA) to the reaction mix.BSA can bind to and neutralize common PCR inhibitors, relieving the inhibition of the Taq DNA polymerase.

Quantitative Data Summary

Table 1: Performance Characteristics of Various this compound Assays

Method Matrix Linearity Range LOD LOQ Reference
icELISAAnimal Tissues0.6 - 148.0 µg/kg0.2 µg/kg-
icELISAPoultry0.02 - 86.3 ng/mL0.01 ng/mL-
HPLC-FLDSerum10 - 1000 ng/mL0.05 µg/L (ENR)-
RP-HPLCVeterinary Dosage0.1 - 0.6 µg/mL0.001 µg/mL0.03 µg/mL
RP-HPLCWater/Ethanol5.0 - 80.0 µg/mL1.072 µg/mL3.25 µg/mL
HPLC-UVInjectable Suspension240 - 560 µg/mL0.074 mg/L0.24 mg/L
LC-MS/MSChicken Liver0 - 200 ng/g3:1 S/N10:1 S/N

LOD: Limit of Detection; LOQ: Limit of Quantification; icELISA: indirect competitive ELISA; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; RP-HPLC: Reversed-Phase HPLC.

Experimental Protocols

Protocol 1: Dispersive Liquid-Liquid Microextraction (DLLME) for Chicken Tissue

This protocol is adapted from a method for extracting this compound and ciprofloxacin from chicken tissue samples.

  • Homogenization: Weigh 2.0 g of a homogenized chicken tissue sample into a 15 mL centrifuge tube.

  • Initial Extraction: Add 5 mL of a 25 mM phosphoric acid:acetonitrile (30:70 v/v) solution to the sample. Shake vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample for 10 minutes at 4500 rpm.

  • Filtration: Filter the supernatant through a 0.45 µm membrane filter into a clean test tube.

  • pH Adjustment: Adjust the pH of the acetonitrile extract to 7.0 using 0.1 N NaOH.

  • DLLME Procedure:

    • Take 1 mL of the pH-adjusted extract.

    • Rapidly inject 200 µL of chloroform (extraction solvent) into the extract.

    • Vortex the mixture for 30 seconds to form a cloudy solution.

  • Phase Separation: Centrifuge at 4500 rpm for 5 minutes to sediment the chloroform phase.

  • Reconstitution: Carefully transfer the sedimented phase to a microtube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

Protocol 2: General RP-HPLC Method Setup

This protocol is a generalized example based on common parameters from multiple validated methods.

  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common combination is a phosphate buffer (pH adjusted to ~3.0) and ethanol or acetonitrile. For example, a mobile phase of phosphate buffer pH 3.0: ethanol (90:10 v/v).

  • Flow Rate: Set the flow rate to approximately 1.0 mL/min.

  • Detection: Set the UV detector to a wavelength where this compound has high absorbance, such as 270 nm or 254 nm.

  • Injection Volume: Inject 15-20 µL of the prepared sample.

  • Standard Curve: Prepare a series of this compound standards in the mobile phase or a blank matrix extract to create a calibration curve for quantification.

Diagram: Sample Preparation Strategy Selection

Sample_Prep_Selection Start Select Sample Preparation Technique Matrix What is the matrix complexity? Start->Matrix AnalyteConc What is the expected analyte concentration? Matrix->AnalyteConc Low (e.g., Water) LLE Liquid-Liquid Extraction (LLE) Matrix->LLE Moderate (e.g., Milk, Urine) SPE Solid Phase Extraction (SPE) Matrix->SPE High (e.g., Tissue, Liver) Simple Simple Dilution AnalyteConc->Simple High AnalyteConc->LLE Low

Caption: Decision tree for choosing a sample preparation method.

References

Technical Support Center: Troubleshooting Peak Tailing in Enrofloxacin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of enrofloxacin.

Troubleshooting Guides

This section offers a question-and-answer formatted guide to directly address specific problems you may encounter.

Question 1: My this compound peak is tailing. What are the most common causes?

Peak tailing for this compound, a basic compound, in reverse-phase HPLC is often due to secondary interactions with the stationary phase or issues with the chromatographic conditions. The most common causes include:

  • Secondary Silanol Interactions: this compound, which has a basic piperazinyl group, can interact with acidic residual silanol groups on the surface of silica-based columns. This is a very common cause of peak tailing for basic compounds.[1][2][3][4][5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both this compound and the stationary phase. If the pH is not optimized, it can lead to peak tailing. This compound is an amphoteric compound with a pKa1 of approximately 5.94 (carboxyl group) and a pKa2 of around 8.70 (piperazinyl group). Operating near the pKa can result in poor peak shape.

  • Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, creation of active sites, and void formation at the column inlet, all of which can cause peak tailing.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause band broadening and peak tailing, especially for early-eluting peaks.

  • Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes, including tailing.

  • Contamination: A buildup of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak distortion.

Question 2: How can I reduce peak tailing caused by secondary silanol interactions?

To minimize unwanted interactions between this compound and residual silanols, consider the following strategies:

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated to reduce their interaction with basic analytes. Using a Type B silica column, which has a lower metal content and fewer free silanols, is also recommended.

  • Adjust Mobile Phase pH: Operating at a low pH (typically between 2.5 and 3.5) will protonate the silanol groups, minimizing their ability to interact with the protonated basic group of this compound.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a basic compound, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak shape. A typical concentration is 0.1% v/v.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to shield the silanol interactions and improve peak symmetry.

Question 3: What is the optimal mobile phase pH for this compound analysis?

The optimal pH will depend on the specific column and other chromatographic conditions. However, a general guideline for this compound is to work at a low pH, typically between 2.5 and 3.5. At this pH, the carboxylic acid group of this compound is protonated, and the basic piperazinyl group is also protonated, leading to a consistent charge state. More importantly, the acidic silanol groups on the silica stationary phase are protonated and thus less likely to engage in secondary interactions. Some methods have also successfully used a slightly acidic to neutral pH (e.g., pH 5.0), but this often requires a well-deactivated column and careful optimization of the mobile phase. It is generally advised to avoid a mobile phase pH close to the pKa of this compound.

Frequently Asked Questions (FAQs)

Q: Why is my this compound peak shape worse with a new column?

A: While counterintuitive, a new column can sometimes show initial tailing if it is not properly conditioned. More likely, the new column may have different characteristics than the old one, even if it's the same brand and model. Differences in packing efficiency or surface activity can affect peak shape. Also, ensure that the column is appropriate for basic compounds; a column that is not well end-capped will likely show significant tailing with this compound.

Q: Can the sample solvent affect the peak shape of this compound?

A: Yes, the sample solvent can have a significant impact. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.

Q: I see tailing for all the peaks in my chromatogram, not just this compound. What could be the cause?

A: If all peaks are tailing, the issue is likely related to the HPLC system rather than a specific chemical interaction. Common causes include:

  • A void at the column inlet.

  • A partially blocked column frit.

  • Excessive extra-column volume in the tubing or fittings.

  • A problem with the detector cell.

Q: How do I know if I am overloading my column with this compound?

A: A key indicator of column overload is when the peak tailing worsens as the sample concentration increases. To test for this, dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis with Optimal Peak Shape

This protocol is a starting point for developing a robust HPLC method for this compound that minimizes peak tailing.

ParameterRecommended Condition
Column C18, end-capped, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Monobasic Sodium Phosphate (pH 2.5) (35:65 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 20 µL
Sample Preparation Dissolve the sample in the mobile phase.

Methodology:

  • Prepare the mobile phase by mixing 350 mL of acetonitrile with 650 mL of 0.05 M monobasic sodium phosphate.

  • Adjust the pH of the aqueous portion to 2.5 with phosphoric acid before mixing with the organic solvent.

  • Degas the mobile phase prior to use.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared this compound standard or sample.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Tailing Factor

Mobile Phase pHTailing Factor (As)Peak Shape Description
7.02.35Severe Tailing
5.01.5 - 1.8Moderate Tailing
3.01.33Acceptable Peak Shape
2.5< 1.2Symmetrical Peak

Data is illustrative and based on typical observations for basic compounds.

Visualizations

TroubleshootingWorkflow start Start: Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System Issue: - Check for column void - Inspect for blocked frit - Minimize extra-column volume check_all_peaks->system_issue Yes enro_specific_issue Suspect Analyte-Specific Issue check_all_peaks->enro_specific_issue No check_ph Check Mobile Phase pH Is it between 2.5 and 3.5? enro_specific_issue->check_ph adjust_ph Adjust pH to 2.5-3.5 with phosphoric acid check_ph->adjust_ph No check_column Check Column Type Is it end-capped? check_ph->check_column Yes end Peak Shape Improved adjust_ph->end use_endcapped Switch to an end-capped C18 column check_column->use_endcapped No check_overload Check for Overload Dilute sample and re-inject check_column->check_overload Yes use_endcapped->end reduce_concentration Reduce sample concentration or injection volume check_overload->reduce_concentration Tailing Improves add_modifier Consider adding a modifier like 0.1% Triethylamine (TEA) check_overload->add_modifier No Tailing Improvement reduce_concentration->end add_modifier->end SilanolInteraction cluster_column Silica Surface cluster_mobile_phase Mobile Phase silanol_ionized Ionized Silanol (Si-O⁻) (at mid to high pH) silanol_protonated Protonated Silanol (Si-OH) (at low pH) enrofloxacin_protonated This compound-H⁺ (Protonated) enrofloxacin_protonated->silanol_ionized Strong Ionic Interaction (Causes Tailing) enrofloxacin_protonated->silanol_protonated Minimal Interaction (Good Peak Shape)

References

Technical Support Center: Optimizing Enrofloxacin Solid-Phase Extraction from Tissue Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solid-phase extraction (SPE) of enrofloxacin from tissue matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase extraction of this compound from tissue samples.

Problem: Low Analyte Recovery

Low recovery of this compound is a common issue that can be attributed to several factors throughout the SPE workflow.

Potential CauseRecommended Solution
Incomplete Sample Homogenization Ensure tissue samples are thoroughly homogenized to allow for efficient extraction of the analyte from the matrix.
Suboptimal pH of Sample Extract The pH of the sample extract is crucial for the retention of this compound on the SPE sorbent. For C18 cartridges, adjusting the pH to a range of 4.5 to 7.0 has been shown to be effective.[1][2]
Improper SPE Cartridge Conditioning Always pre-condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by equilibration with water or a suitable buffer. This ensures the sorbent is activated for optimal analyte retention.[3]
Inefficient Elution The choice and volume of the elution solvent are critical. A common eluent is a mixture of acetonitrile and an acid, such as trifluoroacetic acid (e.g., 99:1, v/v).[4] Ensure the elution volume is sufficient to fully recover the analyte from the sorbent.
Analyte Breakthrough During Loading The flow rate during sample loading should be slow and controlled to allow for adequate interaction between the analyte and the sorbent. A high flow rate can lead to the analyte passing through the cartridge without being retained.

Problem: High Matrix Effects and Interferences

Tissue matrices are complex and can introduce endogenous components that interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based detection.

Potential CauseRecommended Solution
Co-elution of Matrix Components Incorporate a wash step after sample loading to remove loosely bound, interfering compounds. The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest.
Insufficient Selectivity of SPE Sorbent For highly complex matrices, consider using more selective sorbents like Molecularly Imprinted Polymers (MIPs). MIPs are designed to have high selectivity for the target analyte, which can significantly reduce matrix effects.[4]
Lipid Interference For fatty tissues like skin, a defatting step with a non-polar solvent like hexane may be necessary after the initial extraction and before SPE.
Residual Proteins Ensure the initial protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) is effective. Inadequate protein removal can lead to column clogging and matrix effects.

Problem: Poor Reproducibility and High Variability

Inconsistent results can stem from minor variations in the experimental procedure.

Potential CauseRecommended Solution
Inconsistent Sample Preparation Standardize every step of the sample preparation process, from homogenization to the final elution. Use calibrated pipettes and ensure consistent timing for each step.
Variable SPE Cartridge Performance Use high-quality SPE cartridges from a reputable supplier. Variations between batches of cartridges can affect performance.
Incomplete Solvent Evaporation and Reconstitution If an evaporation step is used, ensure the residue is completely dry before reconstitution. The reconstitution solvent should be fully compatible with the subsequent analytical method (e.g., HPLC mobile phase).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable SPE sorbent for this compound extraction from tissue?

The choice of sorbent depends on the complexity of the tissue matrix and the desired selectivity.

  • C18 (Octadecyl): This is a common reversed-phase sorbent suitable for general applications. It is effective but may require more rigorous optimization of wash steps to minimize matrix effects.

  • Molecularly Imprinted Polymers (MIPs): For enhanced selectivity and reduced matrix interference, MIPs are an excellent choice. They are synthesized to have specific binding sites for this compound and its analogs, leading to cleaner extracts.

Q2: What are the typical recovery rates for this compound SPE from tissue?

Recovery rates can vary depending on the tissue type, extraction method, and analytical technique. However, well-optimized methods can achieve high recoveries:

  • Chicken Muscle: Mean recoveries have been reported in the range of 80.6-94.5%.

  • Chicken Liver: Recoveries of 93.7% to 103.7% have been achieved.

  • Chicken Skin: Reported recoveries are between 80.5% and 111.0%.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge. To mitigate them:

  • Optimize the clean-up procedure: A more selective SPE method, such as using MIPs, can significantly reduce co-eluting matrix components.

  • Use an isotope-labeled internal standard: This is a highly effective way to compensate for matrix effects and variations in extraction recovery.

  • Dilute the sample extract: If the analyte concentration is sufficiently high, diluting the final extract can reduce the concentration of interfering matrix components.

Q4: What is a typical experimental protocol for this compound SPE from chicken muscle?

A general protocol is as follows. For a detailed, step-by-step procedure, please refer to the Experimental Protocols section.

  • Homogenization: Homogenize the tissue sample.

  • Extraction: Extract this compound from the homogenized tissue using a suitable solvent, often acidified acetonitrile.

  • Centrifugation and Filtration: Centrifuge the mixture and filter the supernatant.

  • SPE Clean-up: Load the filtered extract onto a conditioned SPE cartridge, wash away interferences, and elute the analyte.

  • Analysis: Analyze the eluate using HPLC with fluorescence or mass spectrometry detection.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound extraction.

Table 1: Recovery of this compound and Ciprofloxacin from Chicken Tissues

TissueExtraction MethodAnalyteRecovery (%)Reference
MuscleMISPEThis compound80.6 - 94.5
MuscleMISPECiprofloxacin77.8 - 91.8
LiverDLLMEThis compound93.7 - 103.7
LiverDLLMECiprofloxacin98.3 - 101.7
SkinDLLMEThis compound80.5 - 111.0
SkinDLLMECiprofloxacin82.2 - 111.8
Muscle, Gizzard, HeartDLLMEThis compound84.0 - 97.0
Muscle, Gizzard, HeartDLLMECiprofloxacin83.0 - 94.0
Chicken TissueMSPDThis compound82.7 - 96.6
Chicken TissueMSPDCiprofloxacin88.7 - 102

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

TissueMethodLODLOQReference
Chicken MuscleMISPE-HPLC0.07 ng/g-
Chicken Liver & SkinDLLME-HPLC-5-16 µg/kg
Chicken TissueMSPD-HPLC-0.03 µg/g
Chicken Tissues & PlasmaSPE-LC-MS/MS-1 - 5 ng/g

Experimental Protocols

Protocol 1: Molecularly Imprinted Solid-Phase Extraction (MISPE) of this compound from Chicken Muscle

This protocol is based on the methodology described by Qiao et al.

  • Sample Preparation:

    • Homogenize a known amount of chicken muscle tissue.

    • Spike with a known concentration of this compound standard for recovery experiments.

    • Equilibrate the spiked sample for 60 minutes at 37°C in the dark.

  • Extraction:

    • Add an extraction solvent (e.g., acidified acetonitrile) to the homogenized tissue.

    • Vortex for 10 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes. Repeat this step three times and collect the supernatant.

  • Solid-Phase Extraction (MISPE):

    • Conditioning: Condition the MISPE cartridge.

    • Loading: Load the supernatant onto the MISPE cartridge.

    • Washing: Wash the cartridge with 5.0 mL of an aqueous solution to remove matrix interferences.

    • Elution: Elute the retained this compound with 4.0 mL of acetonitrile-trifluoroacetic acid (99:1, v/v).

  • Final Steps:

    • Filter the collected eluate through a 0.20 µm cellulose acetate filter.

    • Evaporate the filtrate to dryness under a gentle stream of helium at 45°C.

    • Reconstitute the residue in 0.5 mL of the mobile phase for HPLC analysis.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) of this compound from Chicken Liver

This protocol is adapted from the work of Nemati et al.

  • Sample Preparation:

    • Weigh 5 g of homogenized chicken liver into a test tube.

    • Add 5 mL of a 25 mM phosphoric acid:acetonitrile (30:70 v/v) solution.

    • Shake for 30 seconds.

  • Extraction:

    • Centrifuge the sample at 4500 rpm for 10 minutes at room temperature.

    • Filter the supernatant through a 0.45 µm membrane filter.

    • Adjust the pH of the acetonitrile extract to 7.0 using 0.1 N NaOH.

  • DLLME Procedure:

    • Use 1 mL of the pH-adjusted acetonitrile extract for the DLLME procedure, which involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample.

  • Analysis:

    • Collect the sedimented phase containing the concentrated analyte for HPLC analysis.

Visualizations

This compound SPE Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization 1. Tissue Homogenization Extraction 2. Solvent Extraction (e.g., acidified acetonitrile) Homogenization->Extraction Centrifugation 3. Centrifugation & Filtration Extraction->Centrifugation Conditioning 4. Cartridge Conditioning (Methanol & Water) Loading 5. Sample Loading Centrifugation->Loading Conditioning->Loading Washing 6. Wash Interferences Loading->Washing Elution 7. Analyte Elution Washing->Elution Evaporation 8. Evaporation & Reconstitution (Optional) Elution->Evaporation Analysis 9. HPLC/LC-MS Analysis Evaporation->Analysis

Caption: General workflow for solid-phase extraction of this compound from tissue.

Troubleshooting Logic for Low Analyte Recovery

Low_Recovery_Troubleshooting Start Low Analyte Recovery CheckHomogenization Is homogenization complete? Start->CheckHomogenization CheckpH Is sample pH optimal? CheckHomogenization->CheckpH Yes ImproveHomogenization Improve homogenization protocol CheckHomogenization->ImproveHomogenization No CheckConditioning Was cartridge properly conditioned? CheckpH->CheckConditioning Yes AdjustpH Adjust pH of sample extract CheckpH->AdjustpH No CheckElution Is elution solvent/volume correct? CheckConditioning->CheckElution Yes Recondition Re-run with proper conditioning CheckConditioning->Recondition No CheckLoading Is loading flow rate too high? CheckElution->CheckLoading Yes OptimizeElution Optimize elution solvent/volume CheckElution->OptimizeElution No CheckLoading->Start No, review other factors ReduceLoadingRate Decrease sample loading flow rate CheckLoading->ReduceLoadingRate Yes

Caption: Troubleshooting guide for low this compound recovery in SPE.

References

Technical Support Center: Mitigating Enrofloxacin-Induced Cytotoxicity in In Vitro Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions, troubleshooting advice, and detailed protocols for managing enrofloxacin-induced cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound, a fluoroquinolone antibiotic, primarily induces cytotoxicity by triggering apoptosis (programmed cell death), causing DNA fragmentation, and generating oxidative stress through the production of reactive oxygen species (ROS).[1][2] These effects are particularly pronounced in chondrocytes (cartilage cells) and tendon cells, which may explain its association with tendinopathy and cartilage damage in vivo.[1][3] The mitochondrial pathway of apoptosis is a key mechanism, involving changes in mitochondrial morphology and the activation of caspases.[4]

Q2: My cells are showing high levels of death even at low this compound concentrations. Why?

A2: Several factors could be responsible:

  • Cell Type Sensitivity: Different cell lines exhibit varying sensitivity to this compound. Chondrocytes, for example, are known to be particularly vulnerable.

  • Extended Exposure Time: Cytotoxicity is both dose- and time-dependent. Even low concentrations can become toxic with prolonged incubation periods (e.g., over 48-72 hours).

  • Culture Medium Components: The presence of certain ions, like calcium and magnesium, in the culture medium can potentially influence the bioavailability and activity of this compound.

  • Drug Stability: Ensure your this compound stock solution is properly stored and has not degraded. While generally stable, improper storage or compounding with certain solutions can affect its efficacy over time.

Q3: Can I use antioxidants to reduce this compound's cytotoxic effects?

A3: Yes. Since a major component of this compound's toxicity is oxidative stress, co-treatment with an antioxidant can be an effective strategy. N-acetylcysteine (NAC) is a widely used antioxidant that serves as a precursor to glutathione (GSH), a key intracellular antioxidant, and can directly scavenge ROS. It has been shown to protect cells from various drug-induced oxidative damage and apoptosis.

Q4: How can I confirm that apoptosis is the cause of cell death in my this compound-treated cultures?

A4: You can use several standard assays to detect apoptosis. A common method is nuclear staining with a fluorescent dye like Hoechst 33258, which reveals characteristic nuclear condensation and fragmentation in apoptotic cells. Other methods include Annexin V/PI staining for flow cytometry or assays to measure the activity of key apoptotic enzymes like caspase-3 and caspase-8.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity results between experiments. 1. Inconsistent cell seeding density.2. Variation in this compound stock solution age or storage.3. Fluctuation in incubation time.4. Cell passage number affecting sensitivity.1. Standardize cell seeding protocols and ensure monolayer confluency is consistent.2. Prepare fresh this compound dilutions for each experiment from a validated stock. Aliquot and freeze stock solutions.3. Use a precise timer for drug exposure periods.4. Use cells within a consistent, low-passage range for all related experiments.
Unexpectedly low cytotoxicity observed. 1. Incorrect this compound concentration calculation.2. This compound precipitation in media.3. Cell line has developed resistance or is inherently resistant.4. Bacterial contamination outcompeting cells.1. Double-check all calculations for dilutions.2. Visually inspect the medium for precipitates after adding this compound. If needed, dissolve in a small amount of appropriate solvent (e.g., DMSO) before adding to the medium.3. Verify the phenotype of your cell line. Consider using a known sensitive cell line as a positive control.4. Regularly test for mycoplasma and other bacterial contamination.
Control (untreated) cells are also dying. 1. Suboptimal culture conditions (pH, temperature, CO₂).2. Nutrient depletion in the medium.3. Contamination (bacterial, fungal, or mycoplasma).4. Solvent toxicity (if using a solvent like DMSO).1. Calibrate incubator and check medium pH.2. Ensure medium is refreshed at appropriate intervals.3. Perform routine contamination checks.4. Run a solvent-only control to ensure the concentration used (e.g., <0.1% DMSO) is not toxic to your cells.
Antioxidant co-treatment is not reducing cytotoxicity. 1. Antioxidant concentration is too low or too high (causing its own toxicity).2. Timing of antioxidant addition is not optimal.3. The primary cytotoxic mechanism in your specific cell line is not oxidative stress.1. Perform a dose-response curve for the antioxidant alone to determine its non-toxic range.2. Add the antioxidant either as a pre-treatment (e.g., 1-2 hours before this compound) or simultaneously with this compound.3. Investigate other mechanisms, such as direct DNA damage or receptor-mediated effects.

Quantitative Data Summary

The cytotoxic effects of this compound are highly dependent on the cell type, concentration, and duration of exposure.

Table 1: Effect of this compound on Cell Viability and Proliferation

Cell TypeThis compound Concentration (µg/mL)Exposure TimeEffect on Viability/ProliferationReference
Canine Tendon Cells10 - 2002 - 6 daysDose-dependent inhibition of proliferation
Canine Chondrocytes10 - 2002 - 6 daysDose-dependent inhibition of proliferation
Equine Articular Cartilage> 1,00072 hoursSignificant toxicity and elimination of proteoglycan synthesis
Bovine Peripheral Lymphocytes50, 100, 15024 hoursSignificant decrease in cell viability at all concentrations
Bovine Cumulus Cells100 - 15024 hoursSignificant inhibition of cell viability
Loach Fin Cells400, 800, 1200 µmol/LNot SpecifiedLoss of cell viability, increased vacuoles

Table 2: Protective Effects of N-Acetylcysteine (NAC) Against Oxidative Stress-Induced Damage

Cell TypeStress InducerNAC ConcentrationProtective EffectReference
IPEC-J2 (Porcine Intestinal)100 µM H₂O₂800 - 1000 µMSignificantly enhanced cell viability and decreased apoptosis
Human Patients (in vivo)Vancomycin/AmikacinNot SpecifiedPrevented drug-induced ototoxicity
Miniature Pigs (in vivo)GentamicinNot SpecifiedAmeliorated nephrotoxicity by reducing oxidative damage

Key Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using MTT Assay

This protocol measures cell viability by quantifying the metabolic activity of living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.5% SDS in 36 mM HCl and isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Protocol 2: Co-treatment with N-Acetylcysteine (NAC) to Mitigate Cytotoxicity

This workflow is designed to test whether NAC can rescue cells from this compound-induced damage.

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Experimental Groups:

    • Control (medium only)

    • This compound only (at a cytotoxic concentration, e.g., its IC50)

    • NAC only (at a non-toxic concentration determined from a preliminary dose-response experiment)

    • This compound + NAC (co-treatment)

  • Treatment:

    • For pre-treatment , add NAC-containing medium and incubate for 1-2 hours. Then, remove the medium and add this compound-containing medium.

    • For co-treatment , add medium containing both NAC and this compound simultaneously.

  • Incubation: Incubate for the desired duration (e.g., 24 or 48 hours).

  • Viability Assessment: Perform the MTT assay (Protocol 1) or another viability/apoptosis assay to quantify the protective effect of NAC.

Protocol 3: Visualizing Apoptosis with Hoechst 33258 Staining

This method allows for the morphological assessment of apoptosis.

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with this compound as desired.

  • Fixation: Wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Staining: Wash the cells again with PBS and stain with Hoechst 33258 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes in the dark.

  • Mounting: Wash the coverslips thoroughly with PBS to remove excess stain, and mount them onto microscope slides using an anti-fade mounting medium.

  • Visualization: Observe the slides under a fluorescence microscope using a UV excitation filter. Healthy cells will have uniformly stained, round nuclei, while apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei.

Visualizations

Enrofloxacin_Cytotoxicity_Pathway cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus enro This compound ros ↑ Reactive Oxygen Species (ROS) enro->ros mito Mitochondrial Damage ros->mito cas9 Caspase-9 (Initiator) mito->cas9 Cytochrome c release cas3 Caspase-3 (Executioner) cas9->cas3 dna_frag DNA Fragmentation cas3->dna_frag apoptosis Apoptosis dna_frag->apoptosis nac N-Acetylcysteine (NAC) nac->ros Scavenges/ Prevents

Caption: Proposed signaling pathway of this compound-induced apoptosis and its inhibition by NAC.

Troubleshooting_Workflow start High Cytotoxicity Observed check_conc Is this compound concentration correct? start->check_conc check_time Is exposure time appropriate? check_conc->check_time Yes unexpected Result is Unexpected: Troubleshoot Further check_conc->unexpected No check_cells Is the cell line known to be sensitive? check_time->check_cells Yes reduce_time Action: Reduce Exposure Time check_time->reduce_time No expected Result is Expected check_cells->expected Yes check_cells->unexpected No use_antioxidant Action: Consider Co-treatment with Antioxidant (NAC) expected->use_antioxidant reduce_conc Action: Reduce Concentration unexpected->reduce_conc reduce_conc->start reduce_time->start

Caption: Decision workflow for troubleshooting high this compound-induced cytotoxicity.

References

Technical Support Center: Strategies to Overcome Enrofloxacin Resistance in Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center, your resource for troubleshooting and guidance on experimental strategies to combat enrofloxacin resistance in bacterial isolates. This guide is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in bacteria?

A1: this compound resistance in bacteria is primarily mediated by three main mechanisms:

  • Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) genes reduce the binding affinity of this compound to its target enzymes.[1][2][3]

  • Increased Efflux Pump Activity: Overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, actively transports this compound out of the bacterial cell, preventing it from reaching its intracellular targets.[1]

  • Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as qnr genes which protect DNA gyrase from this compound, can confer resistance.

Q2: What are the most promising strategies to overcome this compound resistance?

A2: Several strategies are being explored to counteract this compound resistance, including:

  • Combination Therapy: Using this compound in combination with other antimicrobial agents can create synergistic or additive effects, enhancing bacterial killing and reducing the likelihood of resistance development.[4]

  • Efflux Pump Inhibitors (EPIs): Co-administration of EPIs can block the activity of efflux pumps, leading to increased intracellular concentrations of this compound.

  • Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles can improve its solubility, stability, and cellular uptake, thereby enhancing its antibacterial efficacy.

  • Antimicrobial Photodynamic Therapy (aPDT): This approach uses a photosensitizer and light to generate reactive oxygen species that can kill bacteria, including antibiotic-resistant strains.

  • CRISPR-Cas9 Gene Editing: This technology can be used to specifically target and edit or cleave genes responsible for this compound resistance, effectively reversing the resistance phenotype.

Q3: How can I determine if my bacterial isolate is resistant to this compound due to efflux pump overexpression?

A3: You can perform an efflux pump inhibition assay. A common method involves measuring the accumulation of a fluorescent substrate, such as ethidium bromide, in the bacterial cells with and without a known efflux pump inhibitor. An increase in fluorescence in the presence of the inhibitor suggests the involvement of efflux pumps.

Troubleshooting Guides

Combination Therapy: Checkerboard Assay

Problem: I am not observing a clear synergistic effect in my checkerboard assay with this compound and a partner drug.

Possible Causes & Solutions:

  • Inappropriate Concentration Ranges: The concentrations of one or both drugs may be too high or too low to reveal a synergistic interaction.

    • Solution: Ensure your concentration ranges bracket the individual Minimum Inhibitory Concentrations (MICs) of each drug. It is recommended to test concentrations from at least 4-fold below to 4-fold above the MIC.

  • Incorrect Incubation Time: The incubation time may be too short or too long, leading to ambiguous results.

    • Solution: Follow standard protocols, typically 18-24 hours of incubation. For slow-growing bacteria, a longer incubation time may be necessary.

  • Antagonistic Interaction: The two drugs may have an antagonistic relationship.

    • Solution: Review the mechanisms of action of both drugs. Combining a bactericidal agent like this compound with a bacteriostatic agent can sometimes lead to antagonism.

  • Inoculum Density: An incorrect starting inoculum density can affect the MIC values and the outcome of the synergy test.

    • Solution: Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

Efflux Pump Inhibition Assay

Problem: I am seeing inconsistent or no significant increase in fluorescence in my ethidium bromide accumulation assay.

Possible Causes & Solutions:

  • Efflux Pump Inhibitor (EPI) Concentration: The concentration of the EPI may be too low to effectively inhibit the efflux pumps, or too high, causing cellular toxicity.

    • Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI.

  • Bacterial Cell Permeability: The outer membrane of Gram-negative bacteria can be a barrier to both the EPI and the fluorescent substrate.

    • Solution: Consider using a membrane permeabilizer, such as polymyxin B nonapeptide (PMBN), in your assay, especially for Gram-negative bacteria.

  • Efflux is Not the Primary Resistance Mechanism: The primary resistance mechanism in your isolate may be target site mutations rather than efflux pump overexpression.

    • Solution: Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to check for mutations.

Antimicrobial Nanoparticle Experiments

Problem: My this compound-loaded nanoparticles are not showing enhanced antimicrobial activity compared to free this compound.

Possible Causes & Solutions:

  • Low Drug Loading or Encapsulation Efficiency: Insufficient amount of this compound is encapsulated within the nanoparticles.

    • Solution: Optimize the nanoparticle formulation and preparation method to improve drug loading and encapsulation efficiency.

  • Poor Nanoparticle Stability: The nanoparticles may be aggregating or degrading, leading to premature drug release.

    • Solution: Characterize the stability of your nanoparticles in the testing medium over time using techniques like Dynamic Light Scattering (DLS).

  • Inefficient Cellular Uptake: The nanoparticles may not be effectively internalized by the bacterial cells.

    • Solution: Modify the surface properties of the nanoparticles (e.g., by adding targeting ligands) to enhance their interaction with the bacterial cell wall.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on strategies to overcome this compound resistance.

Table 1: Combination Therapy against this compound-Resistant Isolates

Bacterial SpeciesCombinationMIC of this compound (µg/mL)Fold Reduction in MICFractional Inhibitory Concentration (FIC) IndexInteractionReference
E. coliThis compound + Amoxicillin0.04 (alone), 0.008 (combo)50.4Synergistic
Salmonella EnteritidisThis compound + Amoxicillin0.06 (alone), 0.015 (combo)40.2Synergistic
E. coliThis compound + Cefotaxime128 (alone), 64 (combo)2-Narrowed Mutant Selection Window

Table 2: Efficacy of Efflux Pump Inhibitors (EPIs) with this compound

Bacterial SpeciesEfflux Pump InhibitorMIC of this compound (µg/mL)Fold Reduction in MICReference
S. aureusReserpine (20 mg/L)VariedUp to 4-fold
P. aeruginosaPAβN (25-50 µg/mL)Varied4-fold

Table 3: Nanoparticle-Mediated Delivery of this compound

Bacterial SpeciesNanoparticle SystemMIC of this compound (µg/mL)Fold Reduction in MICReference
E. coliChitosan Oligosaccharide–Sodium Alginate Nanogels1 (alone), 0.125 (nano)8
S. aureusCiprofloxacin-loaded Chitosan Nanoparticles0.5 (alone), 0.25 (nano)2
SalmonellaDocosanoic acid solid lipid nanoparticles0.6 (free drug required for effect) vs 0.06 (nano required for stronger effect)>10

Experimental Protocols

Checkerboard Assay for Synergy Testing

Objective: To determine the in vitro interaction between this compound and a second antimicrobial agent against a bacterial isolate.

Methodology:

  • Prepare antibiotic stock solutions: Prepare concentrated stock solutions of this compound and the partner drug in an appropriate solvent.

  • Prepare microtiter plate:

    • In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics.

    • Serially dilute this compound along the x-axis (e.g., columns 1-10) and the partner drug along the y-axis (e.g., rows A-G).

    • Include a row with only this compound dilutions (to determine its MIC) and a column with only the partner drug dilutions (to determine its MIC).

    • Include a growth control well (broth + inoculum) and a sterility control well (broth only).

  • Inoculum preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the prepared inoculum to all wells except the sterility control. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Efflux Pump Inhibition Assay using Ethidium Bromide

Objective: To assess the activity of efflux pumps in an this compound-resistant bacterial isolate.

Methodology:

  • Bacterial culture: Grow the bacterial isolate to the mid-logarithmic phase in a suitable broth medium.

  • Cell preparation: Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Assay setup:

    • In a 96-well black microtiter plate, add the bacterial suspension.

    • Add the efflux pump inhibitor (EPI) at a predetermined non-inhibitory concentration to the test wells. Add the same volume of vehicle (e.g., DMSO) to the control wells.

    • Add ethidium bromide to all wells at a final concentration that gives a low basal fluorescence.

  • Fluorescence measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., excitation at 530 nm, emission at 600 nm) at regular intervals for a set period (e.g., every minute for 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity over time for both the control and EPI-treated cells.

    • An increase in the rate and extent of fluorescence accumulation in the presence of the EPI indicates inhibition of efflux pump activity.

Visualizations

Enrofloxacin_Resistance_Mechanisms cluster_Cell Bacterial Cell cluster_Mechanisms Resistance Mechanisms Enrofloxacin_out This compound (extracellular) Enrofloxacin_in This compound (intracellular) Enrofloxacin_out->Enrofloxacin_in Uptake Target_Mutation Target Site Mutation (gyrA, parC) Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Enrofloxacin_out Plasmid_Resistance Plasmid-Mediated Resistance (qnr genes) DNA_Gyrase DNA Gyrase/ Topoisomerase IV Plasmid_Resistance->DNA_Gyrase Protection DNA_Gyrase->Target_Mutation Mutation reduces binding Enrofloxacin_in->Efflux_Pump Expulsion Enrofloxacin_in->DNA_Gyrase Inhibition

Caption: Overview of this compound Resistance Mechanisms.

Checkerboard_Assay_Workflow start Start prep_stocks Prepare Antibiotic Stock Solutions (this compound & Partner Drug) start->prep_stocks setup_plate Create 2D Gradient in 96-well Plate prep_stocks->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs (alone and in combination) incubate->read_mic calculate_fic Calculate FIC Index (FICI) read_mic->calculate_fic interpret Interpret Interaction (Synergy, Additive, Antagonism) calculate_fic->interpret end End interpret->end

Caption: Workflow for a Checkerboard Synergy Assay.

Efflux_Pump_Inhibition cluster_Resistant_Cell Resistant Bacterium cluster_Inhibited_Cell With Efflux Pump Inhibitor (EPI) Enrofloxacin_out This compound Efflux_Pump_Active Active Efflux Pump Enrofloxacin_out->Efflux_Pump_Active Binding Efflux_Pump_Active->Enrofloxacin_out Expulsion Enrofloxacin_in This compound (Accumulates) Efflux_Pump_Blocked Blocked Efflux Pump Enrofloxacin_in->Efflux_Pump_Blocked Cannot be expelled EPI EPI EPI->Efflux_Pump_Blocked Inhibition

Caption: Mechanism of Efflux Pump Inhibition.

References

Technical Support Center: Preventing Enrofloxacin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of enrofloxacin in cell culture media.

Troubleshooting Guide

This compound precipitation in cell culture media is a common issue that can impact experimental outcomes. This guide provides a step-by-step approach to diagnose and resolve this problem.

Immediate Troubleshooting Steps

If you observe precipitation after adding this compound to your cell culture medium, consider the following potential causes and solutions:

  • High Concentration: The final concentration of this compound in the medium may be too high, exceeding its solubility limit.

    • Solution: Lower the final concentration of this compound if your experimental design allows. Prepare a more diluted stock solution to ensure a smaller volume of the solvent is introduced into the media.

  • pH of the Medium: this compound is an amphoteric compound, meaning its solubility is highly dependent on pH. It is least soluble around its isoelectric point (approximately pH 7.3), which is close to the physiological pH of most cell culture media.[1][2]

    • Solution: Measure the pH of your final medium after adding this compound. A slight adjustment of the medium's pH (e.g., lowering it towards 5.0, where this compound has optimal solubility) might prevent precipitation.[3][4] However, be cautious as significant pH changes can negatively affect cell health.

  • Presence of Divalent Cations: Cell culture media often contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which can form insoluble salts with this compound.[5]

    • Solution: If possible, use a medium with lower concentrations of divalent cations. Alternatively, prepare the this compound solution in a small volume of sterile, deionized water before adding it to the bulk of the medium to allow for more gradual mixing.

  • Improper Dissolution of Stock Solution: If the this compound stock solution is not fully dissolved, it can act as a seed for precipitation when added to the culture medium.

    • Solution: Ensure your this compound stock is completely dissolved before use. Gentle warming or sonication may aid in dissolution, especially for stock solutions in organic solvents like DMSO.

Troubleshooting Workflow

Use the following diagram to guide your troubleshooting process:

G start Precipitation Observed in Cell Culture Medium check_conc Is the final this compound concentration high? start->check_conc lower_conc Lower the concentration or use a more dilute stock solution. check_conc->lower_conc Yes check_ph Is the medium pH near 7.3? check_conc->check_ph No end Problem Resolved lower_conc->end adjust_ph Slightly adjust medium pH (e.g., towards 5.0), monitoring cell viability. check_ph->adjust_ph Yes check_cations Does the medium have high concentrations of Ca²⁺/Mg²⁺? check_ph->check_cations No adjust_ph->end use_low_cation_medium Use a low-divalent cation medium or pre-dilute this compound in water. check_cations->use_low_cation_medium Yes check_stock Is the stock solution fully dissolved? check_cations->check_stock No use_low_cation_medium->end redissolve_stock Ensure complete dissolution of stock (gentle warming/sonication). check_stock->redissolve_stock Yes check_stock->end No redissolve_stock->end G start Aliquot Cell Culture Medium adjust_ph Adjust pH of Aliquots (e.g., 6.0, 6.5, 7.0, 7.5) start->adjust_ph add_enro Add Increasing Concentrations of this compound adjust_ph->add_enro incubate Incubate at 37°C add_enro->incubate inspect Visually Inspect for Precipitation incubate->inspect determine_solubility Determine Maximum Soluble Concentration at Each pH inspect->determine_solubility end Optimal pH Identified determine_solubility->end

References

Technical Support Center: Enrofloxacin pH-Related Experimental Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enrofloxacin. The following sections address common challenges related to the impact of pH on this compound's stability and activity during experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the solubility of this compound?

A1: this compound is an amphoteric molecule, meaning it has both acidic and basic properties, which makes its solubility highly dependent on the pH of the solution.[1][2] It has two dissociation constants (pKa values), pKa1 = 6.06 (carboxylic acid group) and pKa2 = 7.70 (piperazinyl group).[1][2] The isoelectric point, where the net charge is zero and solubility is lowest, is at a pH of 6.85.[1]

  • Acidic pH (below pKa1): this compound is more soluble as the carboxyl group is protonated.

  • Neutral pH (around the isoelectric point): The molecule exists as a zwitterion, leading to its lowest aqueous solubility.

  • Alkaline pH (above pKa2): Solubility increases as the piperazinyl group is deprotonated.

One study indicates that the best solubility for this compound is achieved at a pH of 5.02.

Q2: What is the impact of pH on the stability of this compound in solution?

A2: The stability of this compound is significantly influenced by pH, particularly in the context of photodegradation. Several studies have shown that this compound is sensitive to light, and this photodegradation is accelerated at higher pH values. For instance, the half-life of this compound under simulated sunlight decreases as the pH increases from 4.0 to 7.2. The fastest degradation is reported to occur around pH 8, where the zwitterionic form is predominant. While photodegradation is pH-dependent, some research suggests that the rate of hydrolysis is not significantly affected by pH.

Q3: How does pH influence the antibacterial activity of this compound?

A3: The antibacterial activity of this compound is intrinsically linked to its chemical structure. While the direct impact of pH on its immediate activity is not extensively detailed in the provided literature, the stability of the molecule is crucial for maintaining its efficacy over time. Since this compound degrades more rapidly at neutral to alkaline pH under light exposure, its effective concentration and, consequently, its antibacterial activity, may diminish more quickly in these conditions. The speciation of this compound (cationic, zwitterionic, or anionic form) at different pH values can also influence its ability to penetrate bacterial cell walls, which could affect its activity.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS (pH 7.2)?

A4: Dissolving this compound directly in neutral aqueous buffers like PBS (pH 7.2) can be challenging due to its low solubility at this pH. To achieve better solubility in aqueous buffers, it is recommended to first dissolve the this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then dilute it with the chosen buffer. For instance, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMF:PBS (pH 7.2). It is also advised not to store such aqueous solutions for more than one day.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in solution The pH of the solution is near the isoelectric point of this compound (pH 6.85), where its solubility is at a minimum.Adjust the pH of the solution to be either more acidic (e.g., below 5) or more alkaline (e.g., above 8) to increase solubility. For experiments requiring a neutral pH, consider preparing a stock solution in a suitable organic solvent (like DMF or DMSO) and then diluting it in the aqueous buffer immediately before use.
Loss of this compound activity over time in an experiment The this compound may be degrading, particularly if exposed to light. Photodegradation is more rapid at neutral and alkaline pH.Protect this compound solutions from light by using amber vials or covering the containers with aluminum foil. Prepare fresh solutions for each experiment, especially if working at neutral or alkaline pH. Consider conducting experiments under controlled, low-light conditions if possible.
Inconsistent results in antibacterial assays The pH of the culture medium may be affecting the stability and availability of this compound. Changes in pH during bacterial growth can alter the drug's solubility and degradation rate.Monitor and control the pH of the experimental medium. Ensure that the initial pH of the medium is consistent across all experiments. If significant pH shifts are expected during the experiment, consider using a more strongly buffered medium.
Difficulty in preparing a concentrated aqueous stock solution This compound has inherently low water solubility.Prepare a stock solution in an appropriate organic solvent like DMF or DMSO, where this compound is more soluble. Alternatively, for aqueous solutions, adjust the pH to be acidic or alkaline to enhance solubility. For example, this compound is soluble in sodium hydroxide solutions.

Quantitative Data Summary

Table 1: Solubility of this compound at Different pH Values and in Various Solvents

Solvent/ConditionSolubilityReference
Water (25°C)146 µg/mL
Water (pH ≈ 7)0.45 mg/mL
0.1 M Phosphate Buffer (pH 7.4)182 µg/mL
pH 5.02Optimal Solubility
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL
DMSO (warmed)~1 mg/mL
DMF~10 mg/mL

Table 2: Photodegradation Half-life of this compound at Different pH Values under Simulated Sunlight

pHHalf-life (hours)Reference
4.01.5
7.20.2

Experimental Protocols

1. Protocol for Determining this compound Solubility by the Equilibrium Method

This protocol is based on the methodology for assessing the solubility of this compound in different solvents.

  • Materials: this compound powder, selected solvents (e.g., water, hydrochloric acid solution pH 1, phosphate buffer pH 7.6), conical flasks, vortex mixer, water bath shaker, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of this compound powder to a conical flask containing a known volume (e.g., 2 mL) of the desired solvent.

    • Vortex the flask for 5 minutes to ensure initial mixing.

    • Place the conical flask in a water bath shaker set at a constant temperature (e.g., 25°C) and agitate for a specified period (e.g., 24 hours) to reach equilibrium.

    • After agitation, centrifuge the suspension to separate the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.45 µm filter.

    • Dilute the filtered supernatant with an appropriate solvent.

    • Determine the concentration of this compound in the diluted supernatant using a validated HPLC method.

    • Calculate the solubility of this compound in the respective solvent.

2. Protocol for Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general procedure for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method to analyze this compound and its degradation products.

  • Materials: this compound reference standard, degraded this compound samples (from forced degradation studies), HPLC grade solvents (e.g., methanol, acetonitrile), buffer salts (e.g., potassium dihydrogen phosphate), triethylamine (TEA), HPLC system with a UV detector, C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% (v/v) TEA in 10 mM KH2PO4 buffer, with pH adjusted to 2.5.

    • Mobile Phase B: Methanol.

    • Gradient Program: A linear gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 278 nm and 254 nm.

  • Procedure:

    • Prepare the mobile phases and degas them.

    • Prepare a standard solution of this compound of a known concentration.

    • Prepare the sample solutions from the experiment (e.g., stability study samples).

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas for this compound and any degradation products.

    • Quantify the amount of this compound remaining and the formation of degradation products.

Visualizations

Enrofloxacin_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Add excess this compound to solvent vortex Vortex for 5 min start->vortex shake Agitate in water bath (e.g., 24h) vortex->shake centrifuge Centrifuge to separate solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute supernatant filter->dilute hplc Analyze by HPLC dilute->hplc end end hplc->end Calculate Solubility

Caption: Experimental workflow for determining this compound solubility.

Enrofloxacin_pH_Properties cluster_pH Effect of pH on this compound cluster_properties Properties ph_acid Acidic pH (< 5) solubility_high Increased Solubility ph_acid->solubility_high ph_neutral Near-Neutral pH (~6.85) solubility_low Low Solubility (Zwitterionic form) ph_neutral->solubility_low stability_photodegradation Increased Photodegradation ph_neutral->stability_photodegradation especially under light ph_alkaline Alkaline pH (> 8) ph_alkaline->solubility_high ph_alkaline->stability_photodegradation especially under light

Caption: Logical relationship between pH and this compound properties.

References

enrofloxacin degradation under different light and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of enrofloxacin under various light and temperature conditions.

Troubleshooting Guide

This section addresses common issues encountered during this compound degradation experiments.

Issue Possible Cause(s) Troubleshooting Steps
Low or no degradation of this compound observed. Inappropriate light source or intensity.Ensure the light source emits wavelengths absorbed by this compound (typically in the UVA and UVB range). Verify the intensity of the light source using a radiometer. For simulated sunlight, a xenon lamp is often used.[1]
Incorrect pH of the solution.The degradation rate of this compound is pH-dependent. The fastest photolytic degradation is often observed at neutral or slightly alkaline pH (around 8).[2][3][4] Adjust the pH of your solution accordingly using appropriate buffers.
Presence of inhibiting substances.Components in the water matrix, such as humic acids and nitrate, can competitively absorb photons, reducing the degradation rate.[1] Consider using purified water for initial experiments or quantifying the impact of the matrix.
Low temperature (for thermal degradation).Significant thermal degradation of this compound typically requires high temperatures. For instance, studies have shown stability at lower pasteurization temperatures but some degradation at sterilization temperatures (121°C).
Inconsistent or variable degradation rates between experiments. Fluctuations in experimental conditions.Maintain consistent light intensity, temperature, pH, and initial this compound concentration across all experiments. Use a temperature-controlled water bath or chamber.
Degradation of the light source over time.Monitor the output of your lamp regularly and replace it if the intensity has significantly decreased.
Inaccurate measurement of this compound concentration.Calibrate your analytical instrument (e.g., HPLC) before each set of measurements. Prepare fresh standard solutions for calibration.
Difficulty in identifying degradation products. Low concentration of degradation products.Concentrate your samples before analysis using techniques like solid-phase extraction (SPE).
Co-elution of peaks in chromatography.Optimize your HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature.
Lack of appropriate analytical standards.Use high-resolution mass spectrometry (e.g., LC-MS/MS) to determine the mass of the degradation products and propose their structures.
Observed increase in toxicity of the solution after partial degradation. Formation of more toxic intermediate products.This phenomenon has been reported for this compound photolysis. It is crucial to monitor the toxicity of the solution throughout the degradation process using bioassays (e.g., with Vibrio fischeri).

Frequently Asked Questions (FAQs)

Photodegradation

Q1: What is the typical kinetics of this compound photodegradation?

A1: The photodegradation of this compound in aqueous solutions generally follows apparent first-order kinetics.

Q2: What are the main pathways of this compound photodegradation?

A2: The primary photodegradation pathways for this compound include:

  • Decarboxylation: Loss of the carboxylic acid group.

  • Defluorination: Removal of the fluorine atom from the quinolone core.

  • Piperazinyl N⁴-dealkylation and oxidation: Modifications to the piperazine side chain.

  • Cyclopropane ring cleavage: This is more prominent under acidic conditions (pH 4).

Q3: How does the initial concentration of this compound affect its photodegradation rate?

A3: Increasing the initial concentration of this compound can lead to a decrease in the photolysis rate constant. This is because at higher concentrations, the solution's absorbance increases, leading to an inner filter effect where this compound molecules on the surface layer absorb most of the light, shielding those in the bulk solution.

Q4: What is the effect of pH on the photodegradation of this compound?

A4: The photodegradation rate of this compound is significantly influenced by pH. The fastest degradation is typically observed at a neutral or slightly alkaline pH (around 8), where the zwitterionic form of the molecule is predominant. Degradation is generally slower under acidic and strongly basic conditions.

Q5: Do common water constituents affect this compound photodegradation?

A5: Yes. Dissolved organic matter, such as humic acid, and inorganic ions like nitrate can decrease the photodegradation rate by competing for photons. However, some ions like phosphate have been observed to increase the degradation rate.

Thermal Degradation

Q6: Is this compound stable to heat?

A6: this compound is relatively heat-stable, especially at temperatures used for pasteurization (e.g., 72°C for 15 seconds). However, some degradation occurs at higher temperatures, such as those used in sterilization (121°C for 15 minutes). One study noted that quinolones are generally very resistant to heat treatments.

Q7: What are the effects of different heating processes on this compound residues in milk?

A7: Studies on this compound in milk have shown that High-Temperature Short-Time (HTST) pasteurization (72°C for 15 seconds) and Higher-Heat Shorter-Time (HHST) pasteurization (89°C for 1 second) do not cause significant degradation. Sterilization at 121°C for 15 minutes does result in a measurable, though not complete, reduction in this compound concentration.

Quantitative Data Summary

Table 1: Influence of Initial Concentration on this compound Photodegradation Rate Constant

Initial this compound Concentration (mg L⁻¹)Photolysis Rate Constant (min⁻¹)Reference
5.01.6 x 10⁻²
10.01.1 x 10⁻²
20.06.0 x 10⁻³
40.03.0 x 10⁻³
Conditions: Simulated sunlight irradiation.

Table 2: Effect of pH on this compound Photodegradation

pHDegradation Efficiency after 2h (%)Reference
6>80
Conditions: 50 mg/L ENR, 1 g/L P25 TiO₂, UVA irradiation.

Table 3: Thermal Degradation of this compound in Milk

Heating TreatmentTemperature (°C)TimeAverage this compound Concentration (µg/mL)Degradation (%)Reference
Control--156.40
HTST7215 sec156.3~0.06
HHST891 sec152.9~2.24
Sterilization12115 min146.5~6.33

Experimental Protocols

Protocol 1: Photodegradation of this compound in Aqueous Solution

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, depending on solubility) and dilute to the desired initial concentration (e.g., 5-50 µg L⁻¹) in purified water. Adjust the pH of the solution to the desired value (e.g., 7) using dilute acid or base.

  • Experimental Setup: Place a known volume of the this compound solution (e.g., 50 mL) into a quartz photoreactor or beaker. Place the reactor in a temperature-controlled chamber and use a magnetic stirrer to ensure the solution is well-mixed.

  • Irradiation: Irradiate the solution using a light source such as a xenon lamp (to simulate sunlight) or a UV lamp. The lamp should be positioned at a fixed distance from the solution.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the solution.

  • Sample Analysis: Immediately analyze the samples for this compound concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order degradation rate constant.

Protocol 2: Thermal Degradation of this compound in Milk

  • Sample Preparation: Spike milk samples with a known concentration of this compound.

  • Heating: Aliquot the spiked milk into sealed, heat-resistant vials. Subject the vials to different heat treatments, for example:

    • Pasteurization (HTST): 72°C for 15 seconds.

    • Sterilization: 121°C for 15 minutes in an autoclave.

    • Include an unheated control sample.

  • Extraction: After heating and cooling, extract the this compound from the milk samples. This may involve protein precipitation followed by liquid-liquid or solid-phase extraction.

  • Analysis: Quantify the concentration of this compound in the extracts using HPLC.

  • Calculation: Calculate the percentage of degradation for each heat treatment relative to the unheated control.

Visualizations

Enrofloxacin_Photodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Solution adjust_ph Adjust pH prep_solution->adjust_ph photoreactor Place in Photoreactor adjust_ph->photoreactor Transfer Solution irradiation Irradiate with Light Source photoreactor->irradiation sampling Collect Samples at Intervals irradiation->sampling hplc Analyze via HPLC sampling->hplc Analyze Aliquots kinetics Determine Degradation Kinetics hplc->kinetics products Identify Degradation Products (LC-MS) hplc->products

Caption: Experimental workflow for studying the photodegradation of this compound.

Enrofloxacin_Degradation_Pathways cluster_pathways Primary Degradation Pathways cluster_secondary Secondary Degradation enro This compound decarboxylation Decarboxylation Product enro->decarboxylation Loss of COOH defluorination Defluorination Product enro->defluorination Loss of F dealkylation Piperazine Ring Oxidation /Dealkylation Products enro->dealkylation Side-chain modification mineralization Mineralization (CO₂, H₂O, etc.) decarboxylation->mineralization defluorination->mineralization dealkylation->mineralization

Caption: Simplified degradation pathways of this compound under photolytic conditions.

References

Technical Support Center: Sustained-Release Enrofloxacin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on sustained-release formulations of enrofloxacin.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and in-vivo testing of sustained-release this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency (EE) Poor solubility of this compound in the organic solvent used for formulation. High drug-to-polymer/lipid ratio. Drug leakage into the external aqueous phase during formulation.Optimize the solvent system to improve this compound solubility. Decrease the initial drug loading. Use a co-solvent system. For nanoparticle formulations, consider using a different lipid or polymer with higher drug affinity.[1]
High Initial Burst Release Drug adsorption on the surface of the micro/nanoparticles. High porosity of the particles. Small particle size leading to a larger surface area. Use of polymers with low molecular weight.[2]Optimize the homogenization or sonication time to control particle size. Increase the polymer concentration in the organic phase. Wash the prepared particles to remove surface-adsorbed drug. Incorporate a coating layer on the particles.[3] Use a higher molecular weight polymer.[2]
Undesirable Particle Size or Polydispersity Index (PDI) Inappropriate homogenization/sonication speed or time. Unsuitable surfactant concentration. Aggregation of particles.Adjust the energy input during formulation (e.g., stirring speed, sonication amplitude/time). Optimize the type and concentration of the surfactant to ensure proper particle stabilization. For solid lipid nanoparticles, ensure the temperature of the lipid and aqueous phases are appropriately controlled during preparation.[4]
Formulation Instability (e.g., aggregation, drug leakage) Inadequate surface stabilization. Storage at inappropriate temperatures. Hydrolysis of the polymer matrix.Use an appropriate concentration of a suitable stabilizer (e.g., PVA, Tween 80). Optimize storage conditions (e.g., temperature, humidity) and consider lyophilization for long-term storage. For PLGA-based formulations, store in a dry environment to minimize hydrolysis.
Poor In Vivo Performance (e.g., low bioavailability, rapid clearance) Inefficient absorption from the administration site. Rapid degradation of the delivery system in vivo. Formulation not optimized for the specific route of administration.Modify the surface of the nanoparticles to enhance cellular uptake. Select a polymer with a degradation rate that matches the desired release profile. For oral formulations, consider enteric coatings to protect the drug from the gastric environment.

Frequently Asked Questions (FAQs)

Formulation and Characterization

Q1: What are the common methods for preparing sustained-release this compound formulations?

A1: Common methods include spray drying for microspheres, hot homogenization and ultrasonication for solid lipid nanoparticles (SLNs), and solvent evaporation for PLGA nanoparticles. Long-acting injectable solutions are also formulated using various co-solvents and viscosity-enhancing agents.

Q2: How can I improve the solubility of this compound for formulation?

A2: this compound has poor water solubility. Strategies to improve solubility include the use of co-solvents, forming amorphous solid dispersions, and creating salt forms of the drug. The use of cyclodextrins to form inclusion complexes has also been shown to increase solubility.

Q3: What factors influence the drug release profile from PLGA microspheres?

A3: The drug release is influenced by the polymer's molecular weight, the lactic acid to glycolic acid ratio, particle size, and drug loading. A higher molecular weight and a higher lactic acid content generally lead to a slower release rate.

In Vitro and In Vivo Testing

Q4: What is a standard protocol for in vitro release testing of sustained-release this compound?

A4: A common method is the dialysis bag technique. The formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature and agitation. Samples of the release medium are collected at predetermined time points and analyzed for this compound concentration using HPLC.

Q5: How is this compound concentration in plasma samples typically quantified?

A5: High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is the standard method for quantifying this compound and its metabolite, ciprofloxacin, in plasma. This method requires a validated protocol for sample preparation, typically involving protein precipitation followed by extraction.

Q6: What are the key pharmacokinetic parameters to consider for a sustained-release formulation?

A6: Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). For sustained-release formulations, a lower Cmax, a longer Tmax, and a larger AUC compared to a conventional formulation are generally desirable.

Experimental Protocols

Preparation of this compound-Loaded PLGA Microspheres by Spray Drying
  • Solution Preparation: Dissolve Poly(lactic-co-glycolic acid) (PLGA) and this compound in a suitable organic solvent, such as dichloromethane (DCM).

  • Spray Drying: Use a laboratory-scale spray dryer with the following optimized parameters:

    • Inlet temperature: 55°C ± 2°C

    • Outlet temperature: 40°C ± 2°C

    • Spray flow control: 550 L/h

    • Pump feed spray rate: 4.0 - 4.5 mL/min

    • Aspirator level: 100%

    • Atomization pressure: 6 bar

  • Collection: Collect the formed microspheres from the cyclone separator.

  • Drying and Storage: Dry the collected microspheres under vacuum to remove any residual solvent and store them in a desiccator at room temperature.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
  • Lipid Phase Preparation: Melt a solid lipid (e.g., stearic acid, palmitic acid) by heating it above its melting point. Disperse this compound in the molten lipid.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, PVA) and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture at high speed to form a coarse oil-in-water emulsion.

  • Ultrasonication: Subject the coarse emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool down the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

Data Presentation

Comparative In Vitro Release of this compound from Different Formulations
Formulation TypeTime (hours)Cumulative Release (%)
This compound Solution 0.5~60
4~100
PLGA Microspheres 0.5~20
12~85.4
Solid Lipid Nanoparticles (SLNs) 4~25.76
72~97.82

Note: Data compiled from multiple sources and represent typical release profiles. Actual results may vary based on specific formulation parameters.

Pharmacokinetic Parameters of Different this compound Formulations in Pigs (Intramuscular Administration)
FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
10% this compound (Alkali) 733.84 ± 129.872.19 ± 0.667754.43 ± 2887.1610.48 ± 2.72
20% this compound (Acidic) 917.00 ± 240.131.50 ± 0.378084.11 ± 1543.9810.37 ± 2.38
10% this compound (Yangkang) 694.84 ± 163.492.89 ± 0.247369.42 ± 2334.9910.20 ± 2.81
20% this compound (Nuokang® - Reference) 621.98 ± 227.250.34 ± 0.134194.10 ± 1186.6210.61 ± 0.86

Data from a comparative study of four long-acting injectable formulations.

Visualizations

G cluster_formulation Formulation Process drug This compound mix1 Organic Phase drug->mix1 polymer Polymer/Lipid polymer->mix1 solvent Organic Solvent solvent->mix1 aq_phase Aqueous Phase (with Surfactant) emulsification Homogenization/ Sonication aq_phase->emulsification mix1->emulsification drying Particle Formation emulsification->drying Solvent Evaporation/ Spray Drying collection Sustained-Release Formulation drying->collection

Caption: Experimental workflow for the preparation of sustained-release this compound nanoparticles.

G cluster_cell Inside Bacterium This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell Enters dna_gyrase DNA Gyrase (Subunit A) This compound->dna_gyrase Binds to topoisomerase Topoisomerase IV This compound->topoisomerase Binds to dna_replication DNA Replication Inhibition dna_gyrase->dna_replication topoisomerase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Simplified signaling pathway for the mechanism of action of this compound.

G cluster_invivo In Vivo Study Workflow admin Administration of Sustained-Release This compound blood_sampling Blood Sampling (at various time points) admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep hplc HPLC Analysis plasma_sep->hplc pk_analysis Pharmacokinetic Analysis hplc->pk_analysis results Determination of Cmax, Tmax, AUC, t1/2 pk_analysis->results

Caption: Logical relationship of an in vivo pharmacokinetic study of sustained-release this compound.

References

Technical Support Center: Investigating Enrofloxacin-Promoted Plasmid Transfer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the mechanisms of enrofloxacin-promoted plasmid transfer. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in this critical area of antibiotic resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your experiments.

Q1: Why am I not observing an increase in conjugation frequency after treating donor cells with sub-inhibitory concentrations of this compound?

A1: Several factors could be contributing to this outcome. Consider the following troubleshooting steps:

  • This compound Concentration: The concentration of this compound is critical. Concentrations that are too high can inhibit bacterial growth and conjugation, while concentrations that are too low may not be sufficient to induce the necessary cellular responses. It is essential to first determine the Minimum Inhibitory Concentration (MIC) for your specific donor strain and then test a range of sub-MICs (e.g., 1/2, 1/8, 1/32 MIC).[1][2][3][4] Some studies have shown that the effect is dose-dependent, with increasing transfer frequencies corresponding to increasing sub-inhibitory concentrations.[1]

  • Bacterial Strains and Plasmid System: The effect of this compound can be strain- and plasmid-dependent. The genetic background of your donor and recipient strains (e.g., the status of their SOS response system) and the type of conjugative plasmid (e.g., IncY, RP4) can influence the outcome. Ensure your donor strain contains a functional conjugation system and your recipient is suitable for selection.

  • Mating Conditions: Conjugation efficiency can be affected by the experimental setup. Some plasmid systems transfer more efficiently in liquid (broth) mating, while others perform significantly better in solid-phase (filter) mating. If you are using a liquid protocol, consider trying a solid-phase mating assay.

  • Timing of Exposure: The duration of this compound exposure before and during mating can be crucial. Ensure that the exposure time is sufficient to induce the relevant cellular mechanisms. Protocols often involve pre-incubating the donor culture with the antibiotic before mixing it with the recipient.

Q2: My real-time PCR (qPCR) results show no significant upregulation of SOS response genes (e.g., recA, lexA) after this compound treatment, yet I see a slight increase in plasmid transfer. What could explain this?

A2: This is an interesting result that points to the complexity of the mechanism. While the SOS response is a frequently cited mechanism, it may not be the only one.

  • SOS-Independent Mechanisms: Some studies suggest that fluoroquinolones like ciprofloxacin can promote the expression of conjugation-associated genes on the plasmid itself, independent of the host's SOS response. Your results might indicate that at the concentration you used, this compound is primarily acting through an SOS-independent pathway.

  • Sensitivity of Assay: The timing of your RNA extraction is critical for qPCR. The peak expression of SOS genes might occur within a narrow time window after this compound exposure. Consider performing a time-course experiment to capture the peak expression.

  • Alternative Mechanisms: this compound could be influencing other cellular processes that facilitate plasmid transfer, such as altering cell membrane permeability or inducing oxidative stress, which in turn promotes conjugation.

Q3: There is high variability in my conjugation frequency results between replicates. How can I improve the consistency of my experiments?

A3: High variability is a common challenge in conjugation assays. To improve consistency:

  • Standardize Inoculum: Always start your overnight cultures from a single, fresh colony. Grow donor and recipient cultures to a specific growth phase (e.g., mid-log phase, OD600 = 0.6) before mixing. Using stationary phase cultures can sometimes inhibit conjugation depending on the plasmid.

  • Accurate Cell Counts: Ensure your donor-to-recipient ratio is consistent across experiments. A 1:1 ratio is commonly used. Plate serial dilutions of your donor, recipient, and mating mixtures immediately after the experiment to get accurate CFU/mL counts for calculating the transfer frequency.

  • Homogenous Mixing: During the mating step, ensure the donor and recipient cells are gently but thoroughly mixed. For solid-phase mating, ensure the cells are evenly distributed on the filter.

  • Control Mating Conditions: Keep incubation times and temperatures constant. Vortexing to disrupt mating pairs after incubation should be standardized.

Quantitative Data on this compound's Effect

The following table summarizes findings on the impact of various sub-inhibitory concentrations of this compound (ENR) on the frequency of plasmid conjugation.

Donor StrainRecipient StrainPlasmid TypeENR Concentration (Relative to MIC)Conjugation Transfer Frequency (Mean ± SD)Fold Increase vs. ControlReference
E. coli E2S. Enteritidis SE211IncY (carrying qnrS)0 (Control)0.008 ± 0.00061.0x
E. coli E2S. Enteritidis SE211IncY (carrying qnrS)1/32 MIC0.012 ± 0.0031.5x
E. coli E2S. Enteritidis SE211IncY (carrying qnrS)1/8 MIC0.010 ± 0.0081.25x
E. coli E2S. Enteritidis SE211IncY (carrying qnrS)1/2 MIC0.030 ± 0.0153.75x

Visualizing the Mechanisms and Workflows

Diagrams are provided to illustrate key pathways and protocols related to this research area.

SOS_Pathway cluster_cell Bacterial Cell ENR This compound (Sub-MIC) DNA_Gyrase DNA Gyrase/ Topoisomerase IV ENR->DNA_Gyrase inhibits DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Gyrase->DNA_Damage causes RecA_ssDNA RecA Activation (binds to ssDNA) DNA_Damage->RecA_ssDNA triggers LexA_cleavage LexA Autocleavage RecA_ssDNA->LexA_cleavage stimulates LexA_Repressor LexA Repressor LexA_cleavage->LexA_Repressor inactivates SOS_Genes SOS Regulon Genes (recA, umuDC, sfiA, etc.) Increased_HGT Increased Potential for Horizontal Gene Transfer SOS_Genes->Increased_HGT promotes LexA_Repressor->SOS_Genes represses

Caption: this compound-induced SOS response signaling pathway.

Conjugation_Workflow cluster_plates Selective Agar Plates start Start prep_cultures 1. Prepare Overnight Cultures (Donor & Recipient) start->prep_cultures subculture 2. Subculture to Mid-Log Phase (e.g., OD600 ≈ 0.6) prep_cultures->subculture expose_donor 3. Expose Donor Culture to Sub-MIC this compound (and a no-antibiotic control) subculture->expose_donor mix 4. Mix Donor & Recipient Cells (e.g., 1:1 ratio) expose_donor->mix mate 5. Incubate for Mating (e.g., Liquid or Filter method, 37°C) mix->mate disrupt 6. Disrupt Mating Pairs (Vortex) mate->disrupt plate 7. Plate Serial Dilutions disrupt->plate plate_donor Donor Selection plate->plate_donor plate_recipient Recipient Selection plate->plate_recipient plate_transconjugant Transconjugant Selection plate->plate_transconjugant count 8. Incubate Plates & Count Colonies (CFU) plate_transconjugant->count calculate 9. Calculate Conjugation Frequency (Transconjugants per Donor or Recipient) count->calculate end End calculate->end

References

Validation & Comparative

A Comparative Analysis of Enrofloxacin and Ciprofloxacin In Vitro Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro antibacterial activities of two prominent fluoroquinolones, enrofloxacin and ciprofloxacin. It is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative potencies against a range of bacterial pathogens, supported by quantitative data and standardized experimental protocols.

This compound, a fluoroquinolone developed exclusively for veterinary use, is known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Ciprofloxacin is also a broad-spectrum fluoroquinolone, but it is used in human medicine. Notably, this compound is partially metabolized into ciprofloxacin in vivo, making a direct comparison of their antibacterial activities crucial for both veterinary and research applications.[3]

Comparative Antibacterial Potency

The in vitro efficacy of an antibacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound and ciprofloxacin against a selection of clinically relevant bacterial isolates. The data reveals that while both agents exhibit potent activity, there are notable differences in their efficacy against specific pathogens.

Generally, ciprofloxacin shows greater in vitro activity against Gram-negative bacteria like E. coli, Mannheimia haemolytica, and Pasteurella multocida.[3] Conversely, this compound demonstrates slightly better or equivalent potency against certain Gram-positive organisms, such as Staphylococcus aureus.[3] It is also important to note that both ciprofloxacin and this compound have shown high activity against a wide array of veterinary pathogens, with all tested isolates in one study having an MIC of 1.0 µg/mL or less.

Bacterial SpeciesThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coli0.03 - 0.50.016 - 0.43
Staphylococcus aureus0.120.12
Mannheimia haemolytica≤0.03 - 0.06≤0.03
Pasteurella multocida≤0.03≤0.03
Actinobacillus pleuropneumoniae≤0.015 - 0.03≤0.015
Streptococcus suis0.25 - 1.00.5 - 2.0

Note: The MIC values are presented as ranges or MIC50/MIC90 values as reported in the cited literature. These values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The determination of MIC values is a standardized process critical for the accurate assessment of antibiotic efficacy. The most common method, and the one recommended by the Clinical and Laboratory Standards Institute (CLSI), is the broth microdilution method.

Broth Microdilution Method for MIC Determination:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and ciprofloxacin are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of decreasing concentrations. These dilutions are typically performed in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium for 18-24 hours. A few colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plate also includes a growth control well (bacteria with no drug) and a sterility control well (broth with no bacteria). The plate is then incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start drug_prep Prepare Serial Drug Dilutions start->drug_prep bact_prep Prepare Standardized Bacterial Inoculum start->bact_prep inoculate Inoculate Microtiter Plate (Drug dilutions + Bacteria) drug_prep->inoculate bact_prep->inoculate incubate Incubate Plate (35°C for 16-20h) inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

Both this compound and ciprofloxacin are highly effective fluoroquinolones with broad-spectrum antibacterial activity. The choice between them for in vitro studies may depend on the specific bacterial species being targeted. Ciprofloxacin generally exhibits superior potency against many Gram-negative pathogens, while this compound maintains robust activity, particularly against some Gram-positive bacteria. The standardized broth microdilution method remains the gold standard for reliably comparing the in vitro efficacy of these and other antimicrobial agents.

References

Comparative Efficacy of Enrofloxacin and Marbofloxacin in Veterinary Isolates: A Review of In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of two widely used veterinary fluoroquinolones, enrofloxacin and marbofloxacin, against a range of bacterial isolates. The information presented is collated from various scientific studies to aid in research and development decisions.

Overview of Fluoroquinolone Action

This compound and marbofloxacin are synthetic bactericidal antibiotics belonging to the fluoroquinolone class. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By interfering with these processes, fluoroquinolones effectively lead to bacterial cell death.[2] While both drugs share this common mechanism, differences in their chemical structures can influence their activity against specific bacterial species.

In Vitro Efficacy: A Comparative Analysis

The in vitro effectiveness of this compound and marbofloxacin is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize comparative MIC data from various studies.

Comparative MIC₅₀ and MIC₉₀ Values against Veterinary Isolates

The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These values provide a broad overview of the comparative potency of the two drugs.

Bacterial SpeciesDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Pseudomonas spp.This compound132[3][4]
Marbofloxacin0.516
Mannheimia haemolyticaThis compound>0.016>0.016
Marbofloxacin0.0160.016

Note: Lower MIC values indicate greater in vitro activity.

Studies on Pseudomonas species isolated from small animals in Portugal indicated that marbofloxacin had lower MIC₅₀ and MIC₉₀ values compared to this compound, suggesting a higher in vitro potency against these isolates. In a study on bovine respiratory pathogens, marbofloxacin showed slightly lower MIC₅₀ and MIC₉₀ values for Mannheimia haemolytica compared to this compound.

Susceptibility of Specific Veterinary Pathogens

Different studies have reported varying susceptibility patterns. For instance, one study found marbofloxacin to be more effective than this compound against P. aeruginosa and β-Streptococci. Another study involving a large number of bacterial strains from dogs and cats suggested that this compound had equal or slightly higher in vitro activity than marbofloxacin, with the exception of Pseudomonas aeruginosa.

In isolates from dogs with otitis externa, Pseudomonas aeruginosa showed significantly greater susceptibility to ciprofloxacin (the primary metabolite of this compound) than to this compound itself. Furthermore, fluoroquinolone-resistant ear isolates were significantly more susceptible to both marbofloxacin and ciprofloxacin than to this compound.

A comparative study on porcine and bovine pathogens found that this compound and its metabolite ciprofloxacin generally exhibited higher antibacterial activity in terms of MIC₅₀ values for most pathogen species when compared with marbofloxacin. However, marbofloxacin was significantly more active than this compound against M. haemolytica, E. coli, and B. bronchiseptica in the same study.

Experimental Protocols

The data presented in this guide are primarily based on the broth microdilution method for determining Minimum Inhibitory Concentrations (MICs), following the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • Bacterial isolates are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours.

  • A suspension of the bacterial culture is prepared in a sterile saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

2. Preparation of Antimicrobial Dilutions:

  • Stock solutions of this compound and marbofloxacin are prepared.

  • Serial twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates. The range of concentrations tested is selected to encompass the expected MICs of the target organisms.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.

  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

  • The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the plates are visually inspected for bacterial growth.

  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) in the well.

Mechanism of Action of Fluoroquinolones

The following diagram illustrates the general mechanism of action of fluoroquinolones, including this compound and marbofloxacin, at the cellular level.

Fluoroquinolone_Mechanism cluster_cell Bacterial Cell cluster_dna DNA Replication Machinery FQ Fluoroquinolone (this compound/Marbofloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits Relaxed_DNA Relaxed DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA fragmentation Catenated_DNA Catenated Daughter Chromosomes Topo_IV->Cell_Death Leads to DNA fragmentation Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Negative Supercoiling Decatenated_DNA Decatenated Daughter Chromosomes Catenated_DNA->Decatenated_DNA Decatenation

Caption: Mechanism of action of fluoroquinolones.

Conclusion

Both this compound and marbofloxacin are potent fluoroquinolones with broad-spectrum activity against many veterinary pathogens. In vitro susceptibility can vary significantly depending on the bacterial species and geographic region of isolation. While some studies suggest marbofloxacin may have a slight in vitro advantage against certain pathogens like Pseudomonas aeruginosa, others indicate this compound and its metabolite ciprofloxacin have comparable or superior activity against other isolates. The choice of antibiotic should be guided by susceptibility testing whenever possible to ensure optimal therapeutic outcomes and to mitigate the development of antimicrobial resistance. The provided experimental protocols and the mechanism of action diagram offer a foundational understanding for further research and development in this area.

References

A Comparative Guide to HPLC Methods for Enrofloxacin Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enrofloxacin in plasma is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides a comparative overview of a validated HPLC method, juxtaposed with alternative analytical techniques, supported by experimental data to inform methodology selection.

Experimental Protocol: A Validated RP-HPLC Method

This section details a representative Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound in plasma.

Sample Preparation

A simple protein precipitation method is commonly employed for plasma sample preparation.

  • To 250 µL of plasma in a polypropylene tube, add 600 µL of a mixture of acetonitrile and ammonia.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Separate the supernatant and extract with dichloroethane.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions

The separation and quantification of this compound are achieved using the following chromatographic conditions:

  • Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[1][2]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 80:20, v/v).[1][2] Some methods utilize a buffer, such as a mixture of acetonitrile and 0.05 M acetate buffer with the pH adjusted to 3.8.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Fluorescence detection is highly sensitive for fluoroquinolones, with excitation and emission wavelengths often set around 277 nm and 418 nm, respectively. UV detection at approximately 270 nm is also a viable option.

  • Column Temperature: The analysis is typically performed at ambient temperature, though some methods specify a controlled temperature, such as 35°C.

Performance Comparison

The following table summarizes the validation parameters of a representative HPLC method for this compound quantification in plasma, providing a benchmark for performance. An alternative method, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), is also included for comparison, highlighting its superior sensitivity.

ParameterHPLC with Fluorescence DetectionHPLC-MS/MS
Linearity Range 5.0 - 50.0 µg/L2 - 13,122 µg/kg
Limit of Detection (LOD) 40 ng/mLNot explicitly stated, but MQL is 2 µg/kg
Limit of Quantification (LOQ) 120 ng/mL2 µg/kg (as MQL)
Accuracy (% Recovery) Mean recovery of 90.07 ± 0.89%Not explicitly stated
Precision (%RSD) Intra-day and inter-day CVs ≤ 10%Not explicitly stated
Retention Time Approximately 10.45 minNot explicitly stated

Experimental Workflow and Method Selection

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following diagrams illustrate the typical experimental workflow for the HPLC method and a decision-making process for method selection.

HPLC Experimental Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis Plasma Plasma Sample Collection ProteinPrecipitation Protein Precipitation (Acetonitrile/Ammonia) Plasma->ProteinPrecipitation Extraction Liquid-Liquid Extraction (Dichloroethane) ProteinPrecipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence or UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Result Reporting Quantification->Reporting Method Selection Logic node_rect node_rect start Start: Need to Quantify This compound in Plasma sensitivity High Sensitivity Required (e.g., residue analysis)? start->sensitivity throughput High Sample Throughput Needed? sensitivity->throughput No instrumentation LC-MS/MS Available? sensitivity->instrumentation Yes hplc Use Validated HPLC Method (UV or Fluorescence) throughput->hplc No optimize Optimize HPLC for Speed (e.g., shorter column, faster gradient) throughput->optimize Yes instrumentation->hplc No lcmsms Consider LC-MS/MS instrumentation->lcmsms Yes

References

A Comparative Guide to Enrofloxacin MIC Susceptibility Testing: CLSI, EUCAST, and Commercial Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quality control (QC) ranges for enrofloxacin minimum inhibitory concentration (MIC) susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It also includes available QC data from major commercial testing systems and a review of their performance against reference methods. Detailed experimental protocols for standardized broth microdilution are provided to ensure accurate and reproducible results.

I. Quality Control Ranges for Reference Methods

Accurate and reliable MIC susceptibility testing is crucial for both clinical diagnostics and the development of new antimicrobial agents. The use of well-characterized reference strains with established QC ranges is a fundamental component of a robust quality assurance program. The tables below summarize the recommended this compound MIC QC ranges from CLSI and available information for EUCAST.

Quality Control StrainCLSI DocumentMIC Range (µg/mL)
Escherichia coli ATCC® 25922VET01S, 7th Ed. (2024)0.008 - 0.03
Staphylococcus aureus ATCC® 29213VET01S, 7th Ed. (2024)0.06 - 0.25
Pseudomonas aeruginosa ATCC® 27853VET01S, 7th Ed. (2024)1 - 4

Note: The ranges presented are based on the most recent CLSI veterinary-specific guidelines.[1]

Table 2: EUCAST Recommended this compound MIC Quality Control Ranges

As of the latest EUCAST quality control tables for veterinary medicine (VetCAST), specific MIC QC ranges for this compound are not explicitly listed for the routine QC strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.[2] Researchers are advised to consult the most current VetCAST documents for any updates or specific recommendations for fluoroquinolone testing.

II. Quality Control Ranges for Commercial MIC Susceptibility Testing Systems

Several automated and manual commercial systems are widely used for routine antimicrobial susceptibility testing. These systems offer advantages in terms of workflow efficiency and standardization. However, their performance must be continually evaluated against the reference methods. The following table summarizes available this compound MIC QC ranges for some of the most common commercial systems.

Table 3: this compound MIC QC Ranges for Commercial Systems

SystemQC StrainAvailable MIC Range (µg/mL)Notes
Thermo Scientific™ Sensititre™ Escherichia coli ATCC® 259220.004 - 0.015 (at 22°C) or 0.008 - 0.03 (at 28°C)Ranges can vary based on the specific plate and incubation conditions.[3]
bioMérieux VITEK® 2 Information Not Readily AvailableSpecific this compound QC ranges for veterinary cards are not detailed in publicly accessible documents. Users should refer to the product insert.The VITEK® 2 system utilizes proprietary AST cards.[4][5]
Beckman Coulter MicroScan Information Not Readily AvailableSpecific this compound QC ranges for veterinary panels are not detailed in publicly accessible documents. Users should refer to the product insert.MicroScan panels are available for both automated and manual reading.

III. Performance of Alternative and Commercial Methods

The agreement between commercial or alternative testing methods and the gold-standard broth microdilution is a critical consideration for laboratories. Studies have shown varying levels of agreement depending on the method and organism being tested.

One study comparing different methodologies for this compound susceptibility testing of avian pathogenic E. coli found that the MIC-gradient strip test had high essential agreement with the reference microbroth dilution method. Agar dilution also demonstrated good categorical agreement. However, discrepancies can arise, particularly for isolates with MICs near the clinical breakpoint.

Automated systems like the VITEK® 2 offer rapid results but their performance should be carefully monitored. While these systems are widely used, specific performance data for this compound against a broad range of veterinary pathogens can be limited in publicly available literature.

IV. Experimental Protocols

Standardized methodologies are paramount for the accuracy and reproducibility of MIC testing. The following sections outline the key steps for performing broth microdilution susceptibility testing according to CLSI and EUCAST guidelines.

CLSI Broth Microdilution Method (Reference: CLSI VET01-A4)

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

A. Media Preparation:

  • Use cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The concentration of Mg²⁺ and Ca²⁺ should be within the CLSI-specified ranges.

B. Inoculum Preparation:

  • Select three to five well-isolated colonies of the same morphological type from an 18- to 24-hour agar plate.

  • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium.

  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

  • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted inoculum suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

C. Incubation:

  • Incubate the inoculated microdilution trays at 35°C ± 2°C in ambient air for 16 to 20 hours for non-fastidious bacteria.

D. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

CLSI_Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start colonies Select 3-5 Colonies start->colonies broth_culture Inoculate Broth colonies->broth_culture incubate_broth Incubate at 35°C broth_culture->incubate_broth adjust_turbidity Adjust to 0.5 McFarland incubate_broth->adjust_turbidity dilute_inoculum Dilute to Final Concentration adjust_turbidity->dilute_inoculum inoculate_plate Inoculate Microdilution Plate dilute_inoculum->inoculate_plate incubate_plate Incubate 16-20h at 35°C inoculate_plate->incubate_plate read_mic Read MIC incubate_plate->read_mic end End read_mic->end

CLSI Broth Microdilution Workflow

EUCAST Broth Microdilution Method (Reference: EUCAST Documents)

The EUCAST broth microdilution method is aligned with the ISO 20776-1 standard for non-fastidious organisms.

A. Media Preparation:

  • Use cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, Mueller-Hinton broth supplemented with 5% lysed horse blood and 20 mg/L β-NAD (MH-F) is recommended.

B. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in saline.

  • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microdilution wells.

C. Incubation:

  • Incubate the microdilution plates in ambient air at 35 ± 1°C for 18 ± 2 hours.

D. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits visible growth. EUCAST provides detailed reading guides to aid in the interpretation of results.

EUCAST_Broth_Microdilution_Logical_Flow start Start prep_inoculum Prepare 0.5 McFarland Inoculum in Saline start->prep_inoculum dilute Dilute Inoculum in Broth to 5x10^5 CFU/mL prep_inoculum->dilute inoculate Inoculate Microdilution Plate dilute->inoculate incubate Incubate at 35°C for 18-20 hours inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read end End read->end

EUCAST Broth Microdilution Logical Flow

V. Conclusion

Standardized MIC susceptibility testing with appropriate quality control is essential for reliable data in research and drug development. While CLSI provides clear QC ranges for this compound against key reference strains, specific guidance from EUCAST for veterinary use is less defined. Commercial systems offer automation and convenience, but their QC ranges and performance should be verified against reference methods. Adherence to detailed experimental protocols, such as those provided by CLSI and EUCAST, is critical for generating high-quality, comparable MIC data. Researchers should always refer to the latest versions of the respective standards for the most up-to-date information.

References

Unraveling Cross-Resistance: A Comparative Guide to Enrofloxacin and Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance is a critical challenge in both human and veterinary medicine. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have been a cornerstone in treating bacterial infections. Enrofloxacin, a fluoroquinolone widely used in veterinary medicine, is effective against a range of pathogens. However, its use has been associated with the development of resistance, which can extend to other fluoroquinolones, a phenomenon known as cross-resistance. This guide provides a comprehensive comparison of this compound with other key fluoroquinolones, supported by experimental data and detailed methodologies, to aid in the investigation of cross-resistance patterns.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other fluoroquinolones against common veterinary and zoonotic pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater efficacy. Data is compiled from multiple studies to provide a broader perspective on cross-resistance.

Table 1: Comparative MIC (µg/mL) of Fluoroquinolones against Escherichia coli

FluoroquinoloneMIC50MIC90MIC Range
This compound0.1220.015 - 128
Ciprofloxacin0.0610.008 - 64
Levofloxacin0.12520.015 - 32
Marbofloxacin0.061≤0.015 - 32
Ofloxacin0.2540.06 - 128

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 2: Comparative MIC (µg/mL) of Fluoroquinolones against Salmonella spp.

FluoroquinoloneMIC50MIC90MIC Range
This compound0.120.50.03 - 4
Ciprofloxacin0.030.120.008 - 2
Levofloxacin0.060.250.015 - 2
Marbofloxacin0.060.25≤0.015 - 1
Ofloxacin0.2510.06 - 8

Table 3: Comparative MIC (µg/mL) of Fluoroquinolones against Staphylococcus aureus

FluoroquinoloneMIC50MIC90MIC Range
This compound0.2520.06 - 64
Ciprofloxacin0.540.12 - >128
Levofloxacin0.2520.06 - 32
Marbofloxacin0.2510.06 - 16
Ofloxacin180.25 - 256

Experimental Protocols

A standardized method for determining cross-resistance involves the determination of MICs for a panel of fluoroquinolones against bacterial isolates. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of each fluoroquinolone in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Step-by-Step Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each fluoroquinolone in an appropriate solvent at a concentration of at least 1000 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well plate.

    • Add 50 µL of the highest concentration of the antibiotic to the first well of each row.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down each row. Discard the final 50 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mandatory Visualizations

Experimental Workflow for Investigating Cross-Resistance

The following diagram illustrates a typical workflow for assessing cross-resistance between this compound and other fluoroquinolones.

G cluster_prep Preparation cluster_testing MIC Testing cluster_analysis Data Analysis Isolate Bacterial Isolate (e.g., E. coli) Culture Pure Culture (18-24h) Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Serial_Dilution Serial Dilution of Fluoroquinolones Serial_Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Comparison Comparative Analysis MIC_Determination->Comparison Cross_Resistance Cross-Resistance Profile Comparison->Cross_Resistance

Workflow for assessing fluoroquinolone cross-resistance.

Mechanisms of Fluoroquinolone Cross-Resistance

Cross-resistance to fluoroquinolones is primarily mediated by three main mechanisms: target site mutations, overexpression of efflux pumps, and plasmid-mediated resistance. Often, a combination of these mechanisms leads to high-level resistance.

G cluster_mechanisms Mechanisms of Cross-Resistance cluster_outcome Outcome Target_Mutations Target Site Mutations (gyrA, parC) Reduced_Binding Reduced Fluoroquinolone Binding to Target Target_Mutations->Reduced_Binding Efflux_Pumps Efflux Pump Overexpression (e.g., AcrAB-TolC) Increased_Efflux Increased Expulsion of Fluoroquinolones Efflux_Pumps->Increased_Efflux PMQR Plasmid-Mediated Resistance (PMQR) (qnr, aac(6')-Ib-cr) Target_Protection Protection of DNA Gyrase and Topoisomerase IV PMQR->Target_Protection Enzymatic_Modification Enzymatic Modification of Fluoroquinolones PMQR->Enzymatic_Modification Cross_Resistance_Phenotype Cross-Resistance to Multiple Fluoroquinolones Reduced_Binding->Cross_Resistance_Phenotype Increased_Efflux->Cross_Resistance_Phenotype Target_Protection->Cross_Resistance_Phenotype Enzymatic_Modification->Cross_Resistance_Phenotype

Key mechanisms driving fluoroquinolone cross-resistance.

A Comparative Analysis of Enrofloxacin Drug Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Enrofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used in veterinary medicine. However, its poor water solubility and potential for adverse effects at high concentrations have driven the development of novel drug delivery systems to enhance its therapeutic efficacy and safety. This guide provides a comparative analysis of different this compound drug delivery systems, focusing on their physicochemical characteristics, in vitro release profiles, and in vivo performance, supported by experimental data from various studies.

Performance Comparison of this compound Drug Delivery Systems

The following tables summarize the key performance indicators of various this compound-loaded drug delivery systems.

Table 1: Physicochemical Characterization
Delivery SystemLipid/Polymer MatrixParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)Citation
Solid Lipid Nanoparticles (SLNs) Docosanoic Acid6050.241-24.995.99.3[1]
Octadecanoic Acid308.5 ± 6.30.352 ± 0.015-22.368.78 ± 1.3515.73 ± 0.31[2]
Stearic AcidLarger than other fatty acidsBigger than other fatty acidsHigher than other fatty acids> Palmitic > Tetradecanoic acid> Palmitic > Tetradecanoic acid[3]
Oleic AcidOptimized at 0.12% w/v--21.5 (at 40°C)Optimized at 0.30% w/v Tween 20-[4]
Liposomes DL-α-phosphatidylcholine dipalmitoyl (DPPC), Cholesterol1630 - 3310-+12.0 to +58.8 (with SA), -51.3 to -91.3 (with DCP)51.0 - 96.7-[5]
Phosphatidylcholine, Cholesterol (1:1 molar ratio)-----
Nanogels Chitosan Oligosaccharide (COS), Sodium Alginate (SA)143.5 ± 2.60.12 ± 0.07-37.5 ± 1.572.4 ± 0.826.6 ± 0.5
Chitosan Oligosaccharide (COS), Oxidized Hyaluronic Acid (OHA)35.6 ± 1.70.25 ± 0.02-6.7 ± 0.576.3 ± 2.630.4 ± 1.3
Nanoparticles Casein171.6 ± 13.80.322 ± 0.053---
Microspheres Poly(lactic-co-glycolic acid) (PLGA)10,060 (mean)---27.57 ± 2.87
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)-----
Proniosomal Gel Non-ionic surfactants, Cholesterol---70.00 - 88.04-

SA: Stearylamine, DCP: Dicetyl phosphate

Table 2: In Vitro Drug Release Profile
Delivery SystemRelease ConditionsRelease ProfileCitation
Solid Lipid Nanoparticles (SLNs) pH 7.4 PBSBiphasic: ~26% release in 4h, ~98% in 72h. Slower than native this compound.
pH 1.2 PBSBiphasic, but significantly faster release than at pH 7.4.
Simulated Intestinal Fluid (SIF, pH 8)Sustained release, ~94% in 8h compared to 97% in 4h for native drug.
Liposomes (MLVs) -Release delayed with increased DPPC and cholesterol content.
Nanogels (COS-SA) pH 1.2No obvious change, stable.
pH 7.4Responsive release, 92.5 ± 2.3% at 90 min.
Cryogel Films (PVA-Pectin) pH 5.5, 37°C69.7% release in 4.5h (PVA alone); 3.7% release in 4.5h (PVA-Pectin).
Microspheres (PLGA) pH 7.4 PBS, 37°CSustained release.
Microspheres (PHBV) -~97% release in the first 24h, remaining released up to 13 days.
Casein Nanoparticles -Sustained release profile.
Table 3: In Vivo Pharmacokinetic Parameters
Delivery SystemAnimal ModelAdministration RouteBioavailability Increase (vs. conventional)Mean Residence Time (MRT) ExtensionCitation
Solid Lipid Nanoparticles (SLNs) PigsOral2.38-fold12.33h to 35.15h
PigsIntramuscular1.63-fold11.27h to 37.76h
MiceIntramuscular2.39 to 6.79-fold (depending on fatty acid)10.60h to 19.09-180.36h
Casein Nanoparticles RatsOral3.8-fold (AUC)9.287h to 11.372h
Microspheres (PLGA) RatsIntravenous-Lung t1/2β: 7.94h to 13.28h
Liposomes RabbitsIntramuscular-Significantly increased elimination half-life (4.05 ± 1.08h).

AUC: Area Under the Curve, t1/2β: Elimination half-life

Experimental Protocols

Preparation of Solid Lipid Nanoparticles (SLNs)

A common method for preparing this compound-loaded SLNs is the hot homogenization and ultrasonication technique.

  • Lipid Phase Preparation: The solid lipid (e.g., docosanoic acid, stearic acid) is melted by heating. This compound is then dissolved in the molten lipid under magnetic stirring.

  • Aqueous Phase Preparation: A surfactant solution (e.g., polyvinyl alcohol) is prepared in distilled water and heated to the same temperature as the lipid phase.

  • Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: The coarse emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles.

Preparation of Multilamellar Vesicle (MLV) Liposomes

The dry lipid film method is frequently employed for the preparation of this compound-loaded MLV liposomes.

  • Lipid Film Formation: Phospholipid (e.g., DPPC), cholesterol, and this compound are dissolved in an organic solvent (e.g., chloroform) in a round-bottom flask. The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid's phase transition temperature. This process leads to the formation of multilamellar vesicles.

  • Sizing (Optional): The liposome suspension can be further processed by sonication or extrusion to obtain vesicles with a more uniform size distribution.

In Vitro Drug Release Study

The in vitro release of this compound from different delivery systems is typically evaluated using a dialysis bag method.

  • A specific amount of the this compound-loaded formulation is placed in a dialysis bag with a defined molecular weight cut-off.

  • The dialysis bag is then immersed in a release medium (e.g., PBS of a specific pH) maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of this compound in the collected samples is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow for SLN Preparation

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase Lipid Solid Lipid (e.g., Stearic Acid) Melt Melt and Dissolve Lipid->Melt This compound This compound This compound->Melt Emulsification High-Speed Stirring (Coarse Emulsion) Melt->Emulsification Add to Surfactant Surfactant (e.g., PVA) Heat Heat to Same Temperature Surfactant->Heat Water Distilled Water Water->Heat Heat->Emulsification Homogenization Ultrasonication / High-Pressure Homogenization (Nanoemulsion) Emulsification->Homogenization Cooling Cooling (Ice Bath) (SLN Formation) Homogenization->Cooling G DDS Drug Delivery System (e.g., SLNs, Liposomes) SustainedRelease Sustained/Controlled Release DDS->SustainedRelease BetterBioavailability Enhanced Drug Absorption DDS->BetterBioavailability ReducedDosing Reduced Dosing Frequency SustainedRelease->ReducedDosing ReducedSideEffects Reduced Peak Plasma Concentration-Related Side Effects SustainedRelease->ReducedSideEffects IncreasedEfficacy Maintained Therapeutic Concentration SustainedRelease->IncreasedEfficacy ImprovedCompliance Improved Patient Compliance ReducedDosing->ImprovedCompliance IncreasedEfficacy->ImprovedCompliance BetterBioavailability->IncreasedEfficacy

References

enrofloxacin versus danofloxacin for treating bovine respiratory disease

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Enrofloxacin and Danofloxacin for the Treatment of Bovine Respiratory Disease (BRD)

Introduction

Bovine Respiratory Disease (BRD) is a significant cause of morbidity, mortality, and economic loss in the cattle industry. Fluoroquinolones are a class of concentration-dependent bactericidal antimicrobials that are crucial in the therapeutic arsenal against BRD. Among the fluoroquinolones approved for veterinary use, this compound and danofloxacin are frequently utilized. This guide provides a detailed, objective comparison of their performance based on published experimental data, focusing on their in vitro activity, pharmacokinetics, pharmacodynamics, and clinical application.

Mechanism of Action

Both this compound and danofloxacin are fluoroquinolone antibiotics. Their bactericidal action stems from the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to these enzymes, the drugs prevent the re-ligation of cleaved DNA strands, leading to double-stranded DNA breaks and subsequent bacterial cell death.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Cell_Death Cell_Death DNA_Gyrase->Cell_Death Inhibition leads to DNA strand breaks Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->Decatenated_DNA Decatenation Topo_IV->Cell_Death Inhibition leads to DNA strand breaks Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Supercoiling Replicated_DNA Replicated DNA Replicated_DNA->Topo_IV Decatenation

Caption: Mechanism of action for fluoroquinolones like this compound and danofloxacin.

In Vitro Efficacy

The in vitro activity of an antimicrobial is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates higher potency. Studies show that both this compound and its primary metabolite, ciprofloxacin, demonstrate high in vitro activity against key BRD pathogens. Danofloxacin is also highly active, though comparative studies indicate some differences.[1]

For instance, one study found danofloxacin to be significantly less active than this compound against Pasteurella multocida.[1] However, for a specific Mannheimia haemolytica challenge isolate used in a pharmacokinetic study, both drugs exhibited an identical MIC of 0.03 µg/mL.[2][3][4]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) Against BRD Pathogens

PathogenDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Mannheimia haemolyticaDanofloxacin--
This compound--
Pasteurella multocidaDanofloxacin-0.06
This compound-0.06
Pasteurella multocidaDanofloxacin>0.25>0.25
This compound0.0150.03
Ciprofloxacin≤0.0080.015
Escherichia coliDanofloxacin0.06>0.25
This compound0.030.06
Ciprofloxacin0.0150.03

Note: For the M. haemolytica isolate in this specific study, the MIC was 0.03 µg/mL for both drugs.

Pharmacokinetics and Tissue Distribution

Pharmacokinetics (PK) describes the movement of a drug into, through, and out of the body. For BRD, achieving high drug concentrations in respiratory tissues is critical for efficacy.

Danofloxacin, when administered at 6 or 8 mg/kg, generally results in numerically higher geometric mean concentrations in plasma and respiratory tissues (lung, bronchial mucosa, and bronchial secretions) compared to this compound administered at 8 mg/kg. This compound is partially metabolized to ciprofloxacin, an active metabolite that contributes to the overall antimicrobial effect. The concentration of this compound is typically higher than that of its ciprofloxacin metabolite in plasma and most respiratory tissues.

In premature calves, both drugs showed high bioavailability after intramuscular injection. However, the elimination half-life was longer for both drugs in these animals compared to values typically reported in older calves, suggesting slower clearance.

Table 2: Selected Pharmacokinetic Parameters in Calves

Drug & Dose (Route)Cmax (µg/mL)AUC₀₋₄₈ (hrµg/mL)t₁/₂ (hr)Bioavailability (F)Animal ModelReference
This compound 10 mg/kg (IV)-139.7511.16-Premature Calves
This compound 10 mg/kg (IM)-164.3421.10118%Premature Calves
Danofloxacin 8 mg/kg (IV)-38.9017.47-Premature Calves
Danofloxacin 8 mg/kg (IM)-48.3228.41124%Premature Calves
This compound 2.5 mg/kg (SC)0.492.92--Ruminating Calves
Danofloxacin 1.25 mg/kg (SC)0.241.32*--Ruminating Calves

Note: Values measured by microbiological assay (this compound equivalents). Cmax = Maximum plasma concentration; AUC = Area under the concentration-time curve; t₁/₂ = Elimination half-life.

Pharmacodynamics and Efficacy Prediction

Pharmacodynamics (PD) relates drug concentration to its effect. For fluoroquinolones, the key PK/PD indices predictive of clinical success are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). For successful clinical outcomes and bacterial eradication, target values are generally considered to be a Cmax/MIC ratio >10 and an AUC₂₄h/MIC ratio >125.

Both drugs have demonstrated the ability to achieve these targets against susceptible pathogens. In one study using a M. haemolytica isolate with an MIC of 0.03 µg/mL, both danofloxacin and this compound achieved Cmax/MIC ratios >10 and AUC₁₂h/MIC ratios >125 hours. In another study against P. multocida (MIC of 0.06 µg/mL), this compound (at 2.5 mg/kg) yielded higher predictive scores than danofloxacin (at 1.25 mg/kg).

Table 3: Comparative PK/PD Indices for BRD Pathogens

Drug & Dose (SC)Pathogen (MIC, µg/mL)Cmax/MIC RatioAUC/MIC RatioReference
This compound (2.5 mg/kg)P. multocida (0.06)8.1752.00
Danofloxacin (1.25 mg/kg)P. multocida (0.06)4.0223.05
This compound (8 mg/kg)M. haemolytica (0.03)>10>125 (for 12h)
Danofloxacin (6 & 8 mg/kg)M. haemolytica (0.03)>10>125 (for 12h)

Experimental Protocols

Protocol 1: Comparative Pharmacokinetics in M. haemolytica Challenged Calves
  • Objective: To compare the concentrations of danofloxacin, this compound, and ciprofloxacin in plasma and respiratory tissues of calves after a bacterial challenge.

  • Animals: 75 calves.

  • Experimental Workflow:

    • Challenge: Calves were challenged with Mannheimia haemolytica.

    • Clinical Assessment: 24 hours post-challenge, 72 calves showing clinical signs of respiratory disease were selected.

    • Randomization: Calves were randomly assigned to one of 12 treatment groups. A control group of 3 non-challenged, non-treated calves was included.

    • Treatment: Challenged calves received a single subcutaneous (SC) injection of either danofloxacin (6 mg/kg or 8 mg/kg) or this compound (8 mg/kg).

    • Sample Collection: At 1, 2, 6, and 12 hours post-treatment, 6 calves from each treatment group were euthanized, and specimens (plasma, lung tissue, bronchial mucosa, bronchial secretions) were collected.

    • Analysis: Antimicrobial concentrations in the collected specimens were assayed to determine pharmacokinetic parameters and PK/PD indices.

Experimental_Workflow_PK A 75 Calves Procured B Bacterial Challenge (M. haemolytica) A->B C Clinical Assessment (24h post-challenge) B->C D Randomization (72 sick calves into 12 groups) C->D E Single SC Treatment - Danofloxacin (6 mg/kg) - Danofloxacin (8 mg/kg) - this compound (8 mg/kg) D->E F Euthanasia & Sampling (1, 2, 6, 12h post-treatment) E->F G Sample Collection (Plasma, Lung, Bronchial Tissues) F->G H Drug Concentration Analysis (HPLC) G->H I PK/PD Analysis (Cmax/MIC, AUC/MIC) H->I

Caption: Experimental workflow for a comparative pharmacokinetic study in calves.

Protocol 2: Pharmacokinetics in Plasma and Respiratory Secretions
  • Objective: To measure the concentrations of this compound, ciprofloxacin, and danofloxacin in plasma, inflammatory exudate, and bronchial secretions.

  • Animals: Eight ruminating calves fitted with subcutaneous tissue cages.

  • Experimental Workflow:

    • Drug Administration: Calves received either this compound (2.5 mg/kg) or danofloxacin (1.25 mg/kg) via subcutaneous injection.

    • Sample Collection: Blood (plasma), tissue cage exudate (from an induced inflammation site), and bronchial secretions were collected at various time points.

    • Analysis: Drug concentrations were measured using High-Performance Liquid Chromatography (HPLC) and a microbiological assay.

    • PK/PD Calculation: Predictive efficacy models (Cmax/MIC and AUC/MIC) were calculated using an MIC₉₀ of 0.06 µg/ml for P. multocida.

Conclusion

Both this compound and danofloxacin are potent fluoroquinolones effective for the treatment of BRD. The choice between them may depend on the specific pathogen, its susceptibility, and the desired dosing regimen.

  • In Vitro Activity: Both drugs are highly active against major BRD pathogens. However, some studies suggest this compound and its metabolite ciprofloxacin may have greater potency against certain isolates, particularly P. multocida.

  • Pharmacokinetics: Danofloxacin, at higher doses (6-8 mg/kg), tends to achieve higher concentrations in respiratory tissues compared to this compound (8 mg/kg). This demonstrates excellent lung penetration. This compound's efficacy is supported by its conversion to the active metabolite ciprofloxacin.

  • Pharmacodynamics: Both drugs are capable of achieving the PK/PD targets (Cmax/MIC >10, AUC/MIC >125) that are predictive of a successful clinical outcome against susceptible bacteria. The specific dose administered is critical to reaching these targets.

Ultimately, both antimicrobials represent effective tools for managing BRD. Veterinarians and researchers should consider local antimicrobial resistance patterns and specific pharmacokinetic profiles when designing treatment protocols to ensure optimal efficacy and promote judicious antimicrobial use.

References

Detecting Enrofloxacin Residues in Milk: A Comparative Guide to ELISA and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate detection of antibiotic residues in food products is paramount. Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, is of particular concern due to the potential for residues to persist in milk, posing risks to human health through the food chain. This guide provides a comprehensive comparison of the Enzyme-Linked Immunosorbent Assay (ELISA) for this compound detection in milk with other analytical methods, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical method for this compound detection depends on various factors, including the required sensitivity, specificity, sample throughput, cost, and the technical expertise available. The following table summarizes the key performance indicators of the developed ELISA alongside other common techniques.

MethodLimit of Detection (LOD)Linear/Dynamic RangeRecovery Rate (%)Remarks
Indirect Competitive ELISA (icELISA) 0.003 - 0.2 µg/kg0.006 - 148.0 µg/kg85.7 - 127.5% (in chicken tissues)High throughput, cost-effective for screening large numbers of samples.[1][2]
High-Performance Liquid Chromatography (HPLC) 0.56 µg/L5.0 - 100 µg/L83.9 - 98.8%Considered a confirmatory method due to high accuracy and specificity.[3]
Thin-Layer Chromatography with Direct Bioautography (TLC-DB) Enables screening at MRL levelsSemi-quantitativeNot explicitly statedAllows for the testing of many samples in a single run.[4]
UV Spectrophotometry 0.03 µg/mL0.5 - 8 µg/mLNot explicitly statedSimple, fast, and economical method.[5]
Lateral Flow Immunoassay (LFIA) 20 ng/mL (visual LOD)0.1 - 30 ng/mLNot explicitly statedRapid, on-site detection without extensive sample pretreatment.
Surface-Enhanced Raman Scattering (SERS) Aptasensor 0.12 nM (0.043 ppb)5 nM - 1 µM93.6 - 112.0% (in fish and chicken)Highly sensitive and rapid, with potential for on-site application.

Experimental Protocols

Development and Validation of an Indirect Competitive ELISA (icELISA) for this compound

This section details the methodology for developing and validating an icELISA for the detection of this compound residues.

1. Antigen Synthesis and Antibody Production:

  • Hapten-Carrier Conjugate Synthesis: this compound is covalently linked to a carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to create an immunogen (ENR-BSA) and a coating antigen (ENR-OVA). The carbodiimide active ester method is commonly employed for this conjugation.

  • Immunization: Rabbits or other suitable animals are immunized with the ENR-BSA conjugate to elicit the production of polyclonal antibodies specific to this compound.

  • Antibody Purification: The polyclonal antibodies are purified from the antiserum, typically using protein A/G affinity chromatography.

2. icELISA Procedure:

  • Coating: A microtiter plate is coated with the ENR-OVA coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competitive Reaction: A mixture of the anti-enrofloxacin antibody and the milk sample (or this compound standard) is added to the wells. This compound present in the sample will compete with the coated ENR-OVA for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary antibody is added.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

3. Validation Parameters:

The developed ELISA is validated to ensure its reliability. Key validation parameters include:

  • Sensitivity (LOD): The lowest concentration of this compound that can be reliably detected.

  • Specificity (Cross-reactivity): The ability of the antibody to bind specifically to this compound and not to other structurally related compounds. High cross-reactivity with ciprofloxacin, the main metabolite of this compound, can be advantageous for simultaneous detection.

  • Accuracy (Recovery): The percentage of a known amount of this compound added to a blank milk sample that can be measured by the assay.

  • Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements of the same sample.

Experimental Workflow for this compound icELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps Antigen_Prep Antigen Preparation (ENR-OVA Coating) Coating Plate Coating Antigen_Prep->Coating Sample_Prep Sample/Standard Preparation Competition Competitive Reaction (Antibody + Sample/Standard) Sample_Prep->Competition Antibody_Prep Antibody Dilution Antibody_Prep->Competition Blocking Blocking Coating->Blocking Blocking->Competition Washing1 Washing Competition->Washing1 Secondary_Ab Secondary Antibody (Enzyme-linked) Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Substrate Substrate Addition Washing2->Substrate Measurement Absorbance Reading Substrate->Measurement

Caption: Workflow of the indirect competitive ELISA for this compound detection.

Alternative Methods for this compound Detection

While ELISA is a powerful screening tool, other methods offer distinct advantages, particularly for confirmatory analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method often used to confirm positive results from screening assays like ELISA. It separates this compound and its metabolites from other components in the milk matrix before detection, typically by UV or fluorescence detectors. The method involves a more complex sample preparation process, including liquid-liquid or solid-phase extraction, and requires sophisticated equipment and trained personnel.

Thin-Layer Chromatography with Direct Bioautography (TLC-DB)

This method combines the separation capabilities of TLC with a biological detection system. After chromatographic separation on a TLC plate, the plate is overlaid with a bacterial culture susceptible to this compound. The presence of the antibiotic is indicated by zones of growth inhibition. TLC-DB is a semi-quantitative screening method that can handle multiple samples simultaneously.

UV Spectrophotometry

A simple and rapid method based on the principle that this compound absorbs UV light at a specific wavelength. After extraction from the milk sample, the concentration of this compound can be determined by measuring the absorbance. This method is generally less sensitive and specific than ELISA or HPLC and may be prone to interference from other substances in the milk matrix.

Lateral Flow Immunoassay (LFIA)

LFIA, or strip tests, are rapid, user-friendly devices for on-site screening of this compound in milk. They operate on the principle of immunochromatography, where a milk sample is applied to a test strip, and the presence of this compound is indicated by the appearance or disappearance of a colored line. These tests are qualitative or semi-quantitative and are ideal for rapid field testing without the need for laboratory equipment.

Advanced Biosensor-Based Methods

Emerging technologies like Surface-Enhanced Raman Scattering (SERS) combined with aptamers (short, single-stranded DNA or RNA molecules that bind to a specific target) offer ultra-sensitive detection of this compound. These aptasensors can provide rapid and reliable results with very low limits of detection.

Conclusion

The development and validation of an ELISA for this compound residue in milk provide a valuable tool for high-throughput screening in food safety monitoring programs. Its high sensitivity, specificity, and cost-effectiveness make it an attractive option for routine analysis. However, for confirmatory purposes and in situations requiring the highest level of accuracy, methods like HPLC remain the gold standard. The choice of the most appropriate method will ultimately depend on the specific analytical needs, available resources, and the regulatory context. The continuous development of rapid and sensitive on-site testing methods like LFIA and advanced biosensors will further enhance the ability to ensure the safety of dairy products.

References

A Comparative Analysis of Resistance Development: Pradofloxacin vs. Enrofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the development of bacterial resistance to two prominent veterinary fluoroquinolones: pradofloxacin and enrofloxacin. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to aid in understanding their differential potential for selecting resistant mutants.

Quantitative Comparison of In Vitro Activity

The selection pressure for resistance is often evaluated by comparing the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, and the Mutant Prevention Concentration (MPC), the lowest concentration that prevents the growth of the least susceptible single-step mutant. A lower MPC and a smaller MPC/MIC ratio are desirable as they suggest a lower likelihood of resistance development.

The following tables summarize the comparative MIC and MPC values for pradofloxacin and this compound against various veterinary pathogens.

Table 1: Comparative MIC and MPC of Pradofloxacin and this compound against Gram-Negative Bacteria

BacteriumDrugMIC (µg/mL)MPC (µg/mL)MPC/MIC RatioReference
Escherichia coli ATCC 8739Pradofloxacin0.030.2257.5[1][2][3]
This compound0.060.3155.25[1][2]
Actinobacillus pleuropneumoniae (Swine Isolates)Pradofloxacin≤0.016 (MIC90)0.063 (MPC90)~4
This compound≤0.016 (MIC90)≤0.125 (MPC90)~8
Pasteurella multocida (Swine Isolates)Pradofloxacin≤0.016 (MIC90)0.031 (MPC90)~2
This compound0.031 (MIC90)0.063 (MPC90)2
Mannheimia haemolytica (Bovine Isolates)Pradofloxacin≤0.016 (MIC90)0.063 (MPC90)~4
This compound≤0.016 (MIC90)0.25 (MPC90)~16
Pasteurella multocida (Bovine Isolates)Pradofloxacin≤0.016 (MIC90)0.031 (MPC90)~2
This compound≤0.016 (MIC90)0.125 (MPC90)~8
Bartonella henselae (Feline and Human Isolates)Pradofloxacin0.004 - 0.125Not ReportedNot Reported
This compound0.064 - 0.50Not ReportedNot Reported

Table 2: Comparative MIC and MPC of Pradofloxacin and this compound against Gram-Positive Bacteria

BacteriumDrugMIC (µg/mL)MPC (µg/mL)MPC/MIC RatioReference
Staphylococcus aureus ATCC 6538Pradofloxacin0.060.559.2
This compound0.1253.326.4
Staphylococcus intermedius (Clinical Isolates)Pradofloxacin0.06 (MIC90)0.30 - 0.35 (MPC90)~5-6
This compound0.125 (MIC90)Not ReportedNot Reported

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the agar dilution method as recommended by the CLSI.

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of pradofloxacin and this compound were prepared from analytical-grade powder according to the manufacturer's instructions, typically dissolved in a suitable solvent (e.g., 0.1 N NaOH) and then diluted in sterile deionized water to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Agar Plates: A series of Mueller-Hinton agar plates (or other appropriate growth medium for fastidious organisms) containing twofold serial dilutions of the antimicrobial agents were prepared. The final concentrations typically ranged from 0.004 to 32 µg/mL.

  • Inoculum Preparation: Bacterial isolates were grown overnight on appropriate agar plates. Several colonies were then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum density of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Incubation: Plates were incubated at 35-37°C for 18-24 hours (or longer for slow-growing organisms) in an appropriate atmosphere (e.g., ambient air, 5% CO₂).

  • Endpoint Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Determination of Mutant Prevention Concentration (MPC)

The MPC was determined by applying a high-density bacterial inoculum to antibiotic-containing agar plates.

  • Preparation of High-Density Inoculum: A large bacterial population (≥10¹⁰ CFU) was prepared by growing the organism in broth to a high turbidity. The culture was then concentrated by centrifugation and resuspended in a small volume of fresh broth.

  • Preparation of Agar Plates: Agar plates containing a range of antibiotic concentrations, typically centered around and above the MIC value, were prepared as described for MIC testing.

  • Inoculation: A large volume of the high-density bacterial suspension (containing ≥10¹⁰ CFU) was plated onto each antibiotic-containing agar plate and spread evenly.

  • Incubation: Plates were incubated at 35-37°C for an extended period, typically 48 to 72 hours, to allow for the growth of resistant mutants.

  • Endpoint Determination: The MPC was defined as the lowest antibiotic concentration that prevented the growth of any bacterial colonies.

Mechanisms of Action and Resistance

Fluoroquinolones exert their bactericidal effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA, gyrB, parC, and parE).

Pradofloxacin is a third-generation fluoroquinolone that exhibits a dual-targeting mechanism, meaning it has a more balanced activity against both DNA gyrase and topoisomerase IV. This is in contrast to older fluoroquinolones like this compound, which often show a preferential target (DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria). The dual-targeting nature of pradofloxacin is thought to reduce the likelihood of resistance development, as simultaneous mutations in both target enzymes would be required for a significant decrease in susceptibility.

The following diagrams illustrate the mechanism of action of fluoroquinolones and the development of resistance.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (Pradofloxacin/Enrofloxacin) DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation Topoisomerase_IV->DNA Decatenation Replication_Fork Replication Fork DNA->Replication_Fork Cell_Death Cell Death Replication_Fork->Cell_Death Replication Blocked

Figure 1: Mechanism of action of fluoroquinolones.

Resistance_Mechanism cluster_pradofloxacin Pradofloxacin (Dual Target) cluster_this compound This compound (Preferential Target) Pradofloxacin Pradofloxacin P_Gyrase DNA Gyrase Pradofloxacin->P_Gyrase Inhibits P_TopoIV Topoisomerase IV Pradofloxacin->P_TopoIV Inhibits P_Resistance High-Level Resistance P_Gyrase->P_Resistance Mutation Required P_TopoIV->P_Resistance Mutation Required This compound This compound E_Gyrase DNA Gyrase (Primary Target in G-) This compound->E_Gyrase Strongly Inhibits E_TopoIV Topoisomerase IV (Primary Target in G+) This compound->E_TopoIV Weakly Inhibits Low_Resistance Low-Level Resistance E_Gyrase->Low_Resistance Single Mutation E_Resistance Stepwise Resistance Low_Resistance->E_Resistance Second Mutation in Topo IV

Figure 2: Resistance development pathways.

Experimental Workflow

The general workflow for comparing the in vitro potential for resistance development between two antimicrobial agents is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing In Vitro Testing cluster_analysis Data Analysis and Interpretation Bacterial_Isolates Select Bacterial Isolates MIC_Determination Determine MIC (Agar Dilution) Bacterial_Isolates->MIC_Determination MPC_Determination Determine MPC (High Inoculum Plating) Bacterial_Isolates->MPC_Determination Antimicrobials Prepare Pradofloxacin & This compound Stock Solutions Antimicrobials->MIC_Determination Antimicrobials->MPC_Determination Media Prepare Agar Media Media->MIC_Determination Media->MPC_Determination Compare_MIC Compare MIC Values MIC_Determination->Compare_MIC Calculate_Ratio Calculate MPC/MIC Ratio MIC_Determination->Calculate_Ratio Compare_MPC Compare MPC Values MPC_Determination->Compare_MPC MPC_Determination->Calculate_Ratio Assess_Resistance Assess Potential for Resistance Selection Compare_MIC->Assess_Resistance Compare_MPC->Assess_Resistance Calculate_Ratio->Assess_Resistance

Figure 3: Experimental workflow for comparison.

References

The Correlation Between In Vitro Susceptibility and In Vivo Efficacy of Enrofloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The predictive power of in vitro susceptibility testing on the in vivo clinical success of enrofloxacin is a cornerstone of effective antimicrobial therapy. This guide provides a comprehensive comparison of this compound's performance by integrating in vitro data with in vivo outcomes, supported by detailed experimental data and methodologies. The relationship is primarily understood through the lens of pharmacokinetic/pharmacodynamic (PK/PD) modeling, which bridges the gap between laboratory measurements and clinical efficacy.

Data Presentation: In Vitro Susceptibility vs. In Vivo Efficacy

The following tables summarize key quantitative data from various studies, offering a comparative look at this compound's activity against several veterinary pathogens.

Table 1: In Vitro Susceptibility of Various Pathogens to this compound

PathogenHost SpeciesIn Vitro MetricValue (µg/mL)Source(s)
Escherichia coliBroiler ChickensMIC0.5[1]
MBC0.5[1]
MPC3.2[1]
Escherichia coli O78Broiler ChickensMIC (in serum)0.5[1]
Escherichia coliSwineMIC Range≤ 0.25[2]
Pasteurella multocidaBuffalo CalvesMIC0.05
MBC0.06
MPC1.50
Pasteurella multocidaFebrile Buffalo CalvesMIC0.055
MPC1.45
Salmonella spp.GeneralMIC Range0.06 - 0.25
Salmonella TyphimuriumLivestockMIC0.25
MPC0.50 - 4.00
Pseudomonas aeruginosaGeneralMIC Range1 - 4
Klebsiella pneumoniaeYoung ChicksNot SpecifiedNot Specified
Babesia bovisIn Vitro CultureIC50 (nM)4.9
Babesia bigeminaIn Vitro CultureIC50 (nM)4.5
Babesia caballiIn Vitro CultureIC50 (nM)4.0
Theileria equiIn Vitro CultureIC50 (nM)3.9

MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration, MPC: Mutant Prevention Concentration, IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Indices and In Vivo Efficacy of this compound

PathogenHost SpeciesPK/PD IndexTarget Value for EfficacyOutcomeSource(s)
Escherichia coliBroiler ChickensfAUC24/MIC≥ 28.32 (adequate)Dose of 10 mg/kg sufficient
fAUC24/MIC≥ 125 (optimal)Dose of 20 mg/kg required
Escherichia coliBroiler ChickensAUC0–24/MIC (blood)21.29 (bactericidal)Varied efficacy in different organs
AUC0–24/MIC (blood)32.13 (elimination)
AUC0–24/MIC (liver)41.68 (bactericidal)
AUC0–24/MIC (liver)58.52 (elimination)
AUC0–24/MIC (lung)27.65 (bactericidal)
AUC0–24/MIC (lung)46.22 (elimination)
Klebsiella pneumoniaeYoung ChicksAUC72h/MIC (plasma free drug)379.691 (for 3 Log10 reduction)A dose of 14.16 mg/kg was determined for this target.
Escherichia coliSwineAUC24h/MIC (ileum content)52.65 h (bactericidal)A regimen of 1.96 mg/kg every 12h for 3 days should be sufficient.
AUC24h/MIC (ileum content)78.06 h (eradication)
Pasteurella multocidaBuffalo CalvesAUC24h/MIC43 h (bactericidal)Dosage schedules can be predicted to minimize resistance.
AUC24h/MIC64 h (eradication)
Pasteurella multocidaFebrile Buffalo CalvesAUC24h/MIC39 h (bactericidal)Estimated daily dosage of 3.5 mg/kg for MIC90 ≤0.125 µg/mL.
AUC24h/MIC41 h (eradication)
Babesia microtiMice-10 mg/kg dose92.9% inhibition of growth.
-5 mg/kg (with diminazene aceturate)93.83% inhibition of growth.
Urinary Tract InfectionsDogs-18-20 mg/kg for 3 days88.6% recovery.

fAUC24/MIC: Ratio of the free drug area under the concentration-time curve over 24 hours to the MIC. AUC0–24/MIC: Ratio of the area under the concentration-time curve over 24 hours to the MIC.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of these findings.

In Vitro Susceptibility Testing
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination : MIC values are typically determined using broth microdilution or agar dilution methods following Clinical and Laboratory Standards Institute (CLSI) guidelines. For example, bacterial isolates are exposed to serial twofold dilutions of this compound in a liquid growth medium (e.g., Mueller-Hinton Broth). The MIC is the lowest concentration of the drug that completely inhibits visible growth after a specified incubation period (e.g., 18-24 hours at 37°C). To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. Some studies have noted that MIC values in biological matrices like plasma or serum can be lower than in standard Mueller-Hinton Broth, suggesting that the testing medium can influence results.

  • Mutant Prevention Concentration (MPC) Determination : The MPC is determined by applying a high inoculum of bacteria (typically ≥10^10 CFU/mL) to agar plates containing various concentrations of this compound. The MPC is the lowest antibiotic concentration that prevents the growth of any bacterial colonies after a prolonged incubation period (e.g., 48 hours). This metric is significant as it aims to identify the concentration needed to prevent the selection of first-step resistant mutants.

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
  • Animal Infection Models : To assess in vivo efficacy, various animal models are employed. For instance, a neutropenic murine thigh infection model is used for E. coli, where mice are rendered neutropenic and then infected intramuscularly. In poultry, a pulmonary infection model for K. pneumoniae is established by intratracheal administration of the bacteria. For swine, studies may involve healthy animals to determine pharmacokinetic parameters in plasma and ileum contents.

  • Pharmacokinetic Analysis : Following administration of this compound (e.g., oral, intravenous, or intramuscular), serial blood samples are collected over a specified period. Plasma or serum concentrations of this compound and its active metabolite, ciprofloxacin, are quantified using methods like High-Performance Liquid Chromatography (HPLC). Pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and the area under the concentration-time curve (AUC) are then calculated using compartmental or non-compartmental analysis.

  • Pharmacodynamic Analysis and PK/PD Integration : The in vivo efficacy of this compound is correlated with the PK parameters and the in vitro MIC. The primary PK/PD indices for fluoroquinolones are the ratio of the free drug AUC over 24 hours to the MIC (fAUC/MIC) and the ratio of the Cmax to the MIC (Cmax/MIC). A sigmoid Emax (Hill) equation is often used to model the relationship between the PK/PD index and the observed antibacterial effect (e.g., reduction in bacterial count). Monte Carlo simulations may also be used to predict the probability of target attainment for different dosing regimens based on the distribution of MICs in a bacterial population.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the study of this compound's efficacy.

G cluster_0 Concentration Gradient cluster_1 Clinical Outcome MIC MIC (Inhibits susceptible population) MSW Mutant Selection Window (MSW) (MIC < [Drug] < MPC) MIC->MSW Lower Boundary Treatment_Failure Treatment Failure MIC->Treatment_Failure Drug concentration below MIC MPC MPC (Restricts resistant mutants) MPC->MSW Upper Boundary Therapeutic_Success Therapeutic Success (Eradication of infection) MPC->Therapeutic_Success Drug concentration above MPC Resistance_Selection Selection for Resistance MSW->Resistance_Selection Drug concentration within MSW

Caption: Relationship between MIC, MPC, and the Mutant Selection Window.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_integration PK/PD Integration & Modeling MIC_determination MIC/MBC Determination PK_PD_analysis PK/PD Analysis (AUC/MIC, Cmax/MIC) MIC_determination->PK_PD_analysis MPC_determination MPC Determination Dose_optimization Dose Optimization & Regimen Design MPC_determination->Dose_optimization Animal_model Animal Infection Model PK_study Pharmacokinetic Study (Drug Administration & Sampling) Animal_model->PK_study Efficacy_assessment Efficacy Assessment (Bacterial Load Reduction) Animal_model->Efficacy_assessment PK_study->PK_PD_analysis Efficacy_assessment->PK_PD_analysis PK_PD_analysis->Dose_optimization

Caption: Experimental workflow from in vitro testing to in vivo efficacy.

References

A Comparative Guide to the Bioequivalence of Enrofloxacin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enrofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone of veterinary medicine.[1][2] Its efficacy, however, is intrinsically linked to its formulation, which governs its absorption, distribution, metabolism, and excretion—collectively known as pharmacokinetics.[1][2] Bioequivalence studies are therefore critical to ensure that generic or alternative formulations of this compound perform comparably to the innovator product, guaranteeing therapeutic success and mitigating the risk of antimicrobial resistance.[3] This guide provides an objective comparison of the performance of different this compound formulations, supported by experimental data from various bioequivalence studies.

Comparative Pharmacokinetic Data of this compound Formulations

The following tables summarize the key pharmacokinetic parameters from comparative bioequivalence studies of different this compound formulations across various animal species. These parameters are crucial in assessing the rate and extent of drug absorption.

  • Cmax: The maximum plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • T½: The half-life of the drug, indicating the time it takes for the plasma concentration to reduce by half.

Injectable Formulations in Pigs

A study in healthy pigs compared four long-acting injectable this compound formulations administered intramuscularly at a single dose of 2.5 mg/kg body weight.

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)
10% this compound (Alkali) 733.84 ± 129.872.19 ± 0.667754.43 ± 2887.1610.48 ± 2.72
20% this compound (Acidic) 917.00 ± 240.131.50 ± 0.378084.11 ± 1543.9810.37 ± 2.38
10% this compound (Yangkang) 694.84 ± 163.492.89 ± 0.247369.42 ± 2334.9910.20 ± 2.81
Reference (Nuokang®) 621.98 ± 227.250.34 ± 0.134194.10 ± 1186.6210.61 ± 0.86

Data presented as Mean ± Standard Deviation.

Injectable Formulations in Sheep

A comparative pharmacokinetic study in healthy Barky rams involved three injectable this compound solutions administered intramuscularly at a single dose of 5 mg/kg body weight.

FormulationCmax (µg/mL)Tmax (h)
Mucotryl® (this compound 10% + Bromhexine 1%) 2.831.15
Baytril® (this compound 10%) 2.451.41
This compound 10% (without Bromhexine) 3.121.26

The study concluded that the investigated injectable formulations were bioequivalent.

Oral Formulations in Broiler Chickens

The bioequivalence of two 10% this compound oral formulations was evaluated in broiler chickens after a single oral dose of 20 mg/kg body weight.

FormulationCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)
Reference Brand 1.00 ± 0.051.00 ± 0.013.79 ± 0.07
Test Brand 0.91 ± 0.022.00 ± 0.174.90 ± 0.01

Data presented as Mean ± Standard Deviation. The study concluded that the two brands are bioequivalent and interchangeable.

Another study in broilers compared two generic 10% this compound oral solutions at a dose of 10 mg/kg body weight.

FormulationCmax (µg/mL)Tmax (h)AUC₀₋∞ (mg·h/L)Bioavailability (F%)
ENRO-A (Enrol®) 1.61 ± 0.203212.744 ± 2.95178.96 ± 6.728
ENRO-B (Syvaquinol®) 1.79 ± 0.283214.354 ± 2.8588.94 ± 10.89

Data presented as Mean ± Standard Deviation. Both generics were found to be within the FDA and EMA bioequivalence acceptance range.

Injectable vs. Oral Formulation in Turtles

A study in red-eared slider turtles compared the pharmacokinetics of intramuscular versus oral administration of this compound.

Administration RouteDoseCmax (µg/mL)Tmax (h)T½ (h)
Intramuscular (IM) 5 mg/kg6.28217.6
Oral (PO) 10 mg/kg3.44532.8

This study demonstrated that therapeutic blood levels could be achieved with both routes of administration.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of bioequivalence studies. Below are summaries of the experimental protocols from the cited studies.

General Bioequivalence Study Protocol

A typical bioequivalence study follows a crossover or parallel design. In a crossover design , each subject receives both the test and reference formulations at different times, separated by a washout period. In a parallel design , different groups of subjects receive either the test or the reference formulation.

Key Steps:

  • Subject Selection: Healthy animals of the target species are selected and acclimatized.

  • Dosing: A single dose of the test or reference this compound formulation is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.

  • Drug Analysis: The concentration of this compound (and its active metabolite, ciprofloxacin) in plasma or serum is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).

  • Statistical Analysis: Statistical tests are performed to compare the pharmacokinetic parameters of the test and reference formulations to determine if they fall within the accepted bioequivalence limits (typically 80-125% for the 90% confidence interval of the ratio of the geometric means for AUC and Cmax).

Specific Protocol Examples
  • Study in Pigs:

    • Animals: 36 healthy pigs.

    • Design: Parallel design with four groups.

    • Drug Administration: Single intramuscular injection of 2.5 mg/kg body weight.

    • Analysis: this compound concentrations in plasma were measured by HPLC with fluorescence detection. Pharmacokinetic parameters were calculated using WinNonLin software.

  • Study in Sheep:

    • Animals: Six healthy Barky rams.

    • Design: Single-dose, randomized, crossover experimental design.

    • Drug Administration: Single intramuscular injection of 5 mg/kg body weight.

    • Analysis: this compound concentrations in serum were measured using HPLC with fluorescence detection.

  • Study in Broiler Chickens (Oral Formulations):

    • Design: Parallel design.

    • Drug Administration: Single oral dose of 20 mg/kg body weight.

    • Analysis: Plasma this compound concentrations were analyzed using a microbiological assay.

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the logical flow of a typical bioequivalence study for different this compound formulations.

Bioequivalence_Workflow start Start: Bioequivalence Study Design protocol Protocol Development (Species, Dose, Design) start->protocol animal_selection Animal Selection & Acclimatization protocol->animal_selection randomization Randomization animal_selection->randomization group_a Group A: Test Formulation randomization->group_a Test group_b Group B: Reference Formulation randomization->group_b Reference dosing Drug Administration group_a->dosing group_b->dosing sampling Blood Sampling (Pre- and Post-Dose) dosing->sampling analysis Sample Analysis (HPLC) sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis stats Statistical Analysis (90% Confidence Interval) pk_analysis->stats bioequivalent Bioequivalent stats->bioequivalent Within 80-125% not_bioequivalent Not Bioequivalent stats->not_bioequivalent Outside 80-125%

Caption: Workflow of a typical bioequivalence study.

References

Enrofloxacin's Efficacy: A Comparative Analysis of Activity Against Clinical and Reference Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of enrofloxacin's in vitro activity against a range of clinical and reference bacterial isolates. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the evolving landscape of antimicrobial resistance.

This compound, a fluoroquinolone antibiotic developed exclusively for veterinary use, has demonstrated broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its efficacy, however, can be influenced by the emergence of resistance. This guide synthesizes data to compare the susceptibility of clinical bacterial isolates—those obtained from actual infections—with that of standardized reference strains, which serve as benchmarks for antimicrobial susceptibility testing.

Quantitative Susceptibility Data

The in vitro activity of this compound is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes MIC values for this compound against various clinical and reference bacterial strains as reported in several studies. A lower MIC value indicates greater susceptibility of the bacterium to the antibiotic.

Bacterial SpeciesStrain TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference Strains (ATCC) MIC/Control Range (µg/mL)
Escherichia coliAvian Pathogenic (APEC)20--0.008 - 32E. coli ATCC 25922: 0.008 - 0.03
Pasteurella multocidaBovine Clinical48≤0.015≤0.015≤0.015 - 4-
Mannheimia haemolyticaBovine Clinical480.060.120.03 - 0.5-
Actinobacillus pleuropneumoniaePorcine Clinical500.030.06≤0.015 - 0.25A. pleuropneumoniae ATCC 27090: (not specified)
Leptospira spp.Clinical4--0.05 - 0.39-
Borrelia burgdorferiClinical2--≥100 (Resistant)-
Staphylococcus aureus-----S. aureus ATCC 29213: 0.06 - 0.25

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data indicates that while many clinical isolates of key veterinary pathogens like Pasteurella multocida, Mannheimia haemolytica, and Actinobacillus pleuropneumoniae remain highly susceptible to this compound, a wide range of MICs is observed, particularly for E. coli.[2][3] The MIC range for clinical Avian Pathogenic E. coli (APEC) extends to values significantly higher than the upper limit of the quality control range for the E. coli ATCC 25922 reference strain, suggesting the presence of resistant isolates in clinical settings.[3] Notably, some bacterial species, such as the Borrelia burgdorferi isolates tested, demonstrated high-level resistance to this compound.[4]

Experimental Protocols

The determination of this compound's in vitro activity relies on standardized methods to ensure reproducibility and comparability of results. The most frequently cited methods are broth microdilution and agar disk diffusion, often following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a "gold standard" for quantitative susceptibility testing.

  • Preparation of Bacterial Inoculum: A standardized suspension of the bacterial isolate is prepared in a sterile liquid medium to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions: A series of two-fold dilutions of this compound are prepared in a cation-adjusted Mueller-Hinton broth. These dilutions are dispensed into the wells of a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included. The plates are incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria. The growth in the control wells is also checked to validate the experiment. For quality control, reference strains such as E. coli ATCC 25922 and S. aureus ATCC 29213 are tested concurrently, and the resulting MICs must fall within a predefined acceptable range.

Agar Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, similar to the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

  • Application of Antibiotic Disks: Paper disks containing a standardized concentration of this compound (e.g., 5 µg) are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Interpretation of Results: The this compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear circular zone of no growth will be observed around the disk. The diameter of this zone of inhibition is measured in millimeters and interpreted as "susceptible," "intermediate," or "resistant" based on CLSI-defined breakpoints. The zone diameters are inversely correlated with the MIC values.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining and comparing the Minimum Inhibitory Concentration (MIC) of this compound against clinical and reference bacterial strains.

MIC_Workflow cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Isolates Bacterial Isolates (Clinical & Reference Strains) Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Bacterial_Isolates->Inoculum_Prep Enrofloxacin_Stock This compound Stock Solution Serial_Dilution Prepare Serial Dilutions of this compound Enrofloxacin_Stock->Serial_Dilution Media_Broth Cation-Adjusted Mueller-Hinton Broth Media_Broth->Serial_Dilution Plate_Inoculation Inoculate Microtiter Plate Inoculum_Prep->Plate_Inoculation Serial_Dilution->Plate_Inoculation Incubation Incubate Plate (16-20h at 37°C) Plate_Inoculation->Incubation Read_Results Read MICs (Lowest concentration with no visible growth) Incubation->Read_Results Data_Comparison Compare MICs (Clinical vs. Reference) Read_Results->Data_Comparison

Caption: Workflow for MIC determination of this compound.

Mechanisms of Reduced Susceptibility

Differences in the susceptibility of clinical isolates compared to reference strains are often attributable to the development of antimicrobial resistance mechanisms. For fluoroquinolones like this compound, the primary mechanisms involve:

  • Target Site Mutations: Alterations in the genes encoding the target enzymes, DNA gyrase and topoisomerase IV, can reduce the binding affinity of this compound, leading to decreased susceptibility.

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular targets.

  • Plasmid-Mediated Resistance: Resistance genes located on plasmids can be transferred between bacteria, facilitating the spread of resistance. These genes may protect the bacterial target enzymes or encode for efflux pumps.

The presence of one or more of these mechanisms in clinical isolates can result in significantly higher MIC values compared to the susceptible reference strains, which typically lack these resistance determinants. Continuous surveillance of the in vitro activity of this compound against clinical isolates is crucial for monitoring resistance trends and ensuring its continued efficacy in veterinary medicine.

References

A Comparative Guide to Validated Stability-Indicating HPLC Methods for Enrofloxacin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of enrofloxacin. The selection of a reliable and robust analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes key performance data, details experimental protocols, and presents a visual workflow to aid in the selection and implementation of a suitable HPLC method for your specific needs.

Comparative Performance of Validated HPLC Methods

The following table summarizes the key validation parameters of different stability-indicating HPLC methods developed for the determination of this compound. This data allows for a direct comparison of method performance in terms of linearity, accuracy, precision, and sensitivity.

Parameter Method 1 Method 2 Method 3
Linearity Range (µg/mL) 0.1-0.6[1]Not Specified10, 50, and 100[2][3]
Correlation Coefficient (r²) 0.9991[1]Not SpecifiedNot Specified
Accuracy (% Recovery) 98-102%[1]98.0-102.0%Good (<10% difference)
Precision (%RSD) < 2%< 2.0%Good (<1.9%)
Limit of Detection (LOD) (µg/mL) 0.001Not SpecifiedNot Specified
Limit of Quantitation (LOQ) (µg/mL) 0.03Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the protocols for key experiments cited in the validation of stability-indicating HPLC methods for this compound.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method by showing that the drug's degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API).

Objective: To generate potential degradation products of this compound under various stress conditions and to assess the method's ability to separate these degradants from the parent drug.

Stress Conditions:

  • Acid Hydrolysis: this compound solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 80°C) for a specified period.

  • Base Hydrolysis: this compound solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., at 80°C) for a specified period.

  • Oxidative Degradation: this compound solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature for a specified period.

  • Thermal Degradation: Solid this compound or its solution is exposed to high temperatures (e.g., 80°C) for an extended period (e.g., 5 days).

  • Photolytic Degradation: this compound solution is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.

  • Humidity: Solid this compound is exposed to high humidity conditions (e.g., 90% RH) for a specified duration.

Procedure:

  • Prepare separate solutions of this compound for each stress condition.

  • Expose the solutions to the respective stress conditions as described above.

  • After the specified time, neutralize the acidic and basic solutions.

  • Dilute all the stressed samples to a suitable concentration.

  • Analyze the samples using the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products and assess the resolution between the this compound peak and the degradant peaks.

Method Validation Protocol

The validation of an HPLC method is performed to ensure that it is suitable for its intended purpose. The following protocol outlines the key parameters evaluated according to the International Council for Harmonisation (ICH) guidelines.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is evaluated during forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by preparing a series of solutions of known concentrations and plotting the peak area response against the concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method for this compound.

HPLC_Validation_Workflow A Method Development & Optimization B Forced Degradation Studies A->B Demonstrate Stability-Indicating Capability C Method Validation (ICH Guidelines) B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validated Stability-Indicating Method D->J E->J F->J G->J H->J I->J

Caption: Workflow for the validation of a stability-indicating HPLC method.

References

A Guide to Inter-Laboratory Validation of Enrofloxacin Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for testing the susceptibility of bacteria to enrofloxacin, a critically important fluoroquinolone antibiotic in veterinary medicine. Ensuring the accuracy and reproducibility of susceptibility testing is paramount for effective treatment and surveillance of antimicrobial resistance. This document summarizes key performance data from comparative studies and outlines standardized experimental protocols to support inter-laboratory validation efforts.

The Importance of Inter-Laboratory Validation

Inter-laboratory validation is a crucial process for standardizing antimicrobial susceptibility testing (AST). It involves multiple laboratories testing the same set of bacterial isolates to assess the reproducibility and comparability of a testing method. This process helps to establish that a method will perform consistently across different laboratory settings, ensuring that results are reliable regardless of where the testing is performed. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines and quality control (QC) ranges to facilitate this standardization.[1][2][3]

A multicenter study involving six separate laboratories was conducted to establish broth microdilution QC ranges for several veterinary antimicrobial agents, including this compound.[1] This collaborative effort ensures that laboratories can monitor the accuracy and precision of their testing by periodically testing well-characterized QC strains.[1]

Comparison of this compound Susceptibility Testing Methods

Several methods are available for determining the susceptibility of bacterial isolates to this compound. The most common methods include broth microdilution, agar dilution, and disk diffusion. The following sections compare the performance of these methods based on available research data.

Method Performance and Agreement

Studies comparing different this compound susceptibility testing methods have demonstrated a high level of agreement, particularly between broth microdilution, agar dilution, and gradient strip tests. Broth microdilution is often considered the "gold standard" reference method.

A study on Avian Pathogenic Escherichia coli (APEC) found the following levels of agreement with the reference broth microdilution method:

MethodCategorical AgreementEssential Agreement
Gradient Strip Test85-95%100%
Agar Dilution95%85-100%
Disk Diffusion85-90%Not Applicable

Categorical agreement refers to the percentage of isolates classified into the same susceptibility category (e.g., susceptible, intermediate, or resistant) by both the test method and the reference method. Essential agreement is a more stringent measure for quantitative methods, indicating that the minimum inhibitory concentration (MIC) value from the test method is within one two-fold dilution of the MIC value from the reference method.

High correlation has also been observed between the quantitative MIC-based methods and the qualitative disk diffusion method. For this compound, studies have reported high negative correlation coefficients (ranging from -0.743 to -0.979) between the zone of inhibition diameter in disk diffusion and the MIC values from broth microdilution, indicating a strong inverse relationship as expected.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility of susceptibility testing. The following outlines key aspects of the methodologies described in the cited literature.

Bacterial Strains and Quality Control
  • Clinical Isolates: A variety of veterinary pathogens have been used in validation studies, including Avian Pathogenic E. coli (APEC), Pasteurella multocida, Mannheimia haemolytica, and Actinobacillus pleuropneumoniae.

  • Quality Control (QC) Strains: The use of well-characterized QC strains is mandatory to ensure the accuracy of the testing procedure. Commonly used QC strains for this compound susceptibility testing include:

    • Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 29213

    • Pseudomonas aeruginosa ATCC 27853

    • Enterococcus faecalis ATCC 29212

The MIC values and/or zone diameters for these QC strains should fall within the established ranges defined by the CLSI.

Broth Microdilution Method
  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • This compound Concentrations: A two-fold serial dilution of this compound is prepared in the microtiter plate wells.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method
  • Medium: Mueller-Hinton Agar (MHA) is the standard medium.

  • This compound Incorporation: A two-fold serial dilution of this compound is incorporated into the molten agar before pouring the plates.

  • Inoculum Application: A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria.

Disk Diffusion Method
  • Medium: Mueller-Hinton Agar (MHA) is the standard medium.

  • Inoculum Preparation: A standardized bacterial suspension is swabbed evenly across the surface of the agar plate.

  • Disk Application: A paper disk impregnated with a specified amount of this compound (e.g., 5 µg) is placed on the agar surface.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around the disk is measured in millimeters. The interpretation of susceptible, intermediate, or resistant is based on CLSI-defined zone diameter breakpoints.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of an inter-laboratory validation study and the relationship between different susceptibility testing methods.

InterLaboratoryValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_outcome Outcome A Define Study Protocol B Select Participating Laboratories A->B C Prepare and Distribute Standardized Isolate Panel & QC Strains B->C D Each Laboratory Performs Susceptibility Testing (e.g., Broth Microdilution) C->D E Collect and Analyze Data from All Labs D->E F Assess Inter-Laboratory Reproducibility (e.g., % Agreement, Variance) E->F G Establish Quality Control Ranges F->G H Validated & Standardized Testing Method G->H

Caption: Workflow for an inter-laboratory validation study.

SusceptibilityMethodComparison cluster_comparators Comparative Methods Ref Reference Method Broth Microdilution (MIC) Agar Agar Dilution (MIC) Ref->Agar Essential & Categorical Agreement Disk Disk Diffusion (Zone Diameter) Ref->Disk Categorical Agreement & Correlation Strip Gradient Strip Test (MIC) Ref->Strip Essential & Categorical Agreement

References

Enrofloxacin vs. Third-Generation Cephalosporins: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of enrofloxacin, a fluoroquinolone antibiotic, and third-generation cephalosporins. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and decision-making processes.

Executive Summary

This compound and third-generation cephalosporins are both broad-spectrum antibiotics crucial in veterinary medicine. This compound, a fluoroquinolone, acts by inhibiting bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and transcription.[1][2] Third-generation cephalosporins, which are β-lactam antibiotics, inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall.[3] The choice between these antibiotic classes depends on the target pathogen, the site of infection, and local resistance patterns. This guide explores their comparative efficacy through in vivo and in vitro data.

Comparative Efficacy Data

The relative efficacy of this compound and third-generation cephalosporins can be assessed through various metrics, including clinical outcomes in animal studies and in vitro susceptibility testing, such as Minimum Inhibitory Concentration (MIC) values.

In Vivo Efficacy: Bovine Respiratory Disease

A clinical trial comparing this compound and ceftiofur (a third-generation cephalosporin) for the treatment of undifferentiated fever (UF), also known as bovine respiratory disease (BRD), in feedlot cattle demonstrated a higher efficacy for this compound in relapse cases.[4][5] Cattle treated with this compound showed significantly lower relapse rates and case fatality rates compared to those treated with ceftiofur.

Table 1: Comparison of Efficacy of this compound and Ceftiofur for UF Relapse in Feedlot Cattle

ParameterThis compound GroupCeftiofur GroupP-value
Second UF Relapse RateLowerHigher< 0.05
Third UF Relapse RateLowerHigher< 0.05
Overall Case Fatality RateLowerHigher< 0.05
BRD Case Fatality RateLowerHigher< 0.05

Data from Abutarbush et al. (2012).

In Vitro Susceptibility: Minimum Inhibitory Concentration (MIC)

MIC values are essential for predicting the clinical efficacy of an antibiotic against a specific pathogen. The following table summarizes the MIC ranges of this compound and ceftiofur against common veterinary pathogens. Lower MIC values indicate greater potency.

Table 2: MIC Values (µg/mL) of this compound and Ceftiofur Against Key Veterinary Pathogens

Bacterial SpeciesThis compound MIC RangeCeftiofur MIC Range
Mannheimia haemolytica0.008 - 0.0630.008 - 0.063
Pasteurella multocida0.008 - 0.031≤0.03 - 0.06
Histophilus somni≤0.004 - 0.015≤0.004 - 0.015
Escherichia coli≤0.015 - >8.0≤0.12 - >16.0
Staphylococcus aureus0.06 - 0.51.0 - 4.0
Streptococcus suis0.25 - 2.0≤0.06 - 0.5

Note: MIC values can vary based on geographic location and strain.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining MIC values based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Bacterial isolates for testing.
  • Mueller-Hinton Broth (MHB) or Agar (MHA), cation-adjusted for certain bacteria.
  • Stock solutions of this compound and the selected third-generation cephalosporin of known concentrations.
  • Sterile 96-well microtiter plates or petri dishes.
  • Spectrophotometer or McFarland standards for inoculum standardization.

2. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
  • Suspend the colonies in sterile saline or MHB.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Method:

  • Prepare serial two-fold dilutions of each antibiotic in MHB in the wells of a 96-well microtiter plate.
  • Inoculate each well with the prepared bacterial suspension.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 35°C for 16-20 hours.
  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

4. Agar Dilution Method:

  • Prepare a series of MHA plates each containing a different concentration of the antibiotic.
  • Spot-inoculate the prepared bacterial suspension onto the surface of each plate.
  • Include a growth control plate with no antibiotic.
  • Incubate the plates at 35°C for 16-20 hours.
  • The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

1. Preparation:

  • Prepare a standardized bacterial inoculum in logarithmic growth phase in a suitable broth medium.
  • Prepare antibiotic solutions at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

2. Experimental Procedure:

  • Add the antibiotic solutions to flasks containing the bacterial inoculum.
  • Include a growth control flask without any antibiotic.
  • Incubate all flasks at 37°C with shaking.
  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
  • Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.
  • Incubate the plates for 18-24 hours and count the number of viable colonies (CFU/mL).

3. Data Analysis:

  • Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
  • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.

Mechanisms of Action and Resistance

The fundamental differences in the mechanisms of action of this compound and third-generation cephalosporins are crucial to understanding their efficacy and the development of bacterial resistance.

G cluster_enro This compound cluster_ceph Third-Generation Cephalosporins This compound This compound Enters_Cell Enters_Cell This compound->Enters_Cell Passive Diffusion DNA_Gyrase DNA_Gyrase Enters_Cell->DNA_Gyrase Binds to DNA_Replication_Blocked DNA_Replication_Blocked DNA_Gyrase->DNA_Replication_Blocked Inhibits Cell_Death Cell_Death DNA_Replication_Blocked->Cell_Death Leads to Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Cell_Wall_Synthesis_Blocked Cell_Wall_Synthesis_Blocked PBP->Cell_Wall_Synthesis_Blocked Inhibits Transpeptidation Cell_Lysis Cell_Lysis Cell_Wall_Synthesis_Blocked->Cell_Lysis Leads to

Caption: Mechanisms of action for this compound and third-generation cephalosporins.

Bacterial resistance to these antibiotics develops through distinct mechanisms.

G cluster_enro_res This compound Resistance cluster_ceph_res Cephalosporin Resistance Enro_Res Mechanisms Target_Mutation Mutations in gyrA and parC genes Enro_Res->Target_Mutation 1. Efflux_Pumps Increased expression of efflux pumps Enro_Res->Efflux_Pumps 2. Ceph_Res Mechanisms Beta_Lactamase Production of β-lactamase enzymes Ceph_Res->Beta_Lactamase 1. PBP_Alteration Alteration of Penicillin-Binding Proteins Ceph_Res->PBP_Alteration 2. Porin_Loss Decreased permeability (Porin channel loss) Ceph_Res->Porin_Loss 3.

Caption: Primary mechanisms of bacterial resistance to this compound and cephalosporins.

Conclusion

Both this compound and third-generation cephalosporins are potent antimicrobials with distinct advantages. This compound demonstrates excellent efficacy, particularly in treating relapses of bovine respiratory disease, and often exhibits low MICs against a range of pathogens. Third-generation cephalosporins remain a cornerstone for treating various bacterial infections, with their efficacy being dependent on the specific agent and the susceptibility of the causative organism. The selection of an appropriate antibiotic should be guided by clinical evidence, in vitro susceptibility data, and a thorough understanding of their mechanisms of action and resistance profiles to ensure judicious use and preserve their efficacy for the future.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

Properly managing enrofloxacin waste is crucial for laboratory safety and environmental protection. As a substance classified as hazardous and environmentally harmful, it necessitates strict adherence to established disposal protocols. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in its various forms.

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, protective clothing, and eye protection.[1][2] Handle this compound in a well-ventilated area to avoid inhalation of dust or vapors.[1][3] In case of a spill, contain the material to prevent it from entering drains or water sources, and collect it into a suitable, labeled container for disposal.[1]

Disposal of this compound Formulations

This compound, whether in solid, liquid, or stock solution form, is considered hazardous chemical waste and must be disposed of accordingly.

Key Disposal Information for this compound

Waste TypeDisposal MethodRegulatory Compliance
Solid this compound Dispose of in an approved hazardous waste disposal plant.Follow all local, state, and federal environmental regulations.
Liquid this compound Dispose of in an approved hazardous waste disposal plant.Do not dispose of down the sewer. Adhere to local, regional, and national regulations.
Stock Solutions Collect in an approved container for chemical waste and follow institutional guidelines for disposal.Treat as hazardous chemical waste.
Contaminated Materials Dispose of as unused product in an approved waste handling site. This includes empty containers and materials from spill cleanup.Segregate from non-hazardous waste.

Step-by-Step Disposal Procedures

  • Segregation: Identify and segregate all this compound waste from other laboratory waste streams. This includes pure this compound, stock solutions, contaminated media, and any materials used for spill cleanup.

  • Containment:

    • Solid Waste: Place solid this compound and heavily contaminated items into a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste: Collect liquid this compound waste, including stock solutions, in a leak-proof, approved chemical waste container. Do not mix with other chemical wastes unless permitted by your institution's safety guidelines.

    • Sharps: Any sharps (needles, syringes, etc.) contaminated with this compound should be placed in a puncture-proof sharps container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

  • Storage: Store the sealed waste containers in a designated, secure area away from general lab traffic until they can be collected by a certified hazardous waste disposal service.

  • Disposal: Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of this compound in Laboratory Media

Media containing antibiotics should be handled as chemical waste. While autoclaving can degrade some antibiotics, the heat stability of this compound may not be guaranteed. Therefore, it is recommended to treat all media containing this compound as hazardous waste.

  • Used Media: Collect used cell culture media containing this compound in a designated, leak-proof container for chemical waste. Do not autoclave with the intention of neutralizing the antibiotic unless specifically advised by your institution's EHS for this particular substance.

  • Unused Media: Unused media containing this compound should also be disposed of as chemical waste.

Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Enrofloxacin_Disposal_Workflow cluster_0 Start: Identify this compound Waste cluster_1 Categorize Waste cluster_2 Segregate and Contain cluster_3 Package and Label cluster_4 Final Disposal start This compound Waste Generated waste_type Determine Waste Form start->waste_type solid Solid/Powder waste_type->solid Solid liquid Liquid/Stock Solution waste_type->liquid Liquid media Contaminated Media waste_type->media Media sharps Contaminated Sharps waste_type->sharps Sharps package Package in Approved Hazardous Waste Container solid->package liquid->package media->package sharps->package label_container Label with 'Hazardous Waste' and 'this compound' package->label_container store Store in Designated Secure Area label_container->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Enrofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe and effective use of Enrofloxacin in a laboratory setting, ensuring the protection of personnel and the integrity of research.

This compound, a fluoroquinolone antibiotic, is a valuable tool in veterinary and research applications. However, its handling requires strict adherence to safety protocols to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this compound.

Personal Protective Equipment (PPE) for Handling this compound

Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for various activities involving this compound.

ActivityRecommended Personal Protective Equipment
Preparation of Solutions (weighing, dissolving) - Gloves: Nitrile or rubber gloves.[1] - Eye Protection: Safety glasses with side shields or goggles.[2] - Respiratory Protection: NIOSH/MSHA approved respirator if ventilation is inadequate or dust is generated.[2][3] - Lab Coat/Protective Clothing: Work uniform or laboratory coat.[2]
Administering this compound - Gloves: Nitrile or rubber gloves. - Eye Protection: Safety glasses with side shields.
Spill Cleanup - Gloves: Heavy rubber gloves. - Eye Protection: Safety goggles. - Respiratory Protection: NIOSH approved self-contained breathing apparatus or respirator, as conditions warrant. - Protective Clothing: Rubber boots and appropriate protective clothing.
Disposal of Waste - Gloves: Nitrile or rubber gloves. - Eye Protection: Safety glasses with side shields.

Operational Plan for Handling this compound

This section outlines a step-by-step procedural guide for the safe handling of this compound from receipt to disposal.

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the powdered form or creating solutions.

  • Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with eyes, skin, and clothing.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an absorbent material like sand or sawdust to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Clean: Collect the contained spillage into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.

  • Waste Classification: Unused this compound and materials contaminated with it should be treated as hazardous waste.

  • Disposal Route: Dispose of contents and containers at an approved waste disposal plant.

  • Prohibited Disposal: Do not dispose of this compound with household garbage or allow it to enter the sewage system.

Visualizing the Handling and Disposal Workflow

The following diagram illustrates the logical flow of the operational and disposal plan for this compound.

Enrofloxacin_Workflow cluster_prep Preparation & Handling cluster_use Experimental Use cluster_cleanup Post-Procedure & Spill Management cluster_disposal Waste Disposal A Receipt of this compound B Don Personal Protective Equipment (PPE) A->B C Handle in Ventilated Area (Fume Hood) B->C D Weighing & Solution Preparation C->D E Administer to Subjects D->E F Decontaminate Work Surfaces E->F G Spill Occurs E->G I Segregate Contaminated Waste F->I H Follow Spill Cleanup Protocol G->H H->F J Dispose as Hazardous Waste I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enrofloxacin
Reactant of Route 2
Reactant of Route 2
Enrofloxacin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.